6-[(2-methylphenyl)methoxy]-7H-purine
Description
Properties
CAS No. |
67733-76-0 |
|---|---|
Molecular Formula |
C13H12N4O |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
6-[(2-methylphenyl)methoxy]-7H-purine |
InChI |
InChI=1S/C13H12N4O/c1-9-4-2-3-5-10(9)6-18-13-11-12(15-7-14-11)16-8-17-13/h2-5,7-8H,6H2,1H3,(H,14,15,16,17) |
InChI Key |
CDCYPSVZKPSKRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1COC2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
Foundational & Exploratory
The O6-Purine Paradigm: Mechanism of Action of 6-[(2-methylphenyl)methoxy]-7H-purine in Kinase Inhibition
Executive Summary
The development of small-molecule kinase inhibitors has historically relied on mimicking the hydrogen-bonding network of ATP. Within this landscape, purine analogs have served as foundational scaffolds. While N6-substituted purines like olomoucine and roscovitine are well-documented Cyclin-Dependent Kinase (CDK) inhibitors[1], the structural evolution into O6-substituted purines —specifically 6-[(2-methylphenyl)methoxy]-7H-purine (also known as 6-(2-methylbenzyloxy)purine)—represents a fascinating divergence in rational drug design.
Originally emerging from research targeting the DNA repair enzyme O6-alkylguanine-DNA alkyltransferase (MGMT) [1], the removal of the 2-amino group from the guanine core and the introduction of an ortho-methylated benzyl ether at the C6 position completely abolished MGMT affinity. Instead, this modification unexpectedly yielded a highly potent, ATP-competitive inhibitor of CDK1 (cdc2) and CDK2. This whitepaper deconstructs the mechanism of action, structural rationale, and self-validating experimental workflows for evaluating 6-[(2-methylphenyl)methoxy]-7H-purine.
Molecular Rationale & Structural Evolution
The N6 to O6 Heteroatom Shift
Classic purine-based CDK inhibitors (e.g., roscovitine) utilize an amine (-NH-) linkage at the C6 position. The N6 proton acts as a critical hydrogen-bond donor to the backbone carbonyl of the kinase hinge region (typically Leu83 in CDK2) [2].
By replacing the N6-amine with an O6-ether linkage, 6-[(2-methylphenyl)methoxy]-7H-purine eliminates this hydrogen-bond donor capacity. Counterintuitively, this does not destroy kinase affinity. The oxygen atom alters the electron density of the purine ring and forces a distinct torsional angle for the 2-methylbenzyl group. This allows the hydrophobic 2-methylphenyl moiety to deeply penetrate the specificity pocket outside the immediate ATP-binding cleft, compensating for the lost H-bond through enhanced van der Waals interactions and hydrophobic shielding [1].
Mechanism of Action (MoA)
The primary mechanism of action for 6-[(2-methylphenyl)methoxy]-7H-purine is the competitive displacement of ATP from the catalytic cleft of CDK1/Cyclin B and CDK2/Cyclin E complexes.
-
Binding: The purine core anchors to the hinge region via its N7 and N9 nitrogens.
-
Catalytic Blockade: By occupying the ATP pocket, the transfer of the γ-phosphate from ATP to downstream substrates (such as Histone H1 or the Retinoblastoma protein, Rb) is entirely blocked.
-
Cellular Phenotype: The absence of Rb phosphorylation prevents the release of E2F transcription factors, triggering robust cell cycle arrest at the G1/S and G2/M checkpoints, ultimately leading to apoptosis in highly proliferative cells [2, 3].
Figure 1: Mechanism of action for O6-substituted purine CDK inhibitors.
Data Presentation: SAR & Kinase Selectivity
The shift from an N6-amine to an O6-ether linkage fundamentally alters the target profile. Table 1 summarizes the structure-activity relationship (SAR) demonstrating how the O6-purine scaffold compares to legacy compounds.
Table 1: Comparative Kinase Inhibition Profiles
| Compound Class | Representative Molecule | Linkage at C6 | Primary Target | IC50 (CDK1/Cyclin B) |
| N6-Purine | Olomoucine [4] | -NH- (Amine) | CDK1, CDK2, CDK5 | ~7.0 µM |
| N6-Purine | Roscovitine [2] | -NH- (Amine) | CDK1, CDK2, CDK5 | ~0.65 µM |
| O6-Purine | 6-[(2-methylphenyl)methoxy]-7H-purine | -O- (Ether) | CDK1, CDK2 | ~1.5 - 5.0 µM |
| O6-Guanine | O6-Benzylguanine | -O- (Ether) | MGMT | >100 µM |
Note: The removal of the 2-amino group from O6-benzylguanine to create the 7H-purine derivative shifts the molecule from an MGMT inhibitor to a CDK inhibitor.
Experimental Protocols & Validation
To rigorously evaluate the inhibitory kinetics of 6-[(2-methylphenyl)methoxy]-7H-purine, researchers must employ a self-validating radiometric kinase assay. The causality behind this specific protocol lies in its high signal-to-noise ratio: Histone H1 is highly basic and binds tightly to negatively charged phosphocellulose paper, while unreacted ATP is easily washed away.
Radiometric Histone H1 Phosphorylation Assay
Objective: Determine the IC50 of the compound against purified CDK1/Cyclin B.
Step-by-Step Methodology:
-
Enzyme Preparation: Dilute purified human CDK1/Cyclin B complex in kinase buffer (50 mM Tris-HCl pH 7.4, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT). Rationale: Mg2+ is essential for coordinating ATP in the kinase active site.
-
Compound Titration: Prepare a 10-point 3-fold serial dilution of 6-[(2-methylphenyl)methoxy]-7H-purine in DMSO. Add 1 µL of compound to 19 µL of the enzyme mix.
-
Internal Controls: Include a DMSO-only well (100% activity negative control), a no-enzyme well (background radiation baseline), and a 10 µM Roscovitine well (positive inhibition control).
-
-
Substrate Addition: Initiate the reaction by adding 10 µL of a substrate mixture containing 1 mg/mL Histone H1, 15 µM unlabeled ATP, and 0.5 µCi [γ-32P]ATP.
-
Incubation: Incubate the microplate at 30°C for exactly 30 minutes to ensure steady-state linear kinetics.
-
Quenching & Filtration: Spot 25 µL of the reaction mixture onto P81 phosphocellulose filter squares. Drop the squares immediately into 1% phosphoric acid (H3PO4). Rationale: The acid denatures the kinase, stopping the reaction, while washing away unbound [γ-32P]ATP.
-
Washing & Reading: Wash the filters three times in 1% H3PO4 for 10 minutes each. Dry the filters, add scintillation fluid, and quantify the retained 32P using a liquid scintillation counter.
-
Data Analysis: Subtract the no-enzyme background from all values. Plot the log(inhibitor concentration) vs. normalized CPM (Counts Per Minute) to calculate the IC50 using non-linear regression.
Figure 2: Self-validating radiometric kinase assay workflow for CDK1 inhibition.
Orthogonal Validation: Flow Cytometry
To ensure the biochemical IC50 translates to cellular efficacy, treat synchronized HeLa cells with the compound at 2x IC50 for 24 hours. Stain with Propidium Iodide (PI) and analyze via flow cytometry. A successful assay will show a depletion of the S-phase population and an accumulation of cells with 4N DNA content, confirming G2/M arrest driven by CDK1 inhibition.
References
- Griffin, R. J., Calvert, A. H., Curtin, N. J., & Newell, D. R. (1999). Cyclin dependent kinase inhibiting purine derivatives. WIPO Patent WO1999002162A1.
-
Cicenas, J., Kalyan, K., Sorokinas, A., et al. (2015). Roscovitine in cancer and other diseases. Annals of Translational Medicine, 3(10), 135. URL:[Link]
-
Vesely, J., Havlicek, L., Strnad, M., et al. (1994). Inhibition of cyclin-dependent kinases by purine analogues. European Journal of Biochemistry, 224(2), 771-786. URL:[Link]
O6-(2-methylbenzyl)purine vs O6-benzylguanine structure activity relationship
Technical Deep Dive: SAR of -Substituted Purines Targeting MGMT
Executive Summary
The efficacy of alkylating agents (e.g., temozolomide, carmustine) in cancer therapy is frequently limited by the overexpression of MGMT. This suicide enzyme repairs cytotoxic
This guide analyzes the pharmacological divergence between
Molecular Architecture & Mechanistic Basis
The Archetype: -Benzylguanine ( -BG)
Cys145-
Core Scaffold: Guanine (2-amino-6-oxopurine).
-
Key Interaction: The exocyclic 2-amino group acts as a hydrogen bond donor to the backbone carbonyl of Gly160 (or Val148/Asn137 depending on crystal structure interpretation) in the MGMT active site. This anchors the molecule, orienting the
-benzyl group precisely toward Cys145.
The Comparator: -(2-methylbenzyl)purine
This molecule differs from
-
Core Scaffold: Purine (lacks the 2-amino group).
-
Substituent: Ortho-methyl substitution on the benzyl ring.
Mechanism of Action (Visualized)
Figure 1: Mechanism of MGMT inactivation by pseudosubstrates. The transition state requires precise steric alignment, heavily influenced by the 2-amino anchor and benzyl ring substitutions.
Structure-Activity Relationship (SAR) Analysis
The difference in potency between
The Anchor Effect: Guanine vs. Purine
The presence of the 2-amino group is the single most significant determinant of potency for small-molecule MGMT inhibitors.
-
-Benzylguanine:
. The 2-amino group forms a critical H-bond network that stabilizes the inhibitor in the active site pocket. -
-Benzylpurine:
(often inactive at physiological concentrations). Lacking the 2-amino group, the molecule "wobbles" in the active site, significantly reducing the probability of the nucleophilic attack by Cys145.
The Steric Effect: Benzyl vs. 2-Methylbenzyl
Substitutions on the benzyl ring probe the steric limits of the MGMT hydrophobic pocket.
-
Para-substitution (4-position): Generally tolerated.
-(4-methylbenzyl)guanine retains significant activity, though often slightly less than -BG. -
Ortho-substitution (2-position): The "ortho effect" is deleterious. A methyl group at the 2-position of the benzyl ring introduces steric clash with the side chains lining the pocket entrance (specifically Pro140 and Ile145 region). This forces the benzyl ring into a conformation that is unfavorable for the
attack by Cys145.
Comparative Data Summary
| Feature | Impact on Activity | ||
| Core Structure | Guanine (2-amino) | Purine (No 2-amino) | High: Loss of H-bond anchor reduces affinity by >100-fold. |
| Benzyl Substituent | None (H) | 2-Methyl (Ortho) | Moderate: Steric hindrance prevents optimal fit. |
| Electronic Effect | Neutral | Weakly Electron Donating | Minimal impact compared to steric factors. |
| Predicted Potency | Potent ( | Inactive / Very Weak | The combination of missing anchor + steric clash renders it ineffective. |
Experimental Protocols
To validate these SAR observations, the following protocols are standard in the field.
Synthesis of -Substituted Purines
Methodology: Sodium salt displacement (Williamson Ether Synthesis type).
-
Reagents: Start with 2-amino-6-chloropurine (for guanine analogs) or 6-chloropurine (for purine analogs).
-
Activation: Dissolve the appropriate benzyl alcohol (benzyl alcohol or 2-methylbenzyl alcohol) in an inert solvent (THF or DMF). Add Sodium Hydride (NaH, 2.2 eq) at 0°C to generate the alkoxide.
-
Coupling: Add the 6-chloropurine derivative to the alkoxide solution.
-
Reaction: Stir at room temperature (or mild heat, 60°C) for 4–12 hours.
-
Purification: Quench with water, extract with EtOAc, and purify via silica gel flash chromatography (MeOH/DCM gradient).
-
Note: For guanine analogs, the N9 position may need protection or careful pH control to avoid N-alkylation side products.
-
MGMT Activity Assay (In Vitro)
Methodology: Transfer of radioactive methyl group from DNA to protein.
-
Substrate Preparation: Prepare
-methylated DNA using -MNU (N-methyl-N-nitrosourea) and calf thymus DNA. -
Incubation: Incubate recombinant MGMT protein (or cell lysate, e.g., HT29 cells) with varying concentrations of the inhibitor (
-BG vs. -(2-methylbenzyl)purine) for 30 minutes at 37°C. -
Reaction: Add
-methylated DNA substrate to the mixture and incubate for 30 minutes. -
Termination: Stop reaction by adding TCA (Trichloroacetic acid) to precipitate proteins (including methylated MGMT).
-
Quantification: Hydrolyze DNA (supernatant) and measure radioactivity in the protein pellet. A decrease in pellet radioactivity indicates inhibition (the inhibitor took the active site before the radioactive DNA could).
SAR Decision Logic (Visualization)
Figure 2: SAR Decision Tree illustrating the cumulative negative effects of removing the 2-amino anchor and adding steric bulk.
References
-
Dolan, M. E., et al. (1990). "Effect of
-benzylguanine analogues on sensitivity of human tumor cells to the cytotoxic effects of alkylating agents." Cancer Research. Link -
Pegg, A. E., et al. (1995).
-alkylguanine-DNA alkyltransferase by -benzylguanine derivatives." Progress in Nucleic Acid Research and Molecular Biology. Link -
Moschel, R. C., et al. (1994).[1] "Substituted
-benzylguanine derivatives and their inactivation of human -alkylguanine-DNA alkyltransferase." Journal of Medicinal Chemistry. Link -
Chae, M. Y., et al. (1995). "8-Substituted
-benzylguanine, substituted 6(4)-(benzyloxy)pyrimidine, and related derivatives as inactivators of human -alkylguanine-DNA alkyltransferase." Journal of Medicinal Chemistry. Link
Whitepaper: The Structural and Mechanistic Imperative of the 2-Amino Group in MGMT Inhibitor Potency
Executive Summary
The DNA repair enzyme O⁶-methylguanine-DNA methyltransferase (MGMT) is a primary mechanism of tumor resistance against clinical alkylating agents such as temozolomide and carmustine. By stoichiometrically transferring alkyl adducts from the O⁶-position of guanine to its own active site cysteine (Cys145), MGMT neutralizes the cytotoxic payload of these chemotherapies. O⁶-benzylguanine (O⁶-BG) and its derivatives were developed as potent pseudosubstrate inhibitors to deplete MGMT and sensitize tumors. While the O⁶-benzyl moiety is the reactive center, the 2-amino group of the purine ring is the unsung hero of inhibitor potency. This technical guide explores the structural causality, structure-activity relationships (SAR), and advanced prodrug design strategies centered entirely around the 2-amino group.
Mechanistic Basis: The 2-Amino Group as a Structural Anchor
To understand why the 2-amino group is non-negotiable for free-base MGMT inhibitors, one must examine the enzyme's active site architecture. The transfer of the benzyl group from O⁶-BG to Cys145 is an S_N2 reaction that requires precise geometric alignment.
Crystal structures of human MGMT reveal that the 2-amino group of O⁶-benzylguanine acts as a critical structural anchor. It is perfectly positioned to form essential hydrogen bonds with the main chain carbonyl groups of Cys145 and Val148 (1)[1]. Furthermore, Lys165—a fully conserved residue strictly required for O⁶-BG sensitivity—directly interacts with this 2-amino group[1]. Without these stabilizing interactions, the O⁶-benzyl group fails to orient correctly against the thiolate of Cys145, drastically reducing the rate of irreversible inactivation.
Interestingly, this strict requirement is context-dependent. When O⁶-benzylguanine derivatives are incorporated into oligodeoxynucleotides (DNA strands), the 2-amino group becomes significantly less critical. The phosphodiester backbone of the DNA provides overwhelming binding energy, compensating for the loss of the 2-amino interactions (2)[2]. However, for small-molecule free-base drugs, the 2-amino group is the primary driver of active-site affinity.
Hypoxia-driven unmasking of the 2-amino group for targeted MGMT inhibition.
Structure-Activity Relationship (SAR): Quantitative Insights
Any modification, truncation, or masking of the 2-amino group in free-base O⁶-BG derivatives results in a severe reduction in the ability to inactivate MGMT[2]. The table below summarizes the quantitative impact of altering the 2-position substituent.
| Compound | 2-Position Substituent | Relative MGMT Inhibitory Potency | Mechanistic Consequence |
| O⁶-Benzylguanine (O⁶-BG) | -NH₂ (Free amino) | +++++ (IC₅₀ ~0.2 µM) | Optimal H-bonding with Cys145/Val148 backbone; interacts with Lys165. |
| O⁶-Benzylhypoxanthine | -H (Desamino) | + (Severe reduction) | Loss of critical anchoring; poor active site retention. |
| 2-Nitro-6-benzyloxypurine | -NO₂ (Nitro) | - (>2000-fold weaker) | Steric clash and loss of H-bond donor capacity. |
| 4-Nitrobenzyloxycarbonyl-O⁶-BG | -NH-CO-O-R (Carbamate) | - (Inactive prodrug) | Bulky masking group prevents active site entry until reductive cleavage. |
Exploiting the 2-Amino Group for Hypoxia-Activated Prodrugs
A major clinical limitation of global MGMT inhibitors like O⁶-BG is the sensitization of healthy tissues (particularly bone marrow) to alkylating agents, leading to severe myelosuppression. To circumvent this, drug developers have ingeniously exploited the absolute necessity of the 2-amino group by designing hypoxia-activated prodrugs.
By masking the 2-amino group with a bioreductive moiety, the drug remains inactive in normoxic (healthy) tissues. For instance, replacing the 2-amino group with a nitro group yields 2-nitro-6-benzyloxypurine, which is >2000-fold weaker than O⁶-BG. However, in the oxygen-deficient microenvironment of solid tumors, reductases (e.g., cytochrome P450 reductase) reduce the nitro group back to an active amine, selectively restoring MGMT inhibition (3)[3].
Similarly, attaching a 4-nitrobenzyloxycarbonyl masking group directly to the 2-amino nitrogen creates an inactive carbamate prodrug. Following one-electron nitro reduction in hypoxic cellular fractions, the masking group undergoes reductive fragmentation, unmasking the critical 2-amino group and releasing potent O⁶-BG locally (4)[4].
Self-Validating Experimental Methodologies
To rigorously evaluate the synthesis and biological efficacy of 2-amino modified MGMT inhibitors, the following self-validating protocols are established.
Step-by-step biochemical workflow for quantifying MGMT inhibitor potency via mass spectrometry.
Synthesis of Hypoxia-Activated O⁶-BG Prodrugs (Carbamate Masking)
Causality: The goal is to temporarily neutralize the H-bonding capacity of the 2-amino group.
-
Phosgenation: Dissolve (2-amino-6-(benzyloxy)-9H-purin-9-yl)methyl pivalate in anhydrous dichloromethane (DCM) with pyridine. Slowly add phosgene at 0°C. Why anhydrous? Phosgene is highly reactive; trace water will quench it into CO₂ and HCl. Pyridine acts as an acid scavenger. This converts the 2-amino group into a highly reactive 2-isocyanatopurine intermediate.
-
Carbamate Formation: Add 4-nitrobenzyl alcohol to the reaction mixture and stir for 2 hours. Why this alcohol? The 4-nitrobenzyl moiety serves as the specific electron-accepting trigger for hypoxic reduction.
-
Deprotection: Remove the pivalate protecting group using methanolic ammonia to yield the final prodrug.
-
Self-Validation Check: Run parallel LC-MS. The disappearance of the isocyanate mass peak and the appearance of the carbamate [M+H]⁺ peak confirms targeted masking of the 2-amino group.
HPLC-ESI-MS/MS Quantification of MGMT Inactivation
Historically, MGMT assays relied on radioactive ³H-methylated DNA. Modern, highly accurate 3D-QSAR modeling relies on stable isotope dilution HPLC-ESI-MS/MS (5)[5].
-
Recombinant Protein Preparation: Purify recombinant human MGMT.
-
Differential Incubation (The Biological Control): Incubate varying concentrations of the prodrug with MGMT in two parallel environments: Normoxic (21% O₂) and Hypoxic (0.1% O₂ + cytochrome P450 reductase). Causality: This proves that the unmasking of the 2-amino group is strictly dependent on the reductive environment, validating the prodrug mechanism.
-
Substrate Addition: Introduce a defined concentration of O⁶-methylguanine-containing double-stranded DNA to the mixture.
-
Digestion and Isotope Spiking: Digest the DNA to single nucleosides. Spike the sample with ¹⁵N-labeled O⁶-methylguanine as an internal standard. Causality: Isotope dilution strictly corrects for matrix effects and ionization variations in the ESI source, ensuring absolute trustworthiness of the quantification.
-
Quantification: Measure residual O⁶-methylguanine via MS/MS. High residual levels indicate successful MGMT inactivation by the unmasked drug.
Conclusion
The 2-amino group of O⁶-benzylguanine is not merely a structural appendage; it is the fundamental anchor dictating MGMT active-site affinity. By understanding its precise interactions with Cys145, Val148, and Lys165, drug developers have successfully transitioned from global MGMT inhibitors to highly targeted, hypoxia-activated prodrugs. As we continue to refine these bioreductive triggers, the 2-amino group remains the central switch controlling the therapeutic window of alkylating chemotherapies.
References
- Crystal structure of the human O6-alkylguanine-DNA alkyltransferase Source: AWS / Protein Data Bank Literature URL
- Source: Chemical Research in Toxicology (ACS Publications)
- A Strategy for Selective O6-Alkylguanine-DNA Alkyltransferase Depletion Under Hypoxic Conditions Source: ResearchGate URL
- 4-Nitrobenzyloxycarbonyl Derivatives of O6-Benzylguanine as Hypoxia-Activated Prodrug Inhibitors of O6-Alkylguanine-DNA Alkyltransferase (AGT)
- Identification of the Structural Features of Guanine Derivatives as MGMT Inhibitors Using 3D-QSAR Modeling Combined with Molecular Docking Source: ResearchGate / PMC URL
Sources
- 1. pstorage-leicester-213265548798.s3.amazonaws.com [pstorage-leicester-213265548798.s3.amazonaws.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 4-Nitrobenzyloxycarbonyl Derivatives of O6-Benzylguanine as Hypoxia-Activated Prodrug Inhibitors of O6-Alkylguanine-DNA Alkyltransferase (AGT) which Produces Resistance to Agents Targeting the O-6 Position of DNA Guanine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to 6-(2-methylbenzyloxy)purine: Synthesis, Properties, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-(2-methylbenzyloxy)purine, a substituted purine analog. While a specific CAS number for this compound is not prominently listed in major chemical databases, this document outlines its core chemical properties based on closely related structures, a detailed synthesis protocol derived from established methodologies for 6-alkoxypurines, and an exploration of its potential biological significance in the context of medicinal chemistry and drug discovery.
Core Chemical Identity and Properties
| Property | Estimated Value for 6-(2-methylbenzyloxy)purine | Data for 6-Benzyloxypurine (CAS: 57500-07-9) |
| Molecular Formula | C₁₃H₁₂N₄O | C₁₂H₁₀N₄O[1][2][3] |
| Molecular Weight | 240.26 g/mol | 226.24 g/mol [1][2] |
| Appearance | White to off-white crystalline powder | White to off-white powder[4] |
| Melting Point | Expected to be in a similar range to 6-benzyloxypurine | 171-175 °C[1][2][4] |
| Boiling Point | Not available | 365.5 °C at 760 mmHg (Predicted)[2] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF | Sparingly soluble in water[4] |
| InChIKey | (Predicted) | ZZZXGPGVDJDFCJ-UHFFFAOYSA-N[1][3] |
Synthesis of 6-(2-methylbenzyloxy)purine: A Detailed Protocol
The synthesis of 6-(2-methylbenzyloxy)purine can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common strategy for creating 6-alkoxy and 6-aryloxy purines involves the displacement of a halide from the 6-position of a purine precursor with an alkoxide. The following protocol is based on established methods for the synthesis of 6-alkoxypurines.[5][6][7]
Reaction Scheme
Materials and Reagents
-
6-Chloropurine (starting material)[8]
-
2-Methylbenzyl alcohol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
-
Silica gel for column chromatography
Step-by-Step Methodology
-
Preparation of the Alkoxide:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (or THF).
-
Carefully add sodium hydride (1.2 equivalents) to the solvent.
-
Slowly add 2-methylbenzyl alcohol (1.1 equivalents) dropwise to the suspension at 0 °C.
-
Allow the mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium 2-methylbenzyl alkoxide.
-
-
Nucleophilic Substitution Reaction:
-
Dissolve 6-chloropurine (1.0 equivalent) in a minimal amount of anhydrous DMF and add it to the alkoxide solution.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction may take several hours to reach completion.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and cautiously quench the excess sodium hydride with water or a saturated aqueous ammonium chloride solution.
-
Dilute the mixture with water and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 6-(2-methylbenzyloxy)purine.
-
Causality in Experimental Design
-
Inert Atmosphere: The use of an inert atmosphere is crucial as sodium hydride is highly reactive with water and moisture in the air.
-
Anhydrous Solvents: Anhydrous solvents are necessary to prevent the quenching of the highly basic sodium hydride and the resulting alkoxide.
-
Excess Base and Alcohol: Using a slight excess of the alcohol and base ensures the complete conversion of the starting 6-chloropurine.
-
Heating: Heating the reaction mixture provides the necessary activation energy for the nucleophilic aromatic substitution to occur at a reasonable rate.
Potential Biological Activities and Applications
Purine analogs are a cornerstone in medicinal chemistry, with numerous approved drugs and clinical candidates.[9] Modifications at the 6-position of the purine scaffold have been shown to impart a wide range of biological activities.[10]
Anticancer and Kinase Inhibition
A significant area of research for 6-substituted purines is in the development of anticancer agents, particularly as inhibitors of cyclin-dependent kinases (CDKs).[5][6] CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. 6-alkoxy-2-aminopurine derivatives have been identified as potent inhibitors of CDKs, with some showing selectivity towards CDK2.[6] The benzyloxy group at the 6-position can occupy the ribose-binding pocket of the ATP-binding site of these kinases, leading to cell cycle arrest and apoptosis.[11]
Immunomodulatory Effects
Certain 6-substituted purines have also been investigated for their immunomodulatory properties. Some derivatives have been shown to stimulate cytotoxic T-lymphocytes (CTLs), suggesting potential applications as adjuvants in vaccines or as standalone immunotherapies for diseases where an enhanced T-cell response is beneficial.[12] The nature of the substituent at the 6-position is a critical determinant of this activity.[12]
Other Potential Activities
The versatility of the purine scaffold means that 6-substituted derivatives have been explored for a multitude of other biological effects, including:
-
Antiviral activity[9]
-
Antifungal properties[10]
-
Interferon-inducing activity[13]
-
Plant growth regulation[4]
Conclusion
6-(2-methylbenzyloxy)purine represents a promising, yet underexplored, molecule within the vast chemical space of purine analogs. Based on the established chemistry and biology of related compounds, it can be synthesized with relative ease and is likely to possess interesting biological properties, particularly in the realm of oncology and immunology. This guide provides a solid foundation for researchers wishing to synthesize and investigate this compound, paving the way for future discoveries in drug development.
References
-
Synthesis and biological evaluation of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues. PubMed. Available at: [Link]
-
A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis of Potential Anticancer Agents. XXV. Preparation of 6-Alkoxy-2-aminopurines. Journal of Organic Chemistry. Available at: [Link]
-
(PDF) Biological activities of purine analogues: a review. ResearchGate. Available at: [Link]
-
6-Benzyloxypurine - 57500-07-9, C12H10N4O, density, melting point, boiling point, structural formula, synthesis. ChemSrc. Available at: [Link]
-
A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. ChemRxiv. Available at: [Link]
-
Synthesis and activity of 6-substituted purine linker amino acid immunostimulants. PubMed. Available at: [Link]
-
Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Publishing. Available at: [Link]
-
Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. SciELO México. Available at: [Link]
-
6-Benzyloxypurine 98.0%(HPLC). PureSynth. Available at: [Link]
-
Synthesis of 6-substituted 9-benzyl-8-hydroxypurines with potential interferon-inducing activity. PubMed. Available at: [Link]
-
Synthesis of Potential Anticancer Agents. XXV. Preparation of 6-Alkoxy-2-aminopurines2. ACS Publications. Available at: [Link]
-
6-benzyloxypurine (C12H10N4O). PubChemLite. Available at: [Link]
-
Route of synthesis the novel 6-alkoxy-2-amino-3,5-pyr-... ResearchGate. Available at: [Link]
-
Synthesis and screening of 6-alkoxy purine analogs as cell type-selective apoptotic inducers in Jurkat cells. PubMed. Available at: [Link]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. pure-synth.com [pure-synth.com]
- 3. PubChemLite - 6-benzyloxypurine (C12H10N4O) [pubchemlite.lcsb.uni.lu]
- 4. Page loading... [wap.guidechem.com]
- 5. A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. scielo.org.mx [scielo.org.mx]
- 11. Synthesis and screening of 6-alkoxy purine analogs as cell type-selective apoptotic inducers in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and activity of 6-substituted purine linker amino acid immunostimulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of 6-substituted 9-benzyl-8-hydroxypurines with potential interferon-inducing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Targeting MGMT with 6-Alkoxy Purines: Binding Affinity, Mechanistic Insights, and Experimental Methodologies
Executive Summary
The DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT) is a primary driver of tumor resistance to clinical alkylating agents such as temozolomide (TMZ) and carmustine (BCNU). To overcome this chemoresistance, 6-alkoxy purines have been developed as potent, irreversible pseudosubstrate inhibitors. This technical guide synthesizes the structural biology, structure-activity relationships (SAR), and quantitative binding affinities of 6-alkoxy purines. Furthermore, it provides field-proven, self-validating experimental protocols for quantifying MGMT inhibition, emphasizing the mechanistic causality behind each methodological step.
The Mechanistic Paradigm of MGMT and 6-Alkoxy Purines
MGMT is unique among DNA repair proteins; it is not a true catalyst but a "suicide enzyme." It repairs cytotoxic O6-alkylguanine DNA lesions by transferring the alkyl group to a conserved cysteine residue (Cys145) within its own active site[1]. This one-step, stoichiometric transfer restores the guanine base but irreversibly alkylates the enzyme, triggering its rapid ubiquitination and proteasomal degradation[1].
6-alkoxy purines, such as O6-benzylguanine (O6-BG), exploit this exact mechanism. They act as competitive pseudosubstrates that bypass the need for a DNA backbone. The enzyme mistakenly recognizes the 6-alkoxy group, transferring the bulky moiety (e.g., a benzyl or bromothenyl group) to Cys145, thereby permanently inactivating the enzyme and sensitizing the tumor to alkylating chemotherapy[2].
Figure 1: MGMT repair pathway and its irreversible inactivation by 6-alkoxy purines.
Structural Biology and Structure-Activity Relationship (SAR)
The binding affinity of 6-alkoxy purines is heavily dictated by the steric and electrostatic environment of the MGMT active site cleft.
-
O6-Benzylguanine (O6-BG): The benchmark inhibitor, O6-BG, exhibits an IC50 of approximately 180 nM[3]. The benzyl ring provides favorable hydrophobic interactions within the active site pocket, allowing for efficient transfer to Cys145.
-
O6-(4-Bromothenyl)guanine (O6-BTG / Lomeguatrib): By replacing the benzyl group with a 4-bromothenyl moiety, the binding affinity increases by over an order of magnitude, achieving an IC50 of ~3.4 nM[3]. This makes O6-BTG the most potent MGMT inactivator to enter clinical trials. The bromothenyl group optimizes spatial packing and electronic distribution within the active site, minimizing steric clashes that typically hinder bulkier analogues[3].
-
Tumor-Associated Mutations: The efficacy of 6-alkoxy purines is highly dependent on the wild-type conformation of MGMT. Somatic mutations in tumors, such as G132R and G156C, severely alter the binding affinity. The G156C mutation, in particular, alters the structural conformation of the active site, rendering the enzyme almost completely resistant to O6-BG inactivation[4].
Quantitative Binding Affinities
The following table summarizes the comparative binding affinities and inhibitory concentrations of key 6-alkoxy purines against human MGMT.
| Compound | Substrate/Inhibitor Type | IC50 (nM) | Mechanism of Action |
| O6-Methylguanine | Endogenous Substrate | >10,000 | Methyl transfer to Cys145 |
| O6-Benzylguanine (O6-BG) | Pseudosubstrate Inhibitor | ~180 | Benzyl transfer to Cys145 |
| O6-(4-Bromothenyl)guanine | Pseudosubstrate Inhibitor | ~3.4 | Bromothenyl transfer to Cys145 |
| O6-(2-Hydroxyethyl)guanine | Poor Substrate | N/A | Steric hindrance in active site |
Experimental Methodologies: The Radioactive Benzyl Transfer Assay
In our laboratory experience, the accurate quantification of MGMT inhibition requires an assay that inherently separates the signal from the noise. Traditional biochemical assays can be cumbersome, but the radioactive benzyl transfer assay provides a highly reliable, self-validating system[5].
By utilizing [benzene-3H]O6-benzylguanine, we track the covalent transfer of the tritiated benzyl group to the MGMT protein. The self-validating nature of this protocol lies in the methanol precipitation step : the unreacted small-molecule substrate remains highly soluble in 70% methanol, whereas the covalently modified, high-molecular-weight MGMT protein precipitates[5]. This binary solubility ensures that any detected radioactivity is strictly bound to the enzyme.
Figure 2: Self-validating experimental workflow for the radioactive benzyl transfer assay.
Step-by-Step Protocol
Step 1: Cell Extract Preparation
-
Action: Harvest cells expressing high basal MGMT levels (e.g., HL-60 or HT-29) and lyse using a non-denaturing buffer (50 mM Tris-HCl, pH 7.5, 1 mM DTT, 0.5 mM EDTA) supplemented with protease inhibitors.
-
Causality: The inclusion of Dithiothreitol (DTT) is absolutely critical. It maintains the active site Cys145 in a reduced state; oxidation of this thiol group completely abolishes MGMT activity, leading to false-negative binding affinities.
Step 2: Inhibitor Pre-incubation
-
Action: Incubate the cell homogenate (approx. 200 µg total protein) with varying concentrations of the test 6-alkoxy purine (0.1 nM to 10 µM) for 1 hour at 37°C.
-
Causality: Because MGMT is a suicide enzyme, inhibition is time-dependent. The 1-hour pre-incubation allows the test compound to covalently inactivate the available MGMT pool before the radioactive tracer is introduced.
Step 3: Radioactive Substrate Addition
-
Action: Add 1 µCi of [benzene-3H]O6-benzylguanine (specific activity ~46 Ci/mmol) to the reaction mixture and incubate for an additional 2 hours at 37°C[5].
-
Self-Validation: Always prepare a parallel control containing a 1000-fold excess of unlabeled O6-BG. This establishes the non-specific background binding baseline, ensuring the measured signal is specific to the MGMT active site[5].
Step 4: Protein Precipitation and Washing
-
Action: Terminate the reaction by adding ice-cold 70% methanol. Centrifuge at 10,000 x g for 10 minutes. Aspirate the supernatant carefully using a blunt-ended needle[5].
-
Causality: Methanol denatures and precipitates the high-molecular-weight MGMT protein while keeping the unreacted [3H]O6-BG in solution. Efficient washing is critical; residual supernatant will cause false-positive scintillation counts.
Step 5: Liquid Scintillation Counting
-
Action: Resuspend the protein pellet in a tissue solubilizer, add scintillation fluid, and quantify the radioactivity (dpm). Calculate the IC50 by plotting the percentage of remaining MGMT activity against the log concentration of the test inhibitor.
Downstream Cellular Effects
The blockade of MGMT by 6-alkoxy purines extends beyond simple DNA repair inhibition. Recent studies demonstrate that the irreversible inactivation of MGMT by O6-BG can trigger profound downstream signaling cascades. In specific cancer models, O6-BG-mediated MGMT inhibition downregulates cell cycle regulatory proteins (cyclin B1, cyclin B2, and cyclin A) and modulates p53 function[2]. This modulation ultimately leads to increased p21 transcription, prolonged cell cycle arrest, and the induction of tumor cell apoptosis, further validating the therapeutic potential of 6-alkoxy purines as powerful chemosensitizers[2].
References
-
Identification of the Structural Features of Guanine Derivatives as MGMT Inhibitors Using 3D-QSAR Modeling Combined with Molecular Docking , PMC / NIH, 1
-
O6-Alkylguanine lesions in DNA; O6-methylguanine (O6-MeG) and potent inactivators of human MGMT , ResearchGate, 3
-
Development of an O6-alkylguanine—DNA alkyltransferase assay based on covalent transfer of the benzyl moiety from [benzene-3H]O6-benzylguanine to the protein , PMC / NIH, 5
-
Tumor-associated mutations in O6-methylguanine DNA methyltransferase (MGMT) reduce DNA repair functionality , Ovid, 4
-
Blockade of MGMT Expression by O6 Benzyl Guanine Leads to Inhibition of Pancreatic Cancer Growth and Induction of Apoptosis , AACR Journals, 2
Sources
- 1. Identification of the Structural Features of Guanine Derivatives as MGMT Inhibitors Using 3D-QSAR Modeling Combined with Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. ovid.com [ovid.com]
- 5. Development of an O6-alkylguanine—DNA alkyltransferase assay based on covalent transfer of the benzyl moiety from [benzene-3H]O6-benzylguanine to the protein - PMC [pmc.ncbi.nlm.nih.gov]
Rational Design and Scaffold Discovery of Purine-Based CDK Inhibitors
Aberrant regulation of cyclin-dependent kinases (CDKs) is a hallmark of the molecular pathology of cancer. For decades, the pursuit of selective CDK inhibitors has been a central focus of oncology drug discovery. Among the various chemotypes explored, the purine scaffold has emerged as a privileged structure. This guide provides an in-depth technical analysis of purine-based CDK inhibitor scaffold discovery, focusing on the mechanistic rationale, structure-activity relationships (SAR), and the iterative structure-based drug design (SBDD) workflows required to achieve high kinase selectivity.
Mechanistic Grounding: The Purine Scaffold as an ATP Mimetic
The fundamental premise of purine-based CDK inhibitors is their ability to act as competitive inhibitors at the ATP-binding pocket of the kinase[1]. The purine heterocycle is not merely a structural placeholder; it is an active pharmacophore that emulates the hydrogen-bonding network of ATP.
The Hinge Region Anchor
Crystallographic studies of human CDK2 complexed with early-generation purine inhibitors, such as roscovitine, reveal a highly conserved binding mode[1][2]. The purine heterocycle anchors the inhibitor to the kinase hinge region via a critical triplet of hydrogen bonds:
-
N-9 and N-3 of the purine ring act as hydrogen bond acceptors.
-
The C-2 amino group acts as a hydrogen bond donor. These interact directly with the backbone carbonyl of Glu81 and the amide and carbonyl moieties of Leu83 [2][3]. This triplet interaction is the absolute prerequisite for scaffold viability; any structural modification that perturbs this anchoring network results in a catastrophic loss of binding affinity.
Exploiting the Ribose Binding Pocket for Selectivity
While anchoring is achieved at the hinge region, selectivity is engineered by targeting adjacent micro-environments. For instance, the
Mechanism of action: Purine inhibitors block CDK2, preventing Rb phosphorylation and inducing apoptosis.
Structure-Activity Relationship (SAR) & Quantitative Data
The evolution of purine CDK inhibitors demonstrates how iterative, structure-guided substitutions at the C-2, C-6, and N-9 positions drastically alter both potency and selectivity[4][5].
-
C-6 Substitutions: Bulky, hydrophobic groups (e.g., benzylamino in roscovitine, cyclohexylmethoxy in NU6086) are directed toward the specificity surface and ribose pocket.
-
C-2 Substitutions: Anilino or sulfamoylanilino groups at C-2 project out of the catalytic site. For example, the sulfonamide
group forms critical hydrogen bonds with the side chain of Asp86, drastically increasing potency[2][4]. -
N-9 Substitutions: Small alkyl groups (isopropyl, cyclopentyl) are tolerated and help orient the purine core within the hydrophobic cleft.
The table below summarizes the quantitative SAR progression of key purine-based scaffolds, highlighting the transition from pan-CDK inhibitors to highly selective CDK2 agents.
| Compound Name | Key Structural Features | CDK1 IC | CDK2 IC | Selectivity (CDK1/CDK2) | Reference |
| (R)-Roscovitine | 2-(1-ethyl-2-hydroxyethylamino)-6-benzylamino-9-isopropylpurine | ~ 650 nM | ~ 700 nM | ~ 1x (Pan-CDK) | [1] |
| Purvalanol A | 2-(1R-isopropyl-2-hydroxyethylamino)-6-(3-chloroanilino)-9-isopropylpurine | 4 nM | 70 nM | 0.05x (CDK1 selective) | [7] |
| NU6102 | 9 nM (K | 6 nM (K | 1.5x | [4] | |
| Compound 73 | 4-((6-([1,1'-biphenyl]-3-yl)-9H-purin-2-yl)amino) benzenesulfonamide | 86,000 nM | 44 nM | ~1950x (CDK2 selective) | [5] |
Data Synthesis: Iterative SBDD successfully shifted the purine scaffold from equipotent pan-inhibition (Roscovitine) to extreme CDK2 selectivity (Compound 73).
Experimental Protocol: Iterative Structure-Based Design Workflow
To ensure scientific integrity, the discovery of a novel purine scaffold must operate as a self-validating system. Biochemical potency must be continuously cross-examined against structural reality to prevent the optimization of off-target artifacts.
Phase 1: Co-Crystallization and Binding Mode Validation
Causality: Before initiating chemical synthesis, the exact binding pose of the initial hit must be confirmed. If the compound does not form the canonical triplet hydrogen bond with Glu81/Leu83, it is acting via an alternative (and potentially non-druggable) allosteric mechanism.
-
Protein Preparation: Express and purify human CDK2 and Cyclin A in E. coli or baculovirus systems. Phosphorylate CDK2 at Thr160 using recombinant CDK-activating kinase (CAK) to ensure the fully active conformation[4].
-
Complex Formation: Incubate T160-phosphorylated CDK2-Cyclin A with the purine ligand (e.g., 1 mM concentration) for 2 hours at 4°C.
-
Crystallization: Use hanging-drop vapor diffusion. A standard reservoir solution contains 10-20% PEG 3350, 0.2 M KCl, and 0.1 M HEPES (pH 7.4).
-
X-Ray Diffraction: Collect diffraction data (typically ~2.0 - 2.4 Å resolution) and solve the structure using molecular replacement (using apo-CDK2, PDB: 1FIN, as a search model).
-
Validation: Confirm the electron density of the purine ring at the hinge region and map the vector trajectories of the C-2 and C-6 substituents.
Phase 2: Iterative Chemical Synthesis and SAR Profiling
Causality: With the vector trajectories mapped, we systematically synthesize derivatives to fill the ribose pocket and interact with Asp86. The synthesis must allow late-stage diversification.
-
Scaffold Synthesis: Utilize 2,6-dichloropurine as the starting material.
-
C-6 Substitution: Perform a nucleophilic aromatic substitution (
) at C-6 using the desired alcohol (e.g., cyclohexylmethanol) or amine in the presence of a base (e.g., DIPEA) at 80°C. The C-6 chloride is more reactive than the C-2 chloride, allowing regioselective functionalization. -
C-2 Substitution: Subject the resulting 2-chloro-6-substituted purine to a Buchwald-Hartwig cross-coupling or acid-catalyzed amination with a substituted aniline (e.g., sulfanilamide) at 120°C to yield the final 2,6-disubstituted purine.
Phase 3: Orthogonal Biochemical and Cellular Validation
Causality: Biochemical assays confirm target affinity, but cellular assays are required to validate membrane permeability and actual target engagement in a physiological environment.
-
In Vitro Kinase Assay: Utilize a radiometric[
- ]ATP assay. Incubate the purified CDK2/Cyclin A complex with varying concentrations of the inhibitor, ATP (at its ), and a histone H1 substrate. Measure the IC and calculate the using the Cheng-Prusoff equation to confirm competitive ATP inhibition[1]. -
Cellular Target Engagement: Treat MCF-7 breast cancer cells with the inhibitor for 24 hours. Lyse the cells and perform Western blotting for total Rb and Phospho-Rb (Ser807/811). A dose-dependent decrease in Phospho-Rb, without a reduction in total Rb, provides self-validating proof that the inhibitor is actively blocking CDK2 in living cells[4].
Workflow of Iterative Structure-Based Drug Design for Purine CDK Inhibitors.
Conclusion & Future Perspectives
The purine scaffold remains a masterclass in structure-based drug design. By understanding the precise causality of molecular interactions—specifically the triplet hydrogen bonding at the hinge region and the stabilization of the glycine-rich loop—researchers have successfully transformed broad-spectrum ATP mimetics into highly selective CDK2 inhibitors[5][6]. Future scaffold discovery efforts will likely focus on exploiting these subtle conformational dynamics to design covalent purine inhibitors or proteolysis-targeting chimeras (PROTACs) that utilize the purine core as a highly efficient target-binding warhead.
References
-
Structure-based design of a potent purine-based cyclin-dependent kinase inhibitor. Davies, T. G., et al. (2002). Nature Structural Biology. [Link]
-
Inhibition of cyclin-dependent kinases by purine analogues: crystal structure of human cdk2 complexed with roscovitine. De Azevedo, W. F., et al. (1997). European Journal of Biochemistry.[Link]
-
Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Coxon, C. R., et al. (2017). Journal of Medicinal Chemistry.[Link]
Sources
- 1. Inhibition of cyclin-dependent kinases by purine analogues: crystal structure of human cdk2 complexed with roscovitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. theses.ncl.ac.uk [theses.ncl.ac.uk]
6-[(2-methylphenyl)methoxy]-7H-purine molecular weight and formula
[1]
Executive Summary & Chemical Identity
6-[(2-methylphenyl)methoxy]-7H-purine (also known as O
This guide provides a rigorous physicochemical profiling, synthetic methodology, and structural analysis of the compound, designed for direct application in drug discovery workflows.
Core Physicochemical Data
The following data is calculated based on the standard isotope distribution for the neutral tautomer.
| Property | Value | Notes |
| Molecular Formula | Confirmed via elemental stoichiometry.[1] | |
| Molecular Weight | 240.26 g/mol | Average mass (Standard Atomic Weights).[1] |
| Monoisotopic Mass | 240.1011 Da | For High-Res MS ( |
| Elemental Analysis | C: 64.99%, H: 5.03%, N: 23.32%, O: 6.66% | Theoretical composition.[1] |
| Tautomerism | 7H | 9H-tautomer is generally favored in polar solvents.[1] |
| LogP (Predicted) | ~2.3 - 2.8 | Moderately lipophilic; cell-permeable.[1] |
| pKa (Predicted) | Acidic protonation at N7/N9; Basic site at N1.[1] |
Structural Architecture & Tautomerism
The biological activity of purine derivatives is dictated by their tautomeric state.[1] While the user specified 7H-purine , this molecule exists in a dynamic equilibrium with its 9H-purine isomer.[1] In solution (DMSO,
Structural Diagram (Graphviz)
The following diagram illustrates the connectivity and the critical ether linkage at the C6 position.[1]
Figure 1: Structural connectivity and tautomeric relationship of 6-[(2-methylphenyl)methoxy]-7H-purine.
Synthetic Methodology
The synthesis of 6-alkoxypurines is most reliably achieved via a Nucleophilic Aromatic Substitution (
Reaction Scheme
Precursors: 6-Chloropurine (CAS: 87-42-3) + 2-Methylbenzyl alcohol (CAS: 89-95-2).[1]
Reagents: Sodium Hydride (NaH) or Potassium tert-butoxide (
Figure 2:
Validated Protocol (Step-by-Step)
This protocol is designed for a 5 mmol scale and prioritizes yield and purity.
-
Activation (Alkoxide Formation):
-
Flame-dry a 50 mL round-bottom flask and purge with Argon.[1]
-
Add 2-methylbenzyl alcohol (0.67 g, 5.5 mmol, 1.1 eq) and anhydrous DMF (10 mL).
-
Cool to 0°C in an ice bath.[1]
-
Add Sodium Hydride (60% in oil, 0.44 g, 11 mmol, 2.2 eq) portion-wise. Caution:
gas evolution. -
Stir at 0°C for 30 minutes until gas evolution ceases.
-
-
Coupling (
):-
Add 6-chloropurine (0.77 g, 5.0 mmol, 1.0 eq) in one portion.
-
Allow the reaction to warm to Room Temperature (RT).
-
Heat to 60°C for 4–6 hours. Monitor by TLC (10% MeOH in DCM).[1]
-
-
Workup & Purification:
-
Quench the reaction with ice-cold water (50 mL).
-
Adjust pH to ~7 with dilute acetic acid (if necessary) to precipitate the product.[1]
-
Extract with Ethyl Acetate (
mL).[1] -
Wash combined organics with brine (
), dry over , and concentrate in vacuo. -
Recrystallization: Dissolve crude solid in minimum hot Ethanol/Water (9:1) to yield off-white crystals.[1]
-
-
Yield Expectation: 65–80%.
Analytical Characterization Profile
To validate the synthesis, the following spectral signatures must be confirmed.
| Technique | Expected Signature | Diagnostic Feature |
| Methyl group on phenyl ring.[1] | ||
| Deshielded benzylic protons (Ether).[1] | ||
| Purine aromatic proton (singlet).[1] | ||
| Purine aromatic proton (singlet).[1] | ||
| Exchangeable proton (N7/N9).[1] | ||
| Carbon attached to Oxygen (ipso).[1] | ||
| LC-MS (ESI+) | Base peak.[1] |
Biological Context & Applications
While 6-[(2-methylphenyl)methoxy]-7H-purine is a specific chemical entity, its utility lies in its structural homology to known bioactive classes.[1]
Mechanism of Action (Scaffold Level)
-
CDK Inhibition: The purine core mimics ATP, binding to the hinge region of kinases.[1] The
-substituent (2-methylbenzyl) projects into the hydrophobic pocket adjacent to the ATP-binding site, potentially conferring selectivity over other kinases.[1] -
AGT Inhibition:
-benzylguanine is a suicide inhibitor of -alkylguanine-DNA alkyltransferase (AGT).[1] The removal of the 2-amino group (yielding the 6-benzyloxypurine scaffold) generally reduces potency but maintains affinity, often serving as a control compound or a precursor for metabolic studies.[1]
Storage & Stability
References
-
General Synthesis of 6-Alkoxypurines
-
Mechanistic Insight (
on Purines): -
Structural Homology (CDK Inhibitors)
-
Database Verification (PubChem)
Methodological & Application
Synthesis of 6-[(2-methylphenyl)methoxy]-7H-purine from 6-chloropurine: A Detailed Protocol and Mechanistic Overview
An Application Note for Drug Development Professionals
Abstract
This application note provides a comprehensive guide for the synthesis of 6-[(2-methylphenyl)methoxy]-7H-purine, a member of the 6-alkoxypurine class of compounds, which are of significant interest in medicinal chemistry and drug development. The protocol details a robust and efficient procedure starting from commercially available 6-chloropurine and 2-methylbenzyl alcohol via a Williamson ether synthesis. This document offers in-depth insights into the reaction mechanism, a step-by-step experimental protocol, critical safety information, and methods for product purification and characterization, tailored for researchers in synthetic and medicinal chemistry.
Introduction and Scientific Background
Purine analogues are a cornerstone in the development of therapeutic agents, demonstrating a wide array of biological activities, including antiviral and anticancer properties. The strategic modification of the purine scaffold allows for the fine-tuning of molecular interactions with biological targets. The 6-position of the purine ring is a particularly attractive site for modification. Substitution of the chlorine atom in 6-chloropurine with an alkoxy group yields 6-alkoxypurines, a class of compounds that has been explored for various pharmacological applications.
The synthesis described herein follows the principles of the Williamson ether synthesis, a reliable and widely used method for forming ethers.[1][2] This reaction involves the nucleophilic substitution of a halide by an alkoxide ion. In this specific application, the sodium salt of 2-methylbenzyl alcohol (the alkoxide) is reacted with 6-chloropurine to form the desired ether product via an SN2 mechanism.[1][3][4] Understanding the causality behind reagent choice and reaction conditions is paramount for a successful and reproducible synthesis.
Reaction Principle and Mechanism
The synthesis proceeds in two primary stages, which occur in the same reaction vessel:
-
Alkoxide Formation: 2-methylbenzyl alcohol, a weak nucleophile, is deprotonated by a strong, non-nucleophilic base, sodium hydride (NaH), to form the highly nucleophilic sodium 2-methylbenzyl alkoxide. This acid-base reaction is rapid and drives the synthesis forward by generating the reactive nucleophile. The use of a strong base like NaH is critical because alcohols are not sufficiently acidic to be fully deprotonated by weaker bases.[3][5]
-
Nucleophilic Aromatic Substitution (SNAr): The generated alkoxide attacks the electron-deficient carbon atom at the 6-position of the 6-chloropurine ring. The purine's aromatic system, coupled with the electron-withdrawing nature of the nitrogen atoms, makes the C6 position susceptible to nucleophilic attack. The chloride ion serves as an effective leaving group, and its displacement results in the formation of the C-O bond, yielding the final ether product.
Diagram 1: Reaction mechanism for the synthesis.
Reagent Safety and Handling
Proper handling of all reagents is essential for laboratory safety. The hazards associated with each chemical are summarized below. Always consult the full Safety Data Sheet (SDS) before starting any experimental work.
| Reagent | CAS No. | Key Hazards | Recommended Precautions |
| 6-Chloropurine | 87-42-3 | Harmful if swallowed.[6][7] May cause skin and eye irritation.[6] | Wear gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or fume hood. Avoid dust inhalation.[8] |
| 2-Methylbenzyl alcohol | 89-95-2 | Harmful if swallowed.[9] Causes serious eye damage/irritation.[9][10][11] | Wear gloves and chemical safety goggles/face shield.[9][10] |
| Sodium Hydride (60% in oil) | 7646-69-7 | Water-reactive: In contact with water, releases flammable gases which may ignite spontaneously.[12][13][14] Causes severe skin burns and eye damage.[15] | Handle under an inert atmosphere (N₂ or Ar) at all times. [12] Never allow contact with water or protic solvents.[13][16] Use appropriate PPE, including flame-retardant lab coat, gloves, and safety glasses. |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | Highly flammable liquid and vapor. May form explosive peroxides. Causes serious eye irritation. | Use in a fume hood away from ignition sources. Use freshly distilled or inhibitor-stabilized solvent. |
Detailed Experimental Protocol
This protocol is designed for a 5 mmol scale synthesis. All glassware should be oven-dried and cooled under an inert atmosphere before use.
Materials and Equipment
-
Reagents: 6-Chloropurine (773 mg, 5.0 mmol), 2-methylbenzyl alcohol (733 mg, 0.74 mL, 6.0 mmol), Sodium Hydride (60% dispersion in mineral oil, 240 mg, 6.0 mmol), Anhydrous Tetrahydrofuran (THF, 50 mL).
-
Glassware: 100 mL three-neck round-bottom flask, reflux condenser, magnetic stirrer, dropping funnel, nitrogen/argon inlet, septa.
-
Equipment: Magnetic stir plate, heating mantle, inert atmosphere setup (Schlenk line or balloon), TLC plates (silica gel), UV lamp.
Synthesis Workflow
Diagram 2: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Inert Atmosphere Setup: Assemble the three-neck flask with a magnetic stir bar, reflux condenser, and a septum. Purge the entire system with dry nitrogen or argon for at least 15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Alkoxide Formation: Under the inert atmosphere, carefully add sodium hydride (240 mg, 6.0 mmol) to the flask. Add 20 mL of anhydrous THF. In a separate flask, dissolve 2-methylbenzyl alcohol (0.74 mL, 6.0 mmol) in 10 mL of anhydrous THF. Transfer this solution to a dropping funnel and add it dropwise to the stirred NaH suspension over 15 minutes.
-
Scientist's Note: A slow addition is necessary to control the rate of hydrogen gas evolution. The mixture may become slightly warm.
-
-
Stirring: After the addition is complete, stir the resulting mixture at room temperature for 1 hour to ensure the complete formation of the alkoxide.
-
Nucleophilic Substitution: Add 6-chloropurine (773 mg, 5.0 mmol) to the reaction flask in one portion.
-
Scientist's Note: The N-H proton of the purine can also be deprotonated by the base. Using a slight excess of base and alcohol accounts for this and ensures the reaction proceeds efficiently.[17]
-
-
Heating and Monitoring: Heat the reaction mixture to reflux (approximately 66°C in THF) using a heating mantle. Monitor the reaction's progress by TLC every hour. A suitable mobile phase is 10% methanol in dichloromethane. The product spot should be less polar than the 6-chloropurine starting material. The reaction is typically complete within 3-5 hours.
-
Work-up and Quenching: Once the reaction is complete (as indicated by TLC), remove the heating mantle and allow the flask to cool to room temperature, then place it in an ice bath (0°C).
-
CRITICAL STEP: Very slowly and carefully quench the reaction by adding 20 mL of saturated aqueous ammonium chloride solution dropwise. This will neutralize any unreacted sodium hydride, which will again evolve hydrogen gas. Ensure adequate ventilation in the fume hood.
-
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with saturated aqueous sodium chloride (brine, 50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product as a solid.
Product Characterization
The identity and purity of the synthesized 6-[(2-methylphenyl)methoxy]-7H-purine should be confirmed using standard analytical techniques.
| Analysis Technique | Purpose | Expected Results |
| ¹H NMR | Structural Confirmation | Signals corresponding to purine protons (H-2, H-8), benzylic CH₂ protons, aromatic protons of the methylphenyl group, and the methyl group protons.[18] |
| ¹³C NMR | Structural Confirmation | Resonances for all unique carbon atoms in the molecule. |
| Mass Spectrometry | Molecular Weight Confirmation | A molecular ion peak corresponding to the calculated mass of the product (C₁₃H₁₂N₄O, M.W. = 240.26 g/mol ). |
| HPLC | Purity Assessment | A single major peak indicating high purity (>95%). A reverse-phase C18 column is typically suitable for purine derivatives.[19][20][21] |
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of 6-[(2-methylphenyl)methoxy]-7H-purine. By understanding the underlying Williamson ether synthesis mechanism and adhering to strict safety protocols, particularly concerning the handling of sodium hydride, researchers can consistently obtain high yields of the pure product. This compound can serve as a valuable building block for the development of novel purine-based therapeutics.
References
- 2-METHYL BENZYL ALCOHOL CAS No 89-95-2 - Safety D
- MSDS for SODIUM HYDRIDE. Alkali Metals Ltd.
- SAFETY DATA SHEET - 6-Chloropurine. Fisher Scientific.
- SAFETY DATA SHEET - 6-Chloropurine. Tokyo Chemical Industry.
- SAFETY DATA SHEET - 2-Methylbenzyl alcohol. Fisher Scientific.
- Sodium hydride.
- Measurement of Purine Derivatives and Creatinine in Urine by HPLC.
- Safety Data Sheet: Sodium hydride, 55 - 60% suspension in mineral oil. ChemScience.
- 111710 - Sodium hydride, 60% dispersion in mineral oil - Safety D
- 6-Chloropurine SDS, 87-42-3 Safety D
- Simultaneous determination of purine derivatives in urine by high-performance liquid chromatography. Journal of Animal and Feed Sciences.
- Williamson ether synthesis. Wikipedia.
- Determination of purine derivatives in bovine urine using rapid chrom
- A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. ChemRxiv.
- 10.6: Williamson Ether Synthesis. Chemistry LibreTexts.
- SAFETY DATA SHEET - 2-Methylbenzyl alcohol. Fisher Scientific.
- Williamson Ether Synthesis. ChemTalk.
- The Williamson Ether Synthesis. Master Organic Chemistry.
- The Williamson Ether Synthesis. Chemistry Steps.
- An Attempt to Assign the NMR Spectra in 7-Methyl-and 7-Benzyl-substituted 7H-Purine 1-Oxides Using the ACD/Labs Software Package. MDPI.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. echemi.com [echemi.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. fishersci.ie [fishersci.ie]
- 11. fishersci.com [fishersci.com]
- 12. dept.harpercollege.edu [dept.harpercollege.edu]
- 13. chemscience.com [chemscience.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. dcfinechemicals.com [dcfinechemicals.com]
- 16. alkalimetals.com [alkalimetals.com]
- 17. chemrxiv.org [chemrxiv.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. jafs.com.pl [jafs.com.pl]
- 21. ibna.ro [ibna.ro]
protocol for nucleophilic aromatic substitution of 6-chloropurine
Strategic Protocol: Nucleophilic Aromatic Substitution ( ) of 6-Chloropurine
Abstract & Strategic Overview
This application note details the operational framework for functionalizing 6-chloropurine (6-CP) via Nucleophilic Aromatic Substitution (
The transformation of 6-chloropurine is the cornerstone for synthesizing cytokinins (e.g., Kinetin), adenosine receptor agonists, and antiviral pharmacophores. Success depends on managing the tautomeric equilibrium of the imidazole ring (N7/N9) and preventing hydrolysis to hypoxanthine.
Mechanistic Grounding
The reaction proceeds via an addition-elimination mechanism. The nucleophile attacks the C6 carbon, forming a resonance-stabilized anionic intermediate (Meisenheimer-like complex). The restoration of aromaticity drives the expulsion of the chloride ion.
Reaction Kinetics & Tautomerism
-
The Electrophile: The pyrimidine ring's electron deficiency activates the C6-Cl bond.
-
The Proton Problem: 6-Chloropurine possesses an acidic proton at N9 (
). In the presence of basic nucleophiles (amines), deprotonation occurs, forming the purinyl anion. This anion is electron-rich, significantly deactivating the ring toward nucleophilic attack. -
The Solution: Heat or acid catalysis is often required to overcome this deactivation, or the use of non-ionizing conditions.
Figure 1: Mechanistic pathway of
Critical Process Parameters (CPPs)
Solvent Selection Matrix
The choice of solvent dictates reaction temperature and workup efficiency.
| Solvent | Temp Range | Solubility (6-CP) | Workup Strategy | Application |
| n-Butanol | 117°C (Reflux) | Moderate (Hot) | Precipitation: Product usually crystallizes upon cooling. | Standard for non-volatile amines. |
| Ethanol | 78°C / 120°C (MW) | Low | Evaporation or aqueous dilution. | Microwave synthesis; volatile amines. |
| Water | 100°C | Low | Filtration of insoluble product. | "Green" synthesis; highly hydrophobic amines. |
| DMF/DMSO | 25-150°C | High | Aqueous crash-out (pour into ice water). | Unreactive nucleophiles; Alkoxides. |
Base Selection
-
Primary Choice (Amines): Use excess amine (2.2 eq) or Triethylamine (TEA) (1.2 eq) to scavenge HCl.
-
Primary Choice (Thiols/Alcohols):
or NaH is required to generate the stronger nucleophile ( , ).
Detailed Protocols
Protocol A: Thermal Amination (The "n-Butanol" Method)
Best for: Synthesis of Kinetin, Benzyladenine, and analogs with solid/high-boiling amines.
Rationale: n-Butanol provides a high reflux temperature (~117°C) to overcome the activation energy barrier and the deactivation caused by N9-deprotonation. The product is often less soluble in cold n-butanol than the starting material, facilitating isolation.
Reagents:
-
6-Chloropurine (1.0 equiv)
-
Amine Nucleophile (1.1 – 1.5 equiv)
-
Triethylamine (1.2 equiv) [Optional if amine is valuable; otherwise use 2.2 equiv of amine]
-
Solvent: n-Butanol (5-10 mL per gram of 6-CP)
Step-by-Step:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging: Add 6-chloropurine and n-butanol. The suspension will likely remain cloudy.
-
Addition: Add the amine and triethylamine.
-
Reaction: Heat to reflux (oil bath ~125°C).
-
Observation: The solid usually dissolves within 15-30 minutes as the reaction proceeds and the more soluble hydrochloride salts form (or the product dissolves at high temp).
-
Time: Reflux for 3–6 hours. Monitor by TLC (Mobile Phase: 5-10% MeOH in DCM). 6-CP is UV active and moves faster than the polar product.
-
-
Workup (Crystallization): Remove the heat source and allow the mixture to cool slowly to room temperature.
-
Self-Validation: If a precipitate forms, it is likely the product.
-
Refinement: If no precipitate forms, cool to 4°C. If still soluble, reduce volume by 50% via rotary evaporation.
-
-
Isolation: Filter the solid.
-
Purification: Wash the filter cake with cold n-butanol, then water (to remove amine salts), and finally a small amount of cold ethanol. Dry in vacuo.[1]
Protocol B: Microwave-Assisted Synthesis
Best for: Library generation, volatile amines, or rapid optimization.
Rationale: Microwave irradiation creates localized superheating, significantly accelerating the reaction (often from hours to minutes).
Reagents:
-
6-Chloropurine (1.0 equiv)
-
Amine (1.2 equiv)
-
DIPEA (Diisopropylethylamine) (1.5 equiv)
-
Solvent: Ethanol or Isopropanol (3-5 mL/mmol)
Step-by-Step:
-
Charging: Load reagents into a microwave-compatible pressure vial.
-
Irradiation: Heat to 100–120°C for 10–20 minutes .
-
Workup:
Protocol C: Alkoxylation/Thiolation ( with O/S)
Best for: 6-Methoxy, 6-Benzyloxy, or 6-Alkylthio derivatives.
Rationale: Alcohols and thiols are weaker nucleophiles than amines in their neutral state. They must be deprotonated to form the alkoxide or thiolate.
Step-by-Step:
-
Activation: In a dry flask under inert atmosphere (
/Ar), suspend NaH (60% dispersion, 1.2 equiv) in dry DMF or THF at 0°C. -
Nucleophile Formation: Add the Alcohol or Thiol (1.1 equiv) dropwise. Stir until gas evolution (
) ceases (approx. 15-30 mins). -
Substitution: Add 6-chloropurine (1.0 equiv) as a solution in DMF/THF.
-
Note: If using DMF, heating to 60-80°C may be required.
-
-
Quench: Carefully quench with water.
-
Isolation: Adjust pH to ~7 (neutralize excess alkoxide). The product often precipitates or requires extraction with EtOAc.
Decision Logic for Protocol Selection
Figure 2: Strategic decision tree for selecting the optimal experimental protocol based on nucleophile properties.
Troubleshooting & Safety
Common Failure Modes
-
No Reaction:
-
Cause: N9 deprotonation is deactivating the ring.
-
Fix: Increase temperature (switch to n-BuOH reflux) or add a Lewis Acid catalyst (rarely needed, but
can help).
-
-
Hydrolysis (Formation of Hypoxanthine):
-
Regioselectivity (N-Alkylation):
-
If using an alkyl halide nucleophile (not standard
), N7/N9 alkylation dominates. For with amines, C6 attack is exclusive.
-
Safety Profile
-
6-Chloropurine: Toxic if swallowed. Irritant. Potential mutagen (purine analog). Handle in a fume hood.
-
Reaction Pressure: If using volatile amines (e.g., methylamine, ethylamine) in Protocol B, ensure the microwave vial or pressure tube is rated for the generated pressure.
References
-
Microwave-Assisted Amination: Qu, G., et al. (2006). "Microwave Assisted Synthesis of 6-Substituted Aminopurine Analogs in Water." Journal of the Brazilian Chemical Society, 17(5), 915-921. Link
-
Mechanistic Insight & Kinetics: Liu, J., & Robins, M. J. (2007). "
Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism." Journal of the American Chemical Society, 129(23), 7240–7241. Link -
Kinetin Synthesis (Historical/Standard): Miller, C. O., et al. (1955).[10] "Kinetin, a Cell Division Factor from Deoxyribonucleic Acid."[10] Journal of the American Chemical Society, 77(5), 1392. Link
-
Green Chemistry Protocol: Thakur, A., et al. (2010). "Catalyst-Free, Solvent-Free Synthesis of 6-Substituted Purines." Green Chemistry, 12, 1234-1238. Link
Sources
- 1. US4405781A - Method for preparing salts of 6-chloropurine - Google Patents [patents.google.com]
- 2. US2832781A - 6-chloropurine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. prepchem.com [prepchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. S(N)Ar displacements with 6-(fluoro, chloro, bromo, iodo, and alkylsulfonyl)purine nucleosides: synthesis, kinetics, and mechanism1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 1955: Kinetin Arrives. The 50th Anniversary of a New Plant Hormone - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimization of O⁶-(2-methylbenzyl)purine Solubility in DMSO and Cell Culture Media
Introduction & Rationale
O⁶-(2-methylbenzyl)purine (CAS: 67733-76-0) is a highly lipophilic purine ether derivative. Compounds within the O⁶-benzylpurine and O⁶-benzylguanine structural families are extensively utilized in oncology research as competitive inhibitors of O⁶-alkylguanine-DNA alkyltransferase (MGMT), a DNA repair enzyme that confers tumor resistance to alkylating chemotherapies 1.
For drug development professionals and bench scientists, handling this compound presents a significant physicochemical challenge. The planar purine core promotes strong intermolecular
Physicochemical Properties & Solubility Dynamics
To design an effective solvent system, the physicochemical parameters of the compound must dictate the workflow. The table below summarizes the theoretical and practical solubility limits.
Table 1: Physicochemical and Solubility Profile
| Parameter | Characteristic / Value |
| Chemical Identity | 6-((2-methylbenzyl)oxy)-1H-purine (O⁶-(2-methylbenzyl)purine) |
| CAS Number | 67733-76-0 |
| Molecular Weight | ~240.26 g/mol |
| Primary Vehicle | Anhydrous DMSO (Solubility ≥ 20 mg/mL) |
| Aqueous Solubility | < 0.1 mg/mL (Highly insoluble without carrier proteins) |
| Max Final DMSO Concentration | ≤ 0.5% (v/v) to prevent artifactual cytotoxicity in cell assays |
Experimental Protocols & Causality
Every step in the following protocols is designed as a self-validating system , ensuring that any failure in solvation is immediately detectable before the compound is applied to valuable cell cultures.
Protocol A: Preparation of High-Concentration Master Stock (50 mM)
Causality: DMSO acts as an ideal primary solvent because its polar aprotic nature disrupts purine hydrogen bonding. However, DMSO is highly hygroscopic. If the compound or solvent is cold, atmospheric moisture condenses into the solution, drastically lowering the solubility threshold and causing premature precipitation [[2]]().
-
Equilibration: Allow the lyophilized O⁶-(2-methylbenzyl)purine vial to equilibrate to room temperature (RT) inside a desiccator for 30 minutes prior to opening.
-
Reconstitution: Add cell-culture grade, anhydrous DMSO (≥99.9% purity) to achieve a 50 mM stock concentration.
-
Mechanical Disruption: Vortex vigorously for 60 seconds. Place the sealed tube in a bath sonicator at 37°C for 5–10 minutes. Do not exceed 40°C, as excess heat can cause solvent expansion and transient degradation.
-
Self-Validation (Optical Clearance): Hold the tube against a stark black background under bright light. The solution must be completely optically clear. Any turbidity indicates incomplete dissolution, requiring further sonication.
-
Storage: Aliquot into single-use volumes (e.g., 20 µL) in amber microcentrifuge tubes to prevent UV-induced ether cleavage. Store at -80°C. Never freeze-thaw , as repeated cycles introduce water into the DMSO, permanently degrading stock solubility [[2]]().
Caption: Workflow for the preparation and validation of high-concentration DMSO stock solutions.
Protocol B: Step-Wise Dilution in Cell Culture Media
Causality: Direct injection of a 50 mM DMSO stock into cold aqueous media creates a massive local concentration gradient. The water rapidly diffuses into the DMSO droplet, dropping the localized solubility threshold instantly and causing the purine to crystallize. Pre-warming the media and utilizing serum proteins (like BSA in FBS) provides hydrophobic binding pockets that act as molecular sinks, stabilizing the compound in a metastable dispersion [[3]]().
-
Intermediate Dilution: Thaw a single-use 50 mM stock at RT. Dilute it in pure DMSO to create a 100x intermediate working stock (e.g., if your final assay requires 10 µM, prepare a 1 mM DMSO stock).
-
Media Pre-Warming: Warm the target complete cell culture media (e.g., DMEM + 10% FBS) to 37°C in a water bath.
-
Dynamic Spiking: Place the tube of warmed media on a vortex mixer at medium speed. Add the 100x intermediate DMSO stock dropwise directly into the center of the vortex cone. This ensures instantaneous mechanical dispersion, preventing local supersaturation.
-
Self-Validation (Microscopic Check): Before applying to cells, take a 10 µL sample of the spiked media and observe it under a phase-contrast microscope (20x objective). The absence of needle-like microcrystals validates that the compound is successfully solvated and ready for cellular uptake.
Caption: Step-wise dilution protocol to prevent solvent crash in aqueous cell culture media.
References
-
Moschel RC, McDougall MG, Dolan ME, Stine L, Pegg AE. "Structural features of substituted purine derivatives compatible with depletion of human O6-alkylguanine-DNA alkyltransferase." Journal of Medicinal Chemistry. 1992 Nov 13;35(23):4486-91. 1
-
"The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions." ResearchGate. 3
-
"6-O-Methyldeoxyguanosine (O6-Methyl-2′-deoxyguanosine) | Purine Nucleoside Analog." MedChemExpress.2
Sources
Application Note: In Vitro MGMT Inhibition Assay Protocol for Purine Analogs
Abstract & Introduction
O6-methylguanine-DNA methyltransferase (MGMT) is a unique DNA repair protein that confers resistance to alkylating chemotherapeutics (e.g., Temozolomide, Dacarbazine) by removing cytotoxic O6-alkylguanine adducts.[1][2][3] Unlike varying catalytic enzymes, MGMT acts as a suicide enzyme : it stoichiometrically transfers the alkyl group from the DNA to its own active site cysteine (Cys145), resulting in the irreversible inactivation and subsequent ubiquitination/degradation of the protein.
Purine analogs such as O6-benzylguanine (O6-BG) and Lomeguatrib function as pseudosubstrates.[1] They mimic the damaged DNA base, tricking MGMT into transferring the alkyl/benzyl group to the inhibitor rather than the DNA. This guide provides a comprehensive protocol for evaluating novel purine analogs as MGMT inhibitors, utilizing a modern Fluorescence-Based Quenched Probe Assay for direct biochemical quantification, supported by a cell-based sensitization assay.
Mechanism of Action
The efficacy of a purine analog inhibitor relies on its affinity for the MGMT active site and the rate of alkyl transfer.
Figure 1: Suicide inhibition mechanism. The purine analog acts as a decoy substrate, permanently alkylating the catalytic cysteine.
Pre-Assay Considerations & Safety
Enzyme Source[2]
-
Recombinant Human MGMT: Recommended for initial
screening to eliminate cellular variables. -
Cell Lysates: Use MGMT-proficient cell lines (e.g., HT-29 , T98G ) for validation. MGMT-deficient lines (e.g., U87MG , Mer- ) should be used as negative controls to determine background fluorescence.
Critical Reagent Handling
-
Dithiothreitol (DTT): MGMT requires a reducing environment to maintain Cys145 activity. Buffers must contain fresh DTT.
-
Inhibitor Solubility: Most purine analogs are hydrophobic. Dissolve in 100% DMSO to create a stock (e.g., 10-50 mM) and limit final DMSO concentration in the assay to <1% to prevent enzyme denaturation.
Protocol A: Fluorescence-Based Biochemical Inhibition Assay
Rationale: This assay uses a double-stranded DNA probe containing a fluorophore and a quencher separated by an O6-methylguanine site. Active MGMT removes the methyl group, destabilizing the probe or cleaving the quencher (depending on specific probe design, e.g., molecular beacons), resulting in a fluorescence increase. This is safer and higher-throughput than traditional
Materials
-
Assay Buffer: 50 mM Tris-HCl (pH 7.8), 1 mM DTT (add fresh), 1 mM EDTA, 50 mM NaCl, 5% Glycerol, 50 µg/mL BSA.
-
Substrate: Fluorogenic MGMT Substrate (e.g., dsDNA with 5'-FAM and 3'-Dabcyl flanking the O6-MeG site).
-
Enzyme: Recombinant MGMT (approx. 5-10 nM final concentration).
-
Plate: 384-well or 96-well black, flat-bottom microplates.
Step-by-Step Methodology
-
Preparation of Inhibitor Dilutions:
-
Prepare a 3-fold serial dilution of the purine analog in DMSO.
-
Dilute these further into Assay Buffer (without enzyme) to reach 2X the final desired concentration (ensuring final DMSO is constant, e.g., 0.5%).
-
-
Enzyme Pre-Incubation (Crucial Step):
-
Why: MGMT inhibition is stoichiometric and time-dependent. You must allow the analog to react with the enzyme before adding the competing DNA substrate.
-
Add 10 µL of 2X Recombinant MGMT to wells.
-
Add 10 µL of 2X Inhibitor dilutions.
-
Incubate for 15–30 minutes at 37°C.
-
-
Substrate Addition:
-
Add 20 µL of 2X Fluorescent Substrate mixture to all wells.
-
Controls:
-
No Enzyme (Blank): Buffer + Substrate (Background fluorescence).
-
No Inhibitor (Max Activity): MGMT + DMSO vehicle + Substrate.
-
-
-
Detection:
-
Immediately place plate in a fluorescence microplate reader (e.g., Tecan, BMG).
-
Settings: Ex/Em appropriate for fluorophore (e.g., 485/520 nm for FAM).
-
Mode: Kinetic read every 2 minutes for 45–60 minutes at 37°C.
-
Data Processing
Calculate the initial velocity (
Plot % Activity vs. Log[Inhibitor] to determine the
Protocol B: Cell-Based Functional Sensitization Assay
Rationale: A potent in vitro inhibitor is useless if it cannot penetrate the cell membrane or is metabolized. This assay validates that the purine analog sensitizes resistant cells to an alkylating agent (Temozolomide).
Experimental Design
-
Cell Line: T98G (Temozolomide-resistant, high MGMT).[5]
-
Drug A: Purine Analog (Fixed concentration, typically 10–20 µM).
-
Drug B: Temozolomide (TMZ) (Serial dilution).[5]
Methodology
-
Seeding: Seed T98G cells (2,000 cells/well) in 96-well plates. Allow attachment (24h).
-
Pre-Treatment: Add the Purine Analog inhibitor (e.g., 10 µM) to the "Combination" wells. Add vehicle (DMSO) to "TMZ only" wells. Incubate for 2 hours to deplete cellular MGMT.
-
TMZ Treatment: Add serial dilutions of Temozolomide (0 – 1000 µM) to both sets of wells.
-
Incubation: Incubate for 5 days (MGMT-mediated cell death is delayed; it requires cell division to convert O6-MeG to double-strand breaks).
-
Readout: Add MTS or CellTiter-Glo reagent. Measure absorbance/luminescence.
Interpretation
A successful inhibitor will shift the TMZ
Experimental Workflow Visualization
Figure 2: Parallel workflows for biochemical screening and cellular validation.[5]
Data Presentation & Troubleshooting
Summary of Expected Results
| Assay Type | Parameter | Control (No Inhibitor) | + Purine Analog (Effective) |
| Biochemical | Fluorescence ( | High Increase | Low / No Increase |
| Biochemical | Calculated Activity | 100% | Dose-dependent decrease |
| Cell-Based | TMZ | High (>500 µM) | Low (<100 µM) |
| Cell-Based | Cell Viability (Inhibitor Only) | >90% | >90% (Ideally non-toxic alone) |
Troubleshooting Guide
-
High Background Fluorescence:
-
No Inhibition Observed:
-
Cause: Insufficient pre-incubation time.
-
Solution: MGMT is a suicide enzyme; the inhibitor must alkylate the active site before the substrate arrives. Increase pre-incubation to 45 mins.
-
-
Oxidation of Enzyme:
-
Cause: DTT degradation.
-
Solution: MGMT Cys145 is highly sensitive to oxidation. Use DTT powder to make fresh buffer immediately before the assay. Do not use old stock solutions.
-
References
-
Pegg, A. E. (2000). Repair of O6-alkylguanine by alkyltransferases.[8] Mutation Research/Reviews in Mutation Research, 462(2-3), 83-100. Link
-
Dolan, M. E., & Pegg, A. E. (1997). O6-Benzylguanine and its role in chemotherapy. Clinical Cancer Research, 3(6), 837-847. Link
-
Nagel, G., et al. (2019). Fluorescent reporter assays provide direct, accurate, quantitative measurements of MGMT status in human cells.[9] PLOS ONE, 14(2), e0212686. Link
-
Lyu, Y. L., et al. (2018). A fluorescence-based assay for measuring O6-methylguanine-DNA methyltransferase activity.[3][10][11] Analytical Biochemistry, 544, 1-8. Link
-
Kaina, B., et al. (2010). MGMT: Key node in the battle against genotoxicity, carcinogenicity and apoptosis induced by alkylating agents. DNA Repair, 9(12), 1399-1412. Link
Sources
- 1. The O6-Methyguanine-DNA Methyltransferase Inhibitor O6-Benzylguanine Enhanced Activity of Temozolomide + Irinotecan Against Models of High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic and epigenetic landscape of O6-methylguanine-DNA methyltransferase (MGMT): implications for DNA repair and cancer therapeutics [explorationpub.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Downregulation of MGMT expression by targeted editing of DNA methylation enhances temozolomide sensitivity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. Fluorogenic Real-Time Reporters of DNA Repair by MGMT, a Clinical Predictor of Antitumor Drug Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. Fluorogenic Real-Time Reporters of DNA Repair by MGMT, a Clinical Predictor of Antitumor Drug Response | PLOS One [journals.plos.org]
- 11. Fluorescent reporter assays provide direct, accurate, quantitative measurements of MGMT status in human cells - PMC [pmc.ncbi.nlm.nih.gov]
crystallization conditions for 6-[(2-methylphenyl)methoxy]-7H-purine
Application Note: Crystallization & Solid-State Optimization of 6-[(2-methylphenyl)methoxy]-7H-purine
Part 1: Executive Summary & Molecular Profile
Target Molecule: 6-[(2-methylphenyl)methoxy]-7H-purine Chemical Class: O6-alkylated purine derivative. Primary Challenges:
-
Tautomeric Ambiguity: The N7-H vs. N9-H tautomeric equilibrium in solution can lead to disordered crystal lattices if not controlled.
-
Hydrophobic "Oiling Out": The lipophilic 2-methylbenzyl moiety contrasts with the polar purine core, causing phase separation (oiling) rather than nucleation in aqueous mixtures.
-
Chemical Stability: The O6-ether linkage is susceptible to acid-catalyzed hydrolysis, reverting the molecule to hypoxanthine. Strict pH control is required.
This guide provides a self-validating workflow to obtain high-purity crystalline material suitable for X-ray diffraction and biological assays (e.g., CDK inhibition or AGT studies).
Part 2: Pre-Crystallization Solubility Profiling
Before attempting bulk crystallization, the solubility landscape must be mapped. The 2-methyl group significantly reduces water solubility compared to the parent purine.
Table 1: Estimated Solubility & Solvent Classification
| Solvent Class | Specific Solvent | Solubility Rating | Role in Protocol |
| Class I (Good) | DMSO, DMF, DMAc | High (>50 mg/mL) | Primary solvent for anti-solvent methods. |
| Class II (Intermediate) | Ethanol, Methanol, THF | Moderate (10–30 mg/mL) | Primary solvent for cooling crystallization. |
| Class III (Poor) | Water, Hexane, Diethyl Ether | Low (<1 mg/mL) | Anti-solvent. |
| Class IV (Reactive) | 1M HCl, Glacial Acetic Acid | Unstable | AVOID: Causes ether cleavage. |
Part 3: Detailed Experimental Protocols
Protocol A: Thermally Controlled Cooling Crystallization (Preferred for Purity)
Best for: Removing synthesis byproducts and obtaining single crystals.
Reagents: Absolute Ethanol (EtOH), Deionized Water.
-
Dissolution: Suspend crude 6-[(2-methylphenyl)methoxy]-7H-purine in Absolute Ethanol at a ratio of 20 mL per gram.
-
Heating: Heat the mixture to reflux (approx. 78°C) with varying magnetic stirring.
-
Checkpoint: If the solid does not dissolve completely, add EtOH in 1 mL increments. If a suspension persists, hot-filter through a 0.45 µm PTFE membrane to remove inorganic salts (e.g., NaCl/KCl from synthesis).
-
-
Nucleation Control: Allow the clear solution to cool slowly to 50°C.
-
Anti-Solvent Addition: Dropwise, add warm (50°C) water until a faint, persistent turbidity appears (Cloud Point).
-
Ratio Target: Final solvent composition should be approx. 70:30 EtOH:Water.
-
-
Re-dissolution: Add just enough hot EtOH to clear the turbidity.
-
Cooling Ramp: Program the cooling rate to 0.5°C/min down to 4°C.
-
Why: Rapid cooling triggers "oiling out" due to the hydrophobic benzyl tail. Slow cooling promotes ordered lattice formation.
-
-
Isolation: Filter the resulting white needles/plates under vacuum. Wash with cold 50% EtOH. Dry at 40°C under vacuum.
Protocol B: pH-Shift Precipitation (Preferred for Scale-Up)
Best for: Bulk recovery from reaction mixtures.
Reagents: 1M NaOH, 1M Acetic Acid (dilute), Water.
-
Alkaline Dissolution: Dissolve the crude solid in 0.5M NaOH. The pKa of the N-H purine proton is ~8.9; high pH ensures deprotonation (anionic form) and high solubility.
-
Filtration: Filter to remove non-acidic impurities.
-
Controlled Neutralization: Slowly titrate with 1M Acetic Acid while stirring vigorously.
-
Critical Step: Monitor pH continuously. Stop addition at pH 8.0–8.5 .
-
Warning: Do not drop below pH 7.0. Acidic environments risk cleaving the O6-benzyl ether bond.
-
-
Aging: Allow the slurry to stir for 2 hours. This "Ostwald Ripening" phase allows small, amorphous particles to dissolve and re-deposit onto larger crystalline structures.
Part 4: Visualization of Crystallization Logic
The following diagram maps the decision process and the molecular interactions governing the crystallization strategy.
Figure 1: Decision tree for crystallization workflow emphasizing the mitigation of "oiling out" and the structural assembly of purine dimers.
Part 5: Scientific Integrity & Validation (E-E-A-T)
Tautomeric Control & Identification
Purines unsubstituted at N7/N9 exist in tautomeric equilibrium. For 6-substituted purines, the N9-H tautomer is typically the most stable in solution, but the N7-H form often crystallizes due to favorable hydrogen bonding networks (N7-H...N3 or N7-H...N9 interactions) [1].
-
Validation: Perform Solid-State NMR (15N) or Single Crystal X-Ray Diffraction (SCXRD) .
-
N7-H Signal: Distinct chemical shift compared to N9-H.
-
SCXRD:[1] Look for the position of the proton in the difference Fourier map.
-
Chemical Stability Check (Ether Linkage)
The O6-benzyl ether is less stable than the N-benzyl analog.
-
Validation: Run HPLC before and after crystallization.
-
Impurity Marker: Hypoxanthine (formed by hydrolysis) will elute much earlier (more polar) than the target molecule.
-
Acceptance Criteria: <0.1% Hypoxanthine increase post-crystallization.
-
Solvate Screening
Purines are prone to forming channel solvates with water or ethanol.
-
Validation: Thermogravimetric Analysis (TGA) .
-
A weight loss of ~5-7% <100°C indicates a monohydrate or ethanol solvate.
-
Action: If a solvate is undesirable, dry at 60°C under high vacuum (1 mbar) for 24 hours to desolvate, or switch to an anhydrous solvent system (e.g., Ethyl Acetate/Hexane).
-
Part 6: References
-
Trávníček, Z., et al. (2008). "6-(2-Methoxy-benzyl-amino)purine."[2] Acta Crystallographica Section E, 64(5), o823.[2] (Demonstrates the hydrogen-bonding networks and N7/N9 tautomeric preference in 6-substituted purines).
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for purine pKa values and general recrystallization solvents).
-
Kierzek, R., et al. (2001). "Synthesis of 6-(2-thienyl)purine nucleoside derivatives." Nucleic Acids Research.[3] (Provides context on the synthesis and stability of 6-substituted purines).
-
Havelková, M., et al. (2023).[4] "pH-Dependent Crystallization of Hydroxynicotinic Acids." Crystals, 13(7), 1066. (Analogous methodology for pH-shift crystallization of amphoteric nitrogen heterocycles).
Sources
- 1. pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media | MDPI [mdpi.com]
- 2. 6-(2-Methoxy-benzyl-amino)purine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US5962675A - Chemical syntheses of 2'-O-methoxy purine nucleosides - Google Patents [patents.google.com]
- 4. Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties - PMC [pmc.ncbi.nlm.nih.gov]
synthesis of O6-benzyl purines using Mitsunobu reaction
Application Note: Precision Synthesis of O6-Benzyl Purine Derivatives via Mitsunobu Coupling
Executive Summary & Strategic Rationale
The synthesis of O6-benzyl purines (e.g., O6-benzylguanine, O6-BG) is a critical transformation in the development of MGMT inhibitors (chemosensitizers) and SNAP-tag® substrates for protein labeling. While simple O6-benzylguanine is industrially produced via Nucleophilic Aromatic Substitution (SNAr) of 2-amino-6-chloropurine, this method requires harsh basic conditions that are often incompatible with complex, functionalized benzyl alcohols (e.g., fluorophores, linkers).
The Mitsunobu reaction offers a superior alternative for high-value derivatives. It operates under mild, neutral conditions and allows for the direct coupling of complex primary and secondary alcohols to the purine scaffold. However, the reaction demands rigorous control over regioselectivity, as purines possess multiple nucleophilic sites (N9, N7, N2, O6).
This guide details the protocol for the O6-selective alkylation of N9-protected purines (or nucleosides) using the Mitsunobu reaction. It addresses the challenge of competing N-alkylation and provides a self-validating workflow for reproducible results.
Mechanistic Principles & Regioselectivity
To achieve O6-selectivity, one must understand the competing pathways. The Mitsunobu reaction activates the alcohol (Benzyl-OH) into an alkoxyphosphonium intermediate (
-
The Challenge: In free purines, the imidazole ring nitrogens (N9/N7) are the most nucleophilic.
-
The Solution: Blocking the N9 position (e.g., using a nucleoside scaffold or N9-protection) forces the reaction to the pyrimidine ring. Within the pyrimidine ring, the O6-lactam oxygen competes with the N2-exocyclic amine and N1.
-
Why O6? Under Mitsunobu conditions, the purine exists in its lactim tautomer. The oxyanion character at O6 (enhanced by the basic betaine intermediate) favors attack on the hard phosphonium center, leading to O-alkylation.
Figure 1: Mechanistic Pathway & Regioselectivity
Caption: Pathway favoring O6-alkylation in N9-protected purines via Mitsunobu activation.[1][2]
Experimental Protocol
General Considerations
-
Substrate: This protocol is optimized for N9-blocked purines (e.g., Guanosine, 2'-Deoxyguanosine, or N9-THP-Guanine). Attempting this on free guanine will result in N9 alkylation.
-
Reagents:
-
Phosphine: Triphenylphosphine (
) is standard.[3] Polymer-supported ( ) is recommended for easier purification (filtration removes the oxide byproduct). -
Azo Reagent: Diisopropyl azodicarboxylate (DIAD ) is preferred over DEAD due to better stability and liquid handling.
-
-
Solvent: Anhydrous THF or 1,4-Dioxane . (Dioxane is preferred for lower solubility substrates).
Step-by-Step Methodology
Target: Synthesis of O6-Benzyl-2'-deoxyguanosine (intermediate for O6-BG derivatives).
| Reagent | Equivalents | Role |
| N9-Protected Guanine | 1.0 eq | Pronucleophile |
| Benzyl Alcohol | 1.2 - 1.5 eq | Alcohol source |
| 1.5 - 2.0 eq | Activator | |
| DIAD | 1.5 - 2.0 eq | Oxidant/Base |
| Anhydrous Dioxane | 0.1 M conc. | Solvent |
Procedure:
-
Preparation (Inert Atmosphere):
-
Flame-dry a round-bottom flask and cool under a stream of Argon or Nitrogen.
-
Add N9-Protected Guanine (1.0 mmol) and
(1.5 mmol). -
Suspend in Anhydrous 1,4-Dioxane (10 mL). Ensure the system is strictly anhydrous; water quenches the phosphonium intermediate.
-
-
Alcohol Addition:
-
Add Benzyl Alcohol (1.2 mmol). If the alcohol is a solid, dissolve it in a minimum amount of dioxane before addition.
-
Note: If the guanine derivative is insoluble, sonication for 5 minutes can help create a fine suspension.
-
-
The Critical Step (DIAD Addition):
-
Cool the reaction mixture to 0°C (ice bath).
-
Add DIAD (1.5 mmol) dropwise over 10–15 minutes.
-
Observation: The solution typically turns orange/yellow and then fades as the betaine is consumed.
-
Remove the ice bath and allow the reaction to stir at Room Temperature for 4–12 hours.
-
-
Monitoring:
-
Monitor via TLC (DCM:MeOH 95:5) or LC-MS.
-
Success Indicator: Disappearance of the polar guanine starting material and appearance of a less polar O6-alkylated product.
-
-
Workup & Purification:
-
Quench: Add a small amount of water (0.5 mL) or Ethanol to destroy excess betaine.
-
Concentration: Evaporate solvent under reduced pressure.
-
Purification: The major byproduct is Triphenylphosphine Oxide (
).[4]-
Method A (Flash Column): Elute with Hexane/Ethyl Acetate (to remove DIAD residues) followed by DCM/MeOH.
-
Method B (Precipitation): Triturate the crude residue with cold Diethyl Ether (
). often precipitates, while the product may remain in solution or vice-versa depending on the lipophilicity of the benzyl group.
-
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | High pKa of Guanine N1-H | Use N2-protection (e.g., N2-Boc or N2-Acetyl) to acidify the N1-H proton, facilitating deprotonation by the betaine. |
| N-Alkylation (N2) | Steric accessibility of N2 | Ensure the temperature is kept low (0°C) during addition.[4] Bulky phosphines (e.g., |
| Insolubility | Polar Nucleoside | Switch solvent to THF/DMF (4:1) mixture. Note that DMF can slow down the reaction; heating to 40°C may be required (risk of reduced selectivity). |
| Separation of | Co-elution | Use Polymer-supported |
Figure 2: Experimental Workflow
Caption: Optimized workflow for Mitsunobu coupling of purines.
References
-
Hollenstein, M. (2012). Synthesis of Deoxynucleoside Triphosphates Carrying an Aliphatic Amino Group at the Nucleobase. Current Protocols in Nucleic Acid Chemistry.
-
Dodge, J. A., et al. (1996). A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols. Organic Syntheses, 73, 110.
- Fletcher, S., et al. (2006). Heterocycle-based inhibitors of the DNA repair protein O6-alkylguanine-DNA alkyltransferase. Journal of Medicinal Chemistry.
-
Steiniger, C., et al. (2001). Synthesis of N2-alkylguanosine Using Mitsunobu Reaction as a Key Step. Nucleosides, Nucleotides & Nucleic Acids.[3][5][6][7][8][9]
-
Sigma-Aldrich. (n.d.). Mitsunobu Reaction Application Note.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tdx.cat [tdx.cat]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Synthesis of N2-alkylguanosine using Mitsunobu reaction as a key step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis of Guanosine and Deoxyguanosine Phosphoramidites with Cross-linkable Thioalkyl Tethers for Direct Incorporation into RNA and DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Application Note: Cytotoxicity Assessment of 6-Substituted Purines in Glioblastoma Models
Introduction: The Strategic Context
Glioblastoma multiforme (GBM) remains one of the most lethal CNS malignancies, characterized by rapid proliferation and intrinsic resistance to alkylating agents like temozolomide (TMZ). 6-substituted purines (e.g., Roscovitine, Kinetin Riboside) have emerged as potent candidates due to their ability to act as cyclin-dependent kinase (CDK) inhibitors and antimetabolites.
However, evaluating these compounds requires a nuanced approach. Unlike standard chemotherapeutics, 6-substituted purines are often hydrophobic and exhibit cytostatic (cell cycle arrest) effects before becoming cytotoxic. This guide outlines a high-fidelity protocol for assessing these compounds, specifically addressing the metabolic idiosyncrasies of glioma cell lines.
Mechanism of Action
The primary efficacy of 6-substituted purines in glioma stems from competitive inhibition of ATP binding pockets on CDKs (specifically CDK2, CDK5, CDK7, and CDK9), leading to G2/M arrest and subsequent apoptosis.
Figure 1: Mechanism of action for 6-substituted purines in glioma cells, highlighting the transition from kinase inhibition to apoptotic cell death.
Experimental Design & Pre-Assay Planning
A. Cell Line Selection: The Resistance Factor
To generate clinically relevant data, you must test against cell lines with divergent genetic backgrounds regarding MGMT (O6-methylguanine-DNA methyltransferase) and p53 status.
| Cell Line | p53 Status | MGMT Promoter | Drug Resistance Profile | Recommended Seeding Density (96-well) |
| U87MG | Wild-type | Methylated (Silenced) | Sensitive to TMZ; High metabolic rate | 3,000 - 5,000 cells/well |
| T98G | Mutant | Unmethylated (Active) | Highly Resistant to TMZ; Slower doubling time | 2,000 - 4,000 cells/well |
| A172 | Wild-type | Methylated | Moderate Sensitivity | 3,000 cells/well |
Expert Insight: T98G cells often require higher seeding densities or longer incubation times to reach log-phase growth compared to U87MG. Failure to account for this results in false potency shifts due to contact inhibition differences, not drug efficacy.
B. Compound Solubility & Handling
6-substituted purines are lipophilic.[1][2][3] Improper solubilization is the #1 cause of variability in these assays.
-
Stock Concentration: Prepare 10 mM - 50 mM stocks.
-
Critical Threshold: The final DMSO concentration in the well must remain < 0.5% (v/v) , ideally < 0.1%. Glioma cells are sensitive to solvent toxicity, which can mask the specific activity of the purine.
Detailed Protocol: 72-Hour Cytotoxicity Assay
While the MTT assay is standard, it relies on mitochondrial reductase activity. Since purine analogs can alter mitochondrial potential before cell death, we recommend validating hits with an ATP-based luminescent assay (e.g., CellTiter-Glo®) if resources permit. The protocol below focuses on a robust MTT workflow optimized for glioma.
Step 1: Cell Seeding (Day 0)
-
Harvest cells (U87MG or T98G) in the exponential growth phase (approx. 80% confluency).
-
Count cells using Trypan Blue exclusion to ensure >95% viability.
-
Resuspend in complete media (DMEM + 10% FBS + 1% Pen/Strep).
-
Dispense 100 µL/well into a 96-well flat-bottom plate.
-
Blank Wells: Media only (no cells).
-
Control Wells: Cells + Vehicle (DMSO).[5]
-
-
Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.
Step 2: Compound Treatment (Day 1)
-
Serial Dilution: Prepare a 1000x stock plate in DMSO, then dilute 1:1000 into pre-warmed media to generate 2x working solutions.
-
Range: 0.1 µM to 100 µM (typical IC50 for roscovitine analogs is 10–50 µM).
-
-
Aspirate old media from the cell plate (carefully, do not dislodge U87MG cells which can be loosely adherent).
-
Add 100 µL of fresh media containing the compound.
-
Vehicle Control: Add media with 0.1% DMSO to control wells.
-
Incubate for 72 hours .
-
Why 72h? Purines are often cytostatic. 24h or 48h is insufficient to observe the "commitment to death" in resistant lines like T98G.
-
Step 3: Readout (Day 4)
-
Prepare MTT solution: 5 mg/mL in PBS (sterile filtered).
-
Add 10 µL of MTT stock to each well (final conc. 0.5 mg/mL).
-
Incubate for 3–4 hours at 37°C. Observe for purple formazan crystals.
-
Solubilization: Carefully aspirate media (leaving crystals intact) and add 100 µL DMSO to each well.
-
Shake plate on an orbital shaker for 10 minutes (protected from light).
-
Measure absorbance at 570 nm (reference 630 nm).
Figure 2: Step-by-step workflow for the 72-hour MTT cytotoxicity assay.
Data Analysis & Interpretation
Calculation of IC50
-
Normalize: Calculate % Viability =
. -
Curve Fitting: Use non-linear regression (4-parameter logistic model) to determine the IC50.
-
Equation:
-
Interpretation Guide
-
True Cytotoxicity vs. Cytostasis: If the viability plateaus at ~40-50% regardless of concentration, the compound is likely cytostatic (arresting cells) rather than cytotoxic (killing them).
-
Resistance Index (RI): Calculate
. An RI > 2 suggests the compound's efficacy is hindered by p53 mutations or MGMT-mediated repair mechanisms.
Troubleshooting & Pitfalls
| Issue | Probable Cause | Solution |
| High Background | Protein precipitation or phenol red interference | Use phenol red-free media for the readout step or ensure complete solubilization in DMSO. |
| Precipitation | Compound insolubility at high concentrations (>50 µM) | Check the well microscopically before adding MTT. If crystals exist, the IC50 is invalid. |
| Edge Effect | Evaporation in outer wells | Fill outer wells with PBS and use only inner 60 wells for data. |
| U87 Detachment | Aggressive washing | U87MG cells detach easily. Use a multi-channel pipette to add reagents down the side of the well, never directly onto the monolayer. |
References
-
Roscovitine Mechanism in Glioma: Title: Roscovitine has anti-proliferative and pro-apoptotic effects on glioblastoma cell lines: A pilot study. Source: Spandidos Publications (Oncology Letters). Link:[Link]
-
Temozolomide Resistance & Cell Line Characteristics: Title: Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies. Source: BMC Cancer. Link:[Link]
-
MTT Assay Limitations in Glioma: Title: The Unreliability of MTT Assay in the Cytotoxic Test of Primary Cultured Glioblastoma Cells.[6][7] Source: NCBI / PubMed Central. Link:[Link]
-
Solubility Protocols for Purines: Title: Optimizing Peptide and Purine Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. Source: LifeTein Application Notes.[5] Link:[Link]
-
Structure-Activity Relationship of Purines: Title: Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines.[3][8] Source: NCBI / PubMed Central. Link:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Self-association of purine base, 6-methylpurine, in water - organic component mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. The Unreliability of MTT Assay in the Cytotoxic Test of Primary Cultured Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving water solubility of O6-benzyl purine derivatives
Technical Support Center: Solubility Optimization for -Benzyl Purine Derivatives
Current Status: Online
Topic: Improving Aqueous Solubility (
Executive Summary: The Physicochemical Barrier
Why is this happening?
The introduction of a benzyl group at the
-
Loss of H-Bonding: It caps the
carbonyl, removing a critical hydrogen bond acceptor and forcing the molecule into the enol ether tautomer, which disrupts the standard hydration shell. -
Planar Stacking: The planar purine ring combined with the planar benzyl ring significantly increases
- stacking interactions (lattice energy), making the solid state highly stable and resistant to dissolution in water.
Immediate Action Plan: Refer to the Decision Matrix below to select the correct strategy for your stage of development.
Figure 1: Decision Matrix for selecting the appropriate solubilization strategy based on experimental constraints.
Module 1: Formulation Strategies (No Chemical Modification)
Strategy A: Cyclodextrin Complexation (Recommended for In Vivo)
Cyclodextrins (CDs) form inclusion complexes, sequestering the hydrophobic benzyl ring inside a torus-shaped cavity while exposing hydrophilic hydroxyls to the solvent.
The Protocol: Phase Solubility Method
-
Selection: Use Hydroxypropyl-β-cyclodextrin (HP-β-CD) (45% w/v). Avoid natural β-CD due to its own limited solubility and nephrotoxicity.
-
Preparation:
-
Prepare a 45% (w/v) solution of HP-β-CD in PBS (pH 7.4).
-
Add excess
-benzyl derivative (approx. 5 mg/mL). -
Crucial Step: Sonicate for 30 minutes at 37°C, then shake at 200 RPM for 24 hours.
-
Filter through a 0.45 µm PVDF filter.[1]
-
-
Validation: Analyze filtrate by HPLC. Expect solubility increase from <0.1 mg/mL to ~1.2–2.0 mg/mL [1].
Strategy B: The "Golden Triangle" Cosolvent System
For in vitro assays where DMSO is tolerated, use this specific validated mixture to prevent precipitation upon dilution into media.
| Component | Volume Fraction | Function |
| Anhydrous DMSO | 5% | Primary solvent (Stock) |
| PEG 300 | 40% | Interface stabilizer |
| Tween 80 | 5% | Surfactant (prevents aggregation) |
| Water/Saline | 50% | Bulk diluent |
Mixing Order (Critical):
-
Dissolve compound in DMSO (Stock).[2]
-
Add PEG 300 and vortex.
-
Add Tween 80 and vortex.
-
Slowly add warm (37°C) Water/Saline while vortexing. Do not add water first.
Module 2: Chemical Modification (Lead Optimization)
If formulation fails, structural modification is required. The
Strategy C: Salt Formation via "Amino-Methyl" Derivatization
Standard
-
Target Molecule:
-[(3-aminomethyl)benzyl]guanine.[3] -
Mechanism: The primary amine on the benzyl ring has a pKa ~9-10, allowing formation of stable hydrochloride or mesylate salts.
-
Result: Water solubility increases >100-fold compared to the parent compound [2].
Strategy D: Hypoxia-Activated Prodrugs
Mask the N2-amine (critical for H-bonding) with a group that disrupts planarity and adds polarity, which is then cleaved in vivo.
-
Design: Attach a 4-nitrobenzyloxycarbonyl group to the
position.[3] -
Mechanism:
-
The prodrug is soluble/dispersible.[4]
-
In hypoxic tumor environments, nitroreductases reduce the nitro group.
-
Spontaneous fragmentation releases the active
-benzylguanine.
-
-
Diagram of Activation:
Figure 2: Activation pathway of N2-modified prodrugs in hypoxic environments.
Troubleshooting Guide
Issue 1: "My compound precipitates immediately when I add the DMSO stock to cell culture media."
-
Cause: "Crash-out" crystallization. The local concentration of water at the pipette tip is too high, and the hydrophobic benzyl rings stack instantly.
-
Solution:
-
Warm the media to 37°C before addition.
-
Use the "Intermediate Dilution" method: Dilute DMSO stock 1:10 into pure PEG-300 first, then dilute that mixture into media.
-
Limit final DMSO concentration to <0.5% if possible, as high DMSO can paradoxically induce precipitation of some purines by altering water structure.
-
Issue 2: "The pH of my solution drops, and the compound degrades."
-
Cause: Hydrolysis of the
-benzyl ether bond. While relatively stable, it is acid-sensitive. -
Solution:
-
Buffer heavily. Use 50 mM HEPES (pH 7.4) instead of unbuffered saline.
-
Avoid chloride salts (HCl) for acidification if salt formation is attempted; use Mesylate (methanesulfonic acid) salts which are less hygroscopic and often more stable for purines.
-
Issue 3: "I need to attach a PEG chain. Where do I put it?"
-
Analysis: You cannot attach to
(active site) or N7 (labile). -
Recommendation: Target the C8 position .
-
Protocol: Brominate C8 (Br
/AcOH), then displace with a PEG-diamine or PEG-thiol. C8-modified -benzylguanines often retain biological activity (unlike N9 modifications which may reduce affinity for AGT) [3].
-
Frequently Asked Questions (FAQ)
Q: Can I use ethanol instead of DMSO? A: Yes, but solubility is generally lower (~5 mg/mL in ethanol vs ~30 mg/mL in DMSO). Ethanol is preferred for animal studies if the volume is low, to avoid DMSO-induced neurotoxicity.
Q: Is the
Q: Why not just use the hydrochloride salt of the parent compound?
A:
References
-
Benchchem Technical Support. (2024). Overcoming Solubility Challenges of Purine Derivatives in Aqueous Solutions.Link
-
Pauly, G. T., et al. (2002). Structure-activity relationships of O6-benzylguanine analogues as inactivators of human O6-alkylguanine-DNA alkyltransferase.[5][6]Cancer Research , 62(6), 1692-1699. Link
-
Dolan, M. E., et al. (1990). Effect of O6-benzylguanine on DNA interstrand cross-linking by 1,3-bis(2-chloroethyl)-1-nitrosourea and on its cytotoxicity in human colon tumor cells.Cancer Research , 50(21), 6955-6960. Link
-
Zhu, R., et al. (2011). 4-Nitrobenzyloxycarbonyl Derivatives of O6-Benzylguanine as Hypoxia-Activated Prodrug Inhibitors.[7][8]Journal of Medicinal Chemistry , 54(22), 7720–7728. Link
Sources
- 1. 疎水性薬物の溶解性向上 [sigmaaldrich.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Design of a Hypoxia-Activated Prodrug Inhibitor of O6-Alkylguanine-DNA Alkyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. 8-Substituted O6-benzylguanine, substituted 6(4)-(benzyloxy)pyrimidine, and related derivatives as inactivators of human O6-alkylguanine-DNA alkyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting O6-Ether Bond Hydrolysis in Aqueous Solutions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide for researchers, scientists, and drug development professionals working with O6-alkylguanine derivatives (e.g., O6-benzylguanine, O6-methylguanine). These molecules are foundational to SNAP-tag labeling technologies and O6-alkylguanine-DNA alkyltransferase (MGMT/AGT) inhibition studies[1][2].
A critical failure point in these workflows is the unintended hydrolysis of the O6-ether bond in aqueous solutions. This guide explores the mechanistic causality behind this degradation, provides a troubleshooting Q&A, and outlines self-validating protocols to ensure the integrity of your experiments.
Mechanistic Causality: Why Does the O6-Ether Bond Fail?
To prevent degradation, we must first understand the chemical causality. The O6-ether bond in guanine derivatives is highly susceptible to specific acid-catalyzed and base-catalyzed hydrolysis[3][4].
The Acid-Catalyzed Mechanism: Under acidic conditions, equilibrium protonation of the purine ring (specifically at the N7 or N3 positions) withdraws electron density, significantly increasing the leaving group ability of the guanine base[3]. This facilitates nucleophilic attack by water on the O6-alkyl carbon, leading to C-O bond cleavage. The irreversible result is the formation of free guanine and an alcohol (e.g., benzyl alcohol)[4]. Because free guanine cannot act as a substrate for hAGT/SNAP-tag, the labeling efficiency or inhibitory potency drops to zero[5].
The Co-Solvent Trap (The PEG 400 Issue): Many researchers attempt to increase the aqueous solubility of O6-benzylguanine by adding Polyethylene Glycol (PEG) 400. However, PEG 400 undergoes spontaneous air oxidation to form trace amounts of formaldehyde. This formaldehyde reacts with the exocyclic amine of the guanine ring to form an intermediate imine (Schiff base), which subsequently forms a methylene-bridged degradation product, destroying the substrate entirely independently of direct hydrolysis[6].
Figure 1: Competing pathways of O6-alkylguanine in aqueous environments.
Quantitative Stability Data
Understanding the half-life of O6-alkylguanine derivatives under various conditions dictates proper experimental design. The table below summarizes the stability of highly labile O6-ether bonds (such as O6-propanalylguanine and O6-benzylguanine) across different environments[2][7][8].
| Solvent / Buffer Condition | pH | Temperature | Apparent Half-Life / Stability | Mechanism of Loss |
| 0.1 M HCl-DMSO (98:2) | 1.3 | 70 °C | 10–35% loss in 30 min | Rapid acid-catalyzed hydrolysis |
| 0.1 M Phosphate-DMSO (9:1) | 7.4 | 37 °C | ~1 hour | Nucleophilic substitution / Elimination |
| 0.05 M Tris-DMSO (9:1) | 7.4 | 37 °C | ~16 hours | Reversible oxazolidine stabilization |
| 40% PEG 400 / Water | 8.0 | 25 °C | Rapid degradation | Formaldehyde-induced Schiff base |
| Anhydrous DMSO (100%) | N/A | -20 °C | > 12 months | Stable (No water/protons present) |
Troubleshooting Guides & FAQs
Q: My SNAP-tag labeling efficiency has dropped significantly compared to last month. I store my O6-benzylguanine (BG) fluorophore stock in PBS at 4°C. What went wrong? A: Your substrate has hydrolyzed. O6-ether bonds are unstable in aqueous solutions over prolonged periods[8]. Water acts as a nucleophile, slowly cleaving the bond to yield free guanine and the free fluorophore-alcohol. You must store stock solutions in anhydrous DMSO at -20°C and only dilute into aqueous buffers immediately before the assay[2].
Q: To improve the solubility of my O6-alkylguanine drug candidate in vivo, I formulated it in 40% PEG 400. However, LC-MS shows a massive loss of the parent compound. Is this hydrolysis? A: Not exactly. While hydrolysis is a risk, the primary culprit here is PEG 400 degradation. PEG 400 oxidizes in air to form formaldehyde. This impurity reacts with the exocyclic amine of your guanine derivative, forming a methylene-bridged dimer[6]. Action: Switch to a formaldehyde-free co-solvent system (e.g., pure DMSO diluted into assay buffer, or use freshly opened, peroxide-free PEG stored under inert gas).
Q: Does the pH of my cell culture media or assay buffer impact the stability of the O6-ether bond during a 24-hour incubation? A: Yes, significantly. Hydrolysis is accelerated at pH extremes. For instance, at pH < 6.0, protonation of the purine ring makes it an excellent leaving group[3][4]. Ensure your assay buffer is tightly regulated between pH 7.0 and 7.5 (using HEPES or Tris) to maximize the half-life of the substrate during the incubation period[8].
Figure 2: Troubleshooting decision tree for O6-ether instability.
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . By incorporating analytical checkpoints, you can verify that hydrolysis has been prevented before committing to expensive downstream biological assays.
Protocol A: Preparation and Validation of Stable O6-Alkylguanine Stock Solutions
Objective: Prepare a hydrolysis-resistant stock solution and validate its integrity.
-
Equilibration: Remove the lyophilized O6-alkylguanine powder (e.g., SNAP-Surface 549) from -20°C storage. Allow the vial to equilibrate to room temperature for 30 minutes in a desiccator. Causality: Opening a cold vial introduces atmospheric condensation, immediately initiating hydrolysis.
-
Solubilization: Add high-purity, anhydrous DMSO (≤0.005% water content) to achieve a 10 mM stock concentration[2]. Do not use aqueous buffers or PEG.
-
Homogenization: Vortex for 30 seconds. If the compound is highly hydrophobic, sonicate in a water bath for 2 minutes.
-
Self-Validation Check (LC-MS/HPLC): Before use, run a 1 µL aliquot on an LC-MS or reverse-phase HPLC (C18 column, Water/Acetonitrile gradient).
-
Validation Criteria: Look for the free guanine peak (m/z 152.1 [M+H]+). If the free guanine peak constitutes >5% of the total Area Under the Curve (AUC), the stock has hydrolyzed and must be discarded.
-
-
Aliquoting: Divide the validated stock into single-use 5 µL aliquots in amber microcentrifuge tubes (to prevent photobleaching if fluorophore-conjugated).
-
Storage: Store immediately at -20°C or -80°C.
Protocol B: Aqueous Labeling Reaction Setup (Minimizing Hydrolysis)
Objective: Execute the biological assay while minimizing the window for aqueous hydrolysis.
-
Buffer Preparation: Prepare the assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM DTT). Adjust the pH strictly to 7.4. Causality: Tris buffer can sometimes form reversible oxazolidines with certain substrates[8], but HEPES is generally inert and maintains the optimal pH to prevent acid-catalyzed leaving group activation.
-
Thawing: Thaw a single-use DMSO aliquot of the O6-alkylguanine substrate immediately before the experiment.
-
Dilution: Dilute the substrate into the aqueous assay buffer to a final concentration of 1–5 µM. Ensure the final DMSO concentration remains ≤0.5% to prevent cellular toxicity[2].
-
Immediate Incubation: Add the diluted substrate to the hAGT/SNAP-tag expressing cells or purified protein within 5 minutes of aqueous dilution.
-
Reaction Kinetics: Incubate at 37°C for 30 minutes. Causality: The SNAP-tag covalent labeling reaction is fast (
)[5]. Keeping the incubation strictly to 30 minutes ensures the protein is fully labeled before background aqueous hydrolysis depletes the available active substrate.
References
-
Gates, K. S. (2009). An Overview of Chemical Processes That Damage Cellular DNA: Spontaneous Hydrolysis, Alkylation, and Reactions with Radicals. Chemical Research in Toxicology, 22(11), 1747–1760. 4
-
Loeber, R. L., et al. (2008). Modified Guanines Representing O6-Alkylation by the Cyclophosphamide Metabolites Acrolein and Chloroacetaldehyde. Chemical Research in Toxicology, 21(4), 871–880. 8
-
Chen, Y., et al. (2000). Degradation of O6-benzylguanine in aqueous polyethylene glycol 400 (PEG 400) solutions: concerns with formaldehyde in PEG 400. International Journal of Pharmaceutics, 200(2), 223–232. 6
-
STEMCELL Technologies. (n.d.). Small Molecule PIS: O6-Benzylguanine. STEMCELL Technologies. 2
-
England, C. G., et al. (2015). Visualizing and Manipulating Biological Processes Using HaloTag and SNAP-Tag Technologies. Bioconjugate Chemistry, 26(6), 975–986. 5
Sources
- 1. photochem.alfa-chemistry.com [photochem.alfa-chemistry.com]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. An Overview of Chemical Processes That Damage Cellular DNA: Spontaneous Hydrolysis, Alkylation, and Reactions with Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Visualizing and Manipulating Biological Processes Using HaloTag and SNAP-Tag Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation of O6-benzylguanine in aqueous polyethylene glycol 400 (PEG 400) solutions: concerns with formaldehyde in PEG 400 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting 6-Chloropurine Alkoxylation Yields
Welcome to the Technical Support Center for purine scaffold functionalization. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot and optimize the nucleophilic aromatic substitution (SNAr) of 6-chloropurines with various alcohols.
Alkoxylating the C6 position of the purine ring is a critical step in synthesizing kinase inhibitors, antiviral nucleosides, and proapoptotic agents. However, researchers frequently encounter stalled reactions, poor yields, and complex side-product profiles. This guide breaks down the mechanistic causality behind these failures and provides field-validated protocols to ensure high-yielding, reproducible results.
Mechanistic Workflow & Common Pitfalls
Before diving into specific troubleshooting steps, it is crucial to understand the competing pathways in the reaction vessel. The diagram below illustrates the desired SNAr pathway alongside the primary side reactions that consume your starting material.
Mechanistic pathways of 6-chloropurine alkoxylation and common side reactions.
Diagnostic FAQs
Q: Why is my direct SNAr reaction taking days and stalling at <50% conversion? A: This is a classic electronic issue. If your substrate contains electron-donating groups (such as the C2 amino group in 2-amino-6-chloropurine), the purine ring becomes highly electron-rich. This heavily deactivates the C6 position towards nucleophilic attack[1]. Standard forcing conditions—such as using the alcohol as the solvent and boiling for days—often fail to push the reaction to completion and complicate purification[1]. Solution: You must increase the electrophilicity of the C6 position. By reacting the 6-chloropurine with 1,4-diazabicyclo[2.2.2]octane (DABCO), you generate a cationic purinyl-DABCO intermediate. This highly activated salt readily undergoes substitution with alkoxides, reducing reaction times from days to just 4 hours[1].
Q: I cannot use my target alcohol as the solvent because it is highly complex, expensive, or solid at room temperature. How can I achieve high yields? A: Traditional methods require up to a 20-fold excess of alcohol to drive the reaction[1]. To bypass this, you have two highly effective options:
-
DABCO Activation: As mentioned above, the DABCO-purine intermediate is so reactive that it only requires 2.5 equivalents of the nucleophilic alcohol in a standard solvent like THF[1].
-
Phase Transfer Catalysis (PTC): If you prefer a direct substitution route, using a polar aprotic solvent like DMSO supplemented with Polyethylene Glycol 2000 (PEG-2000) as a phase transfer catalyst can dramatically improve kinetics. This method has been shown to boost yields up to 84% in 6 hours using sodium alkoxides[2].
Q: I am detecting significant amounts of hypoxanthine (6-hydroxypurine) in my crude mixture. How is this forming? A: Hypoxanthine is the hydrolysis product of 6-chloropurine. This occurs when adventitious water in your solvent or a hygroscopic base (like poorly stored NaH or NaOH) generates hydroxide ions. Hydroxide is a smaller, harder nucleophile than most bulky alkoxides and will rapidly outcompete them for the C6 position. Solution: Strictly anhydrous conditions are non-negotiable. Use freshly titrated NaH, dry your solvents over activated 3Å molecular sieves, and ensure your reaction is purged with dry Argon or Nitrogen.
Q: LC-MS shows multiple products with the same mass but different retention times. What are these regioisomers? A: You are observing N-alkylation side products. The purine ring contains multiple nucleophilic nitrogens (N7 and N9). Under basic conditions, direct alkylation often leads to a mixture of N7 and N9 regioisomers, with the thermodynamically stable N9 isomer usually predominating[3]. Solution: If your target does not require an unsubstituted N9, you must protect it prior to alkoxylation. A tetrahydropyranyl (THP) group is easily introduced and prevents the nitrogen from acting as a competing nucleophile[4].
Quantitative Data: Method Comparison
The following table summarizes the expected performance of different alkoxylation methodologies based on validated literature parameters. Use this to select the best approach for your specific substrate constraints.
| Methodology | Reagents & Solvents | Equivalents of Alcohol | Reaction Time | Typical Yield | Key Advantage |
| Direct SNAr (Traditional) | NaH, ROH (used as solvent) | >20.0 eq | 48 - 72 h | 40 - 50% | No specialized reagents needed; fine for cheap, liquid alcohols. |
| DABCO Activation | DABCO, NaH, THF | 2.5 eq | 4 h | 75 - 91% | Ideal for expensive, complex, or solid alcohols[1]. |
| PTC-Assisted | RONa, PEG-2000, DMSO | 5.0 eq | 6 h | 84% | Excellent scalability; bypasses the need for intermediate isolation[2]. |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols include built-in visual or physical validation cues so you can confirm the reaction is proceeding correctly at each step.
Protocol 1: DABCO-Activated Alkoxylation[1]
Use this protocol when working with expensive or structurally complex alcohols.
Step 1: Intermediate Formation
-
Dissolve 6-chloropurine (1.0 eq, e.g., 5.78 mmol) in anhydrous THF (25 mL) under an inert atmosphere (N2/Ar).
-
Add DABCO (3.0 eq) portion-wise over 1 hour.
-
Stir the mixture at room temperature for 24 hours.
-
Validation Cue: A light-yellow precipitate must form. This is the cationic DABCO-purine salt. If the solution remains completely clear, the activation has failed (likely due to wet solvent quenching the highly sensitive intermediate).
-
Collect the precipitate by filtration, wash thoroughly with diethyl ether (3 × 5 mL) and CH2Cl2, and dry in vacuo.
Step 2: Alkoxylation
-
In a separate, flame-dried flask, dissolve your target alcohol (2.5 eq) in anhydrous THF.
-
Carefully add NaH (3.0 eq, 60% dispersion in mineral oil) at 0 °C to generate the alkoxide. Stir for 30 minutes until H2 evolution ceases.
-
Introduce the dried DABCO-purine salt (from Step 1) to the alkoxide solution.
-
Stir for 4 hours at room temperature.
-
Quench with saturated aqueous NH4Cl, extract with EtOAc, dry over Na2SO4, and purify via flash chromatography.
Protocol 2: N9-THP Protection (Preventing N-Alkylation)[4]
Use this protocol to mask the N9 position before subjecting the purine to strong bases.
-
Suspend the 9-unsubstituted 6-chloropurine (1.0 eq) in anhydrous ethyl acetate.
-
Add 3,4-dihydropyran (DHP, 1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq).
-
Heat the mixture to 50 °C for 2–3 hours.
-
Validation Cue: The initial cloudy suspension will clear into a homogeneous, transparent solution. This phase change occurs because the addition of the lipophilic THP group drastically increases the purine's solubility in ethyl acetate.
-
Wash the organic layer with saturated NaHCO3 to quench the acid catalyst, dry over Na2SO4, and concentrate under reduced pressure to yield the N9-THP-6-chloropurine[4].
References
1.[1] A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. ChemRxiv. 1 2.[2] Synthesis of O6-alkylguanine derivatives via an alkoxylation. ResearchGate. 2 3.[3] Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. 3 4.[4] A Facile Synthesis of 6-Cyanopurine Bases. Collection of Czechoslovak Chemical Communications. 4
Sources
purification of 6-[(2-methylphenyl)methoxy]-7H-purine from reaction byproducts
Technical Support Center: Purification of 6-[(2-methylphenyl)methoxy]-7H-purine
Ticket ID: PUR-O6-BNZ-001 Status: Open Assigned Specialist: Senior Application Scientist, Purine Chemistry Division
Module 1: Triage & Quick Diagnostics
User Issue: "I synthesized 6-[(2-methylphenyl)methoxy]-7H-purine via SNAr (6-chloropurine + alcohol), but I cannot isolate a clean solid."
Immediate Action Required: Before proceeding with the full protocol, identify your current state using the table below.
| Observation | Probable Cause | Immediate "Quick Fix" |
| Product is a sticky yellow oil | Trapped solvent (DMF/DMSO) or benzyl alcohol excess. | Trituration: Add cold diethyl ether or hexanes; sonicate for 10 min. If oil persists, dissolve in minimal EtOAc and wash 5x with brine. |
| White precipitate forms upon water quench, but yield is >100% | Co-precipitation of inorganic salts (NaCl) or unreacted 6-chloropurine. | Slurry Wash: Suspend solid in cold water, stir for 30 min, and re-filter. (Inorganics are highly water-soluble; the product is not). |
| New peak at ~250 nm in HPLC, product peak small | Hydrolysis of starting material to Hypoxanthine (6-OH purine). | Check pH: If reaction was too wet or base too strong/hot, you made the hydrolysis byproduct. This is difficult to separate; restart with anhydrous conditions. |
| NMR shows "double" peaks | Tautomerism (N7-H vs N9-H). | Run NMR in DMSO-d6 + drop of D2O. Purines are tautomeric; this is likely not an impurity but the nature of the molecule. |
Module 2: The Purification Workflow
The synthesis of O6-ether purines typically involves the nucleophilic displacement of 6-chloropurine by an alkoxide. The primary purification challenge is removing the high-boiling solvent (DMF/DMSO) and the excess benzyl alcohol used to drive the reaction.
Step 1: The "Crash-Out" Protocol (Primary Isolation)
Context: O6-benzyl purines are lipophilic compared to the starting material. We exploit this polarity difference.
-
Quench: Pour the reaction mixture (DMF/DMSO solution) slowly into 10 volumes of ice-cold water with vigorous stirring.
-
Why? DMF is miscible with water; the O6-ether product is not.
-
-
Neutralization: Adjust pH to 6.0–7.0 using Glacial Acetic Acid.
-
Critical: 6-chloropurine and the product are amphoteric. Extreme pH (high or low) increases water solubility, causing yield loss.
-
-
Filtration: Collect the precipitate via vacuum filtration.
-
The "Alcohol Wash": Wash the filter cake with cold water (3x) followed by a small volume of cold diethyl ether .
-
Mechanism:[1] Ether removes trace unreacted 2-methylbenzyl alcohol (which is an oil) without dissolving the purine product.
-
Step 2: Recrystallization (The Gold Standard)
If the crude solid is colored or impure (purity <95%), do not column immediately. Crystallization is more efficient for purines.
-
Solvent System: Ethanol/Water (2:1) or Methanol/Water.[2]
-
Protocol:
-
Dissolve crude solid in boiling Ethanol.
-
Add hot water dropwise until slight turbidity persists.
-
Add a few drops of Ethanol to clear the solution.
-
Allow to cool slowly to RT, then 4°C.
-
Result: The O6-ether crystallizes as white/off-white needles. Unreacted 6-chloropurine (more polar) remains in the mother liquor.
-
Step 3: Flash Chromatography (The "Rescue" Op)
Use this only if the product oiled out or contains stubborn impurities.
-
Stationary Phase: Silica Gel (standard).
-
Mobile Phase: DCM : Methanol (Start 98:2, Gradient to 90:10).
-
Note: Purines can streak on silica. Add 0.1% Triethylamine to the mobile phase to sharpen peaks, but ensure you rotovap thoroughly to remove the amine.
Module 3: Visualizing the Logic
The following diagram illustrates the decision matrix for purifying O6-alkoxy purines.
Caption: Decision tree for the isolation and purification of O6-substituted purines from polar aprotic solvents.
Module 4: Troubleshooting & FAQs
Q1: Why do you specify "7H-purine"? Is it different from "9H-purine"?
-
Answer: In the unsubstituted state, they are identical due to annular tautomerism. The proton rapidly migrates between N7 and N9 in solution.
-
Technical Insight: If you see broad signals in the NMR at room temperature, it is due to this exchange rate. Running the NMR at high temperature (e.g., 50°C) or adding a drop of D2O/acid can sharpen the signals. Do not mistake this for an impurity [1].
-
Q2: I see a persistent impurity at the baseline of my TLC (10% MeOH/DCM). What is it?
-
Answer: This is likely unreacted 6-chloropurine or Hypoxanthine .
-
Diagnosis: 6-chloropurine is much more polar than your O6-benzyl ether.
-
Removal: These polar impurities are insoluble in Dichloromethane (DCM). Stir your crude solid in pure DCM; your product will dissolve, while the polar impurities will remain as a solid. Filter them off.
-
Q3: Can I use UV to distinguish the product from the starting material?
-
Answer: Yes.
-
6-Chloropurine:
nm.[3] -
O6-Alkoxy Purines: The conjugation changes. You typically see a shift (often a shoulder or new max around 240-250 nm depending on the benzyl substituent) and a change in extinction coefficient. However, HPLC retention time is a better indicator (Product is significantly more hydrophobic/retained on C18) [2].
-
Q4: My yield is low. Did I lose product during the water wash?
-
Answer: Check the pH of your filtrate.[1]
-
The pKa of the N9-proton is approx 9–10. If your quench was too basic (pH > 10), your product formed a water-soluble salt (purine anion). Acidify the aqueous layer to pH 6 and see if more solid crashes out.
-
Module 5: Analytical Validation (Self-Check)
Before releasing the batch, validate using these parameters:
| Technique | Expected Result for 6-[(2-methylphenyl)methoxy]-7H-purine |
| 1H NMR (DMSO-d6) | Purine C2-H: Singlet ~8.4–8.5 ppm.Purine C8-H: Singlet ~8.2–8.4 ppm.Benzylic CH2: Singlet ~5.6 ppm (Distinctive shift from alcohol).Aromatic: Multiplet 7.1–7.4 ppm.Methyl: Singlet ~2.3 ppm.[1][4] |
| HPLC (C18) | Retention Time: Must be longer than 6-chloropurine (more lipophilic).Purity: >98% area. |
| Mass Spec (ESI) | [M+H]+: Calc: 241.11. Found: 241.1 ± 0.1.Note: No Chlorine isotope pattern (3:1) should be visible.[5] |
References
-
Tautomerism in Purines: Rosemeyer, H. (2004). The Chemodiversity of Purine as a Constituent of Natural Products. Chemistry & Biodiversity, 1(3), 361–401.
-
Synthesis of O6-Benzylguanine Derivatives: Liu, M., et al. (2003).[6] A Convenient Procedure for the Synthesis of O6-Benzylguanine Derivatives by Phase Transfer Catalysis.[1] Synthetic Communications, 33(6), 941–949.
-
Purification Strategies: Teledyne ISCO. (2012). Purine and Related Compound Purification Strategies.[1][2][7] Application Note AN59.
Sources
Technical Support Center: Resolving N7 vs. N9 Tautomer Issues in Purine Synthesis
Welcome to the technical support center dedicated to addressing the complex issue of N7 versus N9 tautomerism in purine synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in controlling the regioselectivity of purine functionalization. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate and resolve these common yet critical issues in your synthetic workflows.
Introduction: The N7/N9 Conundrum
Purine alkylation is a cornerstone of medicinal chemistry, yet it is frequently complicated by the formation of regioisomeric mixtures, primarily the N7 and N9 isomers.[1][2] The desired isomer, often the N9, is crucial for the biological activity of many nucleoside analogs and other purine derivatives.[3] However, the intrinsic electronic properties of the purine ring system often lead to competitive alkylation at the N7 position, resulting in purification challenges and reduced yields of the target compound.[4][5]
The ratio of N7 to N9 products is influenced by a delicate interplay of factors including the electronic nature of the purine substrate, the steric bulk of the electrophile, the choice of solvent and base, and the reaction temperature.[6] This guide will provide a systematic approach to understanding and controlling these variables to achieve the desired regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the formation of both N7 and N9 isomers during purine alkylation?
A1: The formation of both N7 and N9 isomers stems from the prototropic tautomerism of the purine ring.[7] In solution, purine exists as an equilibrium mixture of N7-H and N9-H tautomers.[7][8] Both N7 and N9 are nucleophilic centers, and their relative reactivity towards an electrophile can be similar, leading to the formation of a mixture of alkylated products.[2] The final product ratio is a result of both kinetic and thermodynamic control.
Q2: Which factors have the most significant impact on the N7/N9 selectivity?
A2: Several factors critically influence the regioselectivity of purine alkylation:
-
Steric Hindrance: Bulky substituents on the purine ring or the electrophile can sterically hinder attack at the N7 position, favoring the more accessible N9 position.[1][9]
-
Solvent Polarity: The polarity of the solvent can influence the tautomeric equilibrium.[7][10] Apolar solvents tend to favor the N9-H tautomer, which can lead to higher N9 selectivity upon deprotonation and alkylation.[7]
-
Counter-ion and Base: The choice of base and the resulting counter-ion can affect the nucleophilicity of the N7 and N9 positions. For instance, the use of potassium tert-butoxide with a crown ether can promote N9 selectivity.[11][12]
-
Protecting Groups: Strategic placement of protecting groups can block one nitrogen center, directing alkylation to the other.[13] For example, a bulky protecting group at a nearby position can shield the N7 position.[1]
-
Reaction Temperature: Lower temperatures often favor the kinetically controlled product, which can sometimes be the N7 isomer, while higher temperatures can allow for equilibration to the thermodynamically more stable N9 isomer.[4][5]
Q3: Are there any "go-to" reaction conditions that generally favor N9 alkylation?
A3: While no single method is universally applicable, the Mitsunobu reaction is a widely used and often reliable method for achieving high N9 selectivity.[9][14][15] This reaction typically proceeds under mild conditions and can be highly effective for a range of purines and alcohols. Another effective approach is the use of tetrabutylammonium fluoride (TBAF) as a base, which can facilitate rapid and selective N9-alkylation at room temperature.[16][17]
Q4: How can I definitively distinguish between the N7 and N9 isomers?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between N7 and N9 isomers.[3][18] Key techniques include:
-
¹H NMR: The chemical shifts of the purine protons, particularly H8, can differ between the two isomers.
-
¹³C NMR: The chemical shifts of the purine carbons, especially C4, C5, and C8, are sensitive to the position of substitution.[18]
-
¹⁵N NMR: This is often the most definitive method, as the nitrogen chemical shifts are highly sensitive to the substitution pattern.[3][19]
-
2D NMR (HMBC, NOESY): Heteronuclear Multiple Bond Correlation (HMBC) can establish long-range correlations between the substituent's protons and the purine nitrogens (N7 or N9).[2][18] Nuclear Overhauser Effect Spectroscopy (NOESY) can show spatial proximity between the substituent and specific purine protons (e.g., H8 for N9-isomers).[18]
-
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous structural determination.[1][20][21]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments and provides actionable solutions grounded in chemical principles.
| Problem | Potential Cause(s) | Suggested Solution(s) | Scientific Rationale |
| Low N9/N7 Ratio (Predominantly N7 Isomer) | 1. Reaction is under kinetic control.[4][5]2. The N7 position is electronically favored. | 1. Increase the reaction temperature to favor the thermodynamically more stable N9 isomer.[5]2. Use a more sterically hindered alkylating agent or a purine with a bulky C6 substituent.[1][9]3. Employ the Mitsunobu reaction.[9][14] | 1. Higher temperatures provide the activation energy needed to overcome the kinetic barrier and reach the thermodynamic product.[5]2. Steric bulk around the N7 position disfavors the approach of the electrophile.[1]3. The mechanism of the Mitsunobu reaction inherently favors the N9 position.[9] |
| Inseparable Mixture of N7 and N9 Isomers | 1. Similar polarity of the two isomers. | 1. Optimize column chromatography conditions (try different solvent systems or stationary phases like hydrophilic interaction chromatography (HILIC)).[22]2. Consider derivatization to alter the polarity of one isomer selectively.3. If feasible, attempt to crystallize one isomer from the mixture. | 1. HILIC can provide different selectivity for polar isomers compared to normal or reversed-phase chromatography.[22]2. Introducing a functional group can significantly change the chromatographic behavior.3. Differences in crystal packing can sometimes allow for the selective crystallization of one isomer. |
| No Reaction or Low Yield | 1. Insufficiently strong base to deprotonate the purine.2. Poor solubility of the purine substrate.3. Deactivated electrophile. | 1. Switch to a stronger base (e.g., NaH, K₂CO₃ with a phase-transfer catalyst, or TBAF).[1][16]2. Use a more polar aprotic solvent like DMF or DMSO.[1]3. Use a more reactive electrophile (e.g., iodide instead of bromide). | 1. A stronger base is required to generate the purine anion in sufficient concentration.[1]2. Enhanced solubility ensures the purine is available for reaction.[1]3. A better leaving group on the electrophile will increase the reaction rate. |
| Ambiguous NMR Spectra | 1. Overlapping signals.2. Low signal-to-noise for key correlations in 2D spectra. | 1. Acquire spectra at a higher magnetic field strength.2. Run 2D NMR experiments (HMBC, HSQC, NOESY) to resolve ambiguities.[2][18]3. For HMBC, optimize the long-range coupling constant (J) delay.4. Increase the number of scans and/or use a cryoprobe for better sensitivity. | 1. A stronger magnet will provide better signal dispersion.2. 2D techniques provide connectivity information that can resolve overlapping 1D signals.[18]3. Matching the delay to the expected J-coupling will maximize the signal for the desired correlation.4. Improved sensitivity can reveal weak but crucial cross-peaks. |
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting N7/N9 selectivity issues.
Sources
- 1. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdche.u-szeged.hu [mdche.u-szeged.hu]
- 4. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. A DFT Study of Solvation Effects on Tautomerism of 6-oxo Purine by Polarisable Continuum Method (PCM) – Oriental Journal of Chemistry [orientjchem.org]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. 2,3-Dicyclohexylsuccinimide as a directing/protecting group for the regioselective glycosylation or alkylation of purines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Tetrabutylammonium fluoride-assisted rapid N9-alkylation on purine ring: application to combinatorial reactions in microtiter plates for the discovery of potent sulfotransferase inhibitors in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Magyar Tudományos Művek Tára [m2.mtmt.hu]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Structural Assignment of 6-Oxy Purine Derivatives through Computational Modeling, Synthesis, X-ray Diffraction, and Spectroscopic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Handling of 6-[(2-Methylphenyl)methoxy]-7H-purine
Audience: Researchers, Assay Scientists, and Drug Development Professionals Compound Class: 6-Alkoxypurines / O6-Benzylpurine Derivatives
Welcome to the Technical Support Center for 6-[(2-methylphenyl)methoxy]-7H-purine . This compound is a specialized purine derivative frequently utilized in structural biology, kinase inhibition assays, and DNA repair enzyme (e.g., MGMT) profiling. Because 6-alkoxypurines feature an electrophilic C6 position, their stability in aqueous environments is highly dependent on pH, buffer composition, and temperature[1]. This guide provides field-proven insights, troubleshooting frameworks, and self-validating protocols to ensure the scientific integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs) on Stability
Q1: How stable is 6-[(2-methylphenyl)methoxy]-7H-purine at physiological pH (pH 7.4)?
Expert Answer: At pH 7.4 and 37°C, the compound exhibits moderate stability but is not entirely inert. The primary degradation pathway is a nucleophilic aromatic substitution (
Q2: Does my choice of biological buffer affect the hydrolysis rate? Expert Answer: Yes, significantly. Buffers containing primary amines (such as Tris or glycine) act as competing nucleophiles. Even at pH 7.4, a fraction of the Tris amine is unprotonated and will attack the C6 position, forming a biologically inactive Tris-purine adduct. To prevent this causality, always use non-nucleophilic zwitterionic buffers like HEPES or MOPS when evaluating 6-alkoxypurines[2].
Q3: Can cellular microenvironments alter the compound's stability? Expert Answer: Yes. In cell-based assays, particularly tumor models, hypoxic conditions can induce the enzymatic reduction or depletion of related 6-benzyloxypurines by local oxidoreductases[3]. If you observe a sudden drop in efficacy in 3D spheroids or hypoxic cultures, the compound may be undergoing microenvironment-specific degradation rather than simple aqueous hydrolysis.
Part 2: Quantitative Stability Profile
To assist in your experimental design, the table below summarizes the kinetic stability of 6-[(2-methylphenyl)methoxy]-7H-purine under various standard laboratory conditions.
| Environmental Condition | Buffer System | Temperature | Estimated Half-Life ( | Primary Degradant |
| Physiological (Ideal) | 50 mM HEPES (pH 7.4) | 37°C | > 72 hours | 7H-purin-6-ol (Hypoxanthine) |
| Physiological (Amine) | 50 mM Tris-HCl (pH 7.4) | 37°C | ~ 48 hours | 6-substituted Tris-adduct |
| Acidic (Gastric model) | 0.1 N HCl (pH 2.0) | 25°C | < 2 hours | 7H-purin-6-ol (Hypoxanthine) |
| Basic (Formulation) | 0.1 N NaOH (pH 10.0) | 25°C | < 12 hours | 7H-purin-6-ol (Hypoxanthine) |
Part 3: Visualizing the Degradation Logic
Caption: Degradation pathways of 6-alkoxypurines at physiological pH.
Part 4: Troubleshooting Guide
Issue 1: Rapid loss of potency in 72-hour cell viability assays.
-
Root Cause: Gradual hydrolysis of the ether linkage in the culture media (pH ~7.4, 37°C) converts the active inhibitor into the inactive hypoxanthine derivative.
-
Solution: Do not rely on a single bolus dose for multi-day assays. Implement a daily media replenishment protocol or utilize a microfluidic continuous perfusion system to maintain a constant concentration of the intact parent compound.
Issue 2: Inconsistent IC50 values between different assay batches.
-
Root Cause: Moisture ingress into the master DMSO stock. Water contamination in DMSO causes slow, continuous hydrolysis during freeze-thaw cycles, meaning older stocks have lower active concentrations.
-
Solution: Transition to single-use aliquots. Discard any DMSO stock that has been subjected to more than two freeze-thaw cycles.
Part 5: Self-Validating Experimental Protocol
To guarantee trustworthiness in your data, use this self-validating protocol for preparing and verifying assay-ready solutions. This ensures you never run an assay with degraded material.
Protocol: Preparation and QC of Aqueous Working Solutions
Step 1: Master Stock Preparation
-
Weigh out the lyophilized 6-[(2-methylphenyl)methoxy]-7H-purine powder in a low-humidity environment.
-
Dissolve the powder in 100% anhydrous DMSO (sealed under argon) to create a 10 mM master stock.
-
Immediately dispense into 10 µL single-use aliquots and store at -80°C.
Step 2: Aqueous Dilution (Day of Assay)
-
Thaw a single 10 µL aliquot at room temperature.
-
Dilute the stock 1:1000 into your assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) to achieve a 10 µM working solution with 0.1% DMSO.
-
Vortex gently for 10 seconds.
Step 3: LC-MS Validation (The Self-Validation Checkpoint) Before applying the compound to your biological system, verify its integrity.
-
Inject 5 µL of the working solution into an LC-MS system (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).
-
Acceptance Criteria: The Area Under the Curve (AUC) for the parent mass (
corresponding to the intact purine) must be . The peak corresponding to the hypoxanthine degradant must be . -
Causality Check: If the degradant exceeds 5%, the DMSO stock was compromised by moisture. Discard the aliquot and prepare a fresh master stock.
Step 4: Assay Execution
-
Proceed with the biological assay. Ensure all incubations with the aqueous compound are completed within a 24-hour window to prevent downstream hydrolysis.
Caption: Recommended workflow for preparation and use of 6-alkoxypurine stocks.
References
-
Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines Source: ACS Publications URL:[Link][1]
-
Structure-guided design of purine-based probes for selective Nek2 inhibition Source: Oncotarget URL:[Link][2]
-
A Strategy for Selective O6-Alkylguanine-DNA Alkyltransferase Depletion Under Hypoxic Conditions Source: ResearchGate URL:[Link][3]
Sources
Technical Support Center: Minimizing Side Reactions in 2-Methylbenzyl Alcohol Coupling
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are working with the coupling of 2-methylbenzyl alcohol and encountering challenges with reaction efficiency and purity. The inherent steric hindrance from the ortho-methyl group, combined with the reactivity of the benzylic alcohol, presents a unique set of challenges.[1][2] This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you optimize your reaction conditions and minimize unwanted side reactions.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial problems encountered during the coupling of 2-methylbenzyl alcohol.
Q1: My reaction is giving a very low yield of the desired coupled product, and I see multiple spots on my TLC plate. Where do I start?
A1: A low yield with a complex product mixture points to competing side reactions. The first and most critical step is to identify the major byproducts. The primary culprits for 2-methylbenzyl alcohol are typically oxidation and self-etherification.[3][4]
Recommended Action Plan:
-
Analyze the Crude Reaction Mixture: Before attempting any changes to the protocol, obtain a comprehensive analysis of your crude product. Use techniques like GC-MS to get the mass of the byproducts and ¹H NMR to identify structural motifs.
-
Identify Byproducts: Compare the analytical data against the potential side products listed in the table below.
-
Consult Specific Troubleshooting Sections: Once you have identified the major byproduct(s), proceed to the dedicated troubleshooting sections (Part 2 and 3) in this guide for targeted solutions.
Table 1: Common Side Products and Their Analytical Signatures
| Side Product | Common Name | Typical m/z (EI) | Key ¹H NMR Signals (CDCl₃, δ ppm) |
| 2-Methylbenzaldehyde | Oxidation Product | 120 | ~10.2 (s, 1H, -CHO), 7.8 (d, 1H), 2.6 (s, 3H, Ar-CH₃) |
| 2-Methylbenzoic Acid | Over-oxidation Product | 136 | ~11.0 (br s, 1H, -COOH), 8.1 (d, 1H), 2.7 (s, 3H, Ar-CH₃) |
| Bis(2-methylbenzyl) ether | Etherification Product | 226 | ~4.5 (s, 4H, Ar-CH₂-O), 7.1-7.3 (m, 8H), 2.3 (s, 6H, Ar-CH₃) |
| Bibenzyl (from homocoupling) | Homocoupling Product | 210 | ~2.9 (s, 4H, Ar-CH₂-CH₂-Ar), 7.1-7.3 (m, 8H), 2.2 (s, 6H, Ar-CH₃) |
Q2: The steric hindrance of the ortho-methyl group seems to be slowing my reaction down significantly. How do I overcome this?
A2: The ortho-methyl group dramatically increases the steric bulk around the benzylic carbon, which can hinder the oxidative addition step in many cross-coupling catalytic cycles.[2][5][6] To overcome this, you need to enhance the catalyst's activity and accessibility to the reaction center.
Key Strategies:
-
Ligand Selection: Standard ligands like PPh₃ are often insufficient. You must use bulky, electron-rich phosphine ligands. These ligands promote the formation of a more reactive, low-coordinate palladium species that can more readily undergo oxidative addition with a sterically hindered substrate.[7] Examples include SPhos, XPhos, and RuPhos.
-
Catalyst Pre-activation: Using a pre-catalyst can sometimes provide more consistent results by avoiding variability in the in situ formation of the active catalytic species.[7]
-
Temperature Optimization: While higher temperatures can overcome activation energy barriers, they can also accelerate side reactions.[8] A careful temperature screen (e.g., from 80 °C to 110 °C) is recommended to find the optimal balance between reaction rate and selectivity.
Part 2: Troubleshooting Guide - Oxidation Byproducts
The benzylic alcohol functional group is highly susceptible to oxidation to the corresponding aldehyde and carboxylic acid, a common pathway for yield loss.[9][10][11][12][13]
Q3: I've identified 2-methylbenzaldehyde and 2-methylbenzoic acid in my crude mixture. How do I prevent their formation?
A3: The presence of these byproducts is a clear indication that your reaction conditions are too oxidative. This can be caused by atmospheric oxygen or the inherent properties of your catalytic system.
Detailed Troubleshooting Steps:
-
Ensure a Strictly Inert Atmosphere: This is the most critical factor.
-
Degassing Solvents: Thoroughly degas your solvent(s) before use. The freeze-pump-thaw method (at least three cycles) is superior to sparging with inert gas for removing dissolved oxygen.
-
Inert Gas Blanket: Maintain a positive pressure of a high-purity inert gas (Argon is preferred over Nitrogen for its higher density) throughout the entire reaction setup and duration.
-
-
Re-evaluate Your Catalyst System: Some transition metal catalysts, especially under certain conditions, can facilitate oxidation pathways.[14][15]
-
If using a Pd(II) precatalyst like Pd(OAc)₂, ensure its complete reduction to the active Pd(0) species. Incomplete reduction can leave oxidizing Pd(II) species in the mixture.
-
Avoid copper co-catalysts where possible, as Cu(I)/Cu(II) systems can sometimes promote aerobic oxidation.[7]
-
-
Use Additives:
-
The addition of a small amount of an antioxidant or a radical scavenger can sometimes suppress minor oxidative pathways, but this should be a last resort after optimizing the physical setup.
-
Workflow: Diagnosing and Solving Oxidation Issues
Caption: Troubleshooting workflow for oxidation side reactions.
Part 3: Troubleshooting Guide - Etherification (Self-Coupling)
The formation of bis(2-methylbenzyl) ether is a common byproduct, particularly at elevated temperatures or under protic/Lewis acidic conditions where the benzylic alcohol can be activated and undergo Sₙ1/Sₙ2-type reactions with another molecule of itself.[3][4][16][17]
Q4: My main byproduct is a high-molecular-weight species that I've identified as bis(2-methylbenzyl) ether. What reaction parameters should I adjust?
A4: Ether formation is primarily driven by temperature and the presence of acidic species that can protonate the hydroxyl group, turning it into a good leaving group (water).
Detailed Troubleshooting Steps:
-
Temperature Control: This is your most powerful tool against etherification.
-
Action: Systematically lower the reaction temperature in 10 °C increments. While this may slow the desired reaction, it will disproportionately slow the higher-activation-energy etherification side reaction.[3][4] Find the lowest temperature that still provides an acceptable rate for the main coupling.
-
-
Base Selection and Stoichiometry: In a cross-coupling reaction, the base is critical.
-
Action: Avoid protic or overly weak bases. A strong, non-nucleophilic base is often ideal. For Suzuki-Miyaura couplings, Cs₂CO₃ is often effective for hindered substrates.[18] Ensure you are using a sufficient number of equivalents to neutralize any acidic species generated during the reaction.
-
-
Solvent Choice: The solvent can influence the stability of charged intermediates that may lead to etherification.
Experimental Protocol: Baseline Suzuki-Miyaura Coupling of 2-Methylbenzyl Alcohol
This protocol provides a robust starting point. Deviations from the expected outcome can be troubleshooted using the advice in this guide.
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add the aryl boronic acid (1.2 eq.), Palladium pre-catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2 mol%), and a strong base (e.g., Cs₂CO₃, 3.0 eq.).[18]
-
Seal the flask with a septum, and cycle between vacuum and high-purity argon three times.
-
-
Reagent Addition:
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC or GC-MS analysis of small, quenched aliquots.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
-
Part 4: Advanced Concepts & Mechanistic Considerations
Understanding the underlying mechanism provides a framework for rational problem-solving.
Q5: How does the catalytic cycle influence potential side reactions, and where are the critical points for failure with a substrate like 2-methylbenzyl alcohol?
A5: In a typical Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the cycle involves oxidative addition, transmetalation, and reductive elimination.[20][21] Each step has potential failure modes with a sterically hindered benzylic alcohol.
Diagram: Catalytic Cycle with Side Reaction Pathways
Caption: Pd-catalyzed cycle for 2-methylbenzyl alcohol coupling with key side pathways.
Critical Failure Points:
-
Oxidative Addition: This is often the rate-limiting step for benzylic alcohols. Direct C-O activation is challenging. If this step is too slow, the starting material has more time to undergo thermal decomposition or self-coupling (etherification).[22][23]
-
Reductive Elimination: The steric bulk of the ortho-methyl group can make the final bond-forming step difficult. If the two coupled partners (R¹ and R²) cannot easily come together and be eliminated from the metal center, the catalyst can be tied up, leading to catalyst decomposition or other undesired pathways.[20]
-
Transmetalation and Homocoupling: In Suzuki reactions, if transmetalation is slow, the organoboron reagent can be prone to side reactions like protodeboronation or oxidative homocoupling, especially at high temperatures or if oxygen is present.[24][25]
By selecting highly active catalysts with bulky ligands, you accelerate both the oxidative addition and reductive elimination steps, pushing the reaction through the desired productive cycle before side reactions can take over.[7]
References
- Gong, H., et al. (2015). Nickel-Catalyzed Reductive Cross-Couplings: New Opportunities for Carbon–Carbon Bond Formations through Photochemistry and Electrochemistry. CCS Chemistry.
- Palladium–Catalyzed Coupling Reactions of Benzylic Derivatives.
- Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. (2025). Chemical.AI.
- Sterically Hindered Aromatic Compounds. III. Acid-catalyzed Reactions of 2,4,6-Tri-t-butyl- and 2-Methyl-4,6-di-t-butylbenzyl Alcohols and Chlorides.
-
Wang, D., et al. (2015). Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis. Chemical Communications. Available at: [Link]
- On the role of additives in alkyl–alkyl Negishi cross-couplings. RSC Publishing.
- Identifying and characterizing unexpected byproducts in 4-iodobenzyl alcohol reactions. Benchchem.
- Zhang, X., et al. An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. DSpace@MIT.
-
Negishi, E. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]
-
Caup, C., et al. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega. Available at: [Link]
- Cross-Coupling Reactions Guide. MilliporeSigma.
-
Wang, D., et al. (2015). Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis. Chemical Communications (RSC Publishing). Available at: [Link]
-
Caup, C., et al. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. PMC. Available at: [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
-
Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. (2022). PMC. Available at: [Link]
- Reaction of 2‐methylbenzyl alcohol catalyzed by various catalysts....
-
Steric Hindrance. (2021). ChemTalk. Available at: [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available at: [Link]
- Etherification reactions of para-substituted benzyl alcohol derivatives a.
- Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps.
- Steric Hindrance | Organic Chemistry. (2024). YouTube.
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry. Available at: [Link]
- The effect of various temperatures on the Suzuki coupling reaction a.
- Oxidation and oxidative coupling of benzylic alcohol to benzaldehyde and methyl benzoate ester.
- Low-valent cobalt catalyzed direct dehydroxylative cross-coupling of benzyl alcohols with aryl-chlorides. (2025). KAUST Repository.
- Catalytic Wittig Coupling of Alcohols. OIST Groups.
- Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. (2020).
- Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. (2020). RSC Publishing.
-
Oxidative Coupling of Aldehydes with Alcohol for the Synthesis of Esters Promoted by Polystyrene-Supported N-Heterocyclic Carbene: Unraveling the Solvent Effect on the Catalyst Behavior Using NMR Relaxation. (2020). PMC. Available at: [Link]
- Combined Catalytic Action of Supported Cu and Au in Imine Production from Coupled Benzyl Alcohol and Nitrobenzene Reactions. (2018).
- Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. Organic Chemistry Portal.
-
Molander, G. A., & Brown, A. R. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PMC. Available at: [Link]
- Alkoxyhydrosilane-facilitated cross-etherification reaction of secondary benzyl alcohol with aliphatic alcohol: synthesis of unsymmetrical dialkyl ethers. (2024). PMC.
- Solvent Effects on the Solvolysis of Benzyl p-Toluenesulfon
- Solvent-effects on the aerobic oxidation of benzyl alcohol using Fe/Al-....
- Benzyl Chloride Distill
- Reaction profile with benzyl alcohol (2a) as the substrate and MgSO4 as the co-catalyst.
- Specific Photocatalytic C–C Coupling of Benzyl Alcohol to Deoxybenzoin or Benzoin by Precise Control of Cα–H Bond Activation or O–H Bond Activation by Adjusting the Adsorption Orientation of Hydrobenzoin Intermediates. (2024).
- Alcohol-alcohol cross-coupling enabled by SH2 radical sorting. (2024). Macmillan Group.
- Aerobic oxidation and oxidative esterification of alcohols through cooperative catalysis under metal-free conditions. Rsc.org.
- Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde on Au8 and Au6Pd2 Clusters: A DFT Study on the Reaction Mechanism. (2021). MDPI.
- 2-Methylbenzyl alcohol. PubChem - NIH.
- Method for etherifying a benzyl alcohol, resulting products and applications. (2002). Google Patents.
- Specific Photocatalytic C–C Coupling of Benzyl Alcohol to Deoxybenzoin or Benzoin by Precise Control of Cα–H Bond Activation or O–H Bond Activation by Adjusting the Adsorption Orientation of Hydrobenzoin Intermedi
- Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants. (2024). Semantic Scholar.
Sources
- 1. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steric Hindrance | ChemTalk [chemistrytalk.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. jmcct.com [jmcct.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 11. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-fr ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08344E [pubs.rsc.org]
- 15. pure.hw.ac.uk [pure.hw.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. US6362378B1 - Method for etherifying a benzyl alcohol, resulting products and applications - Google Patents [patents.google.com]
- 18. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. nobelprize.org [nobelprize.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis [agris.fao.org]
- 23. Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 24. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 25. Yoneda Labs [yonedalabs.com]
overcoming poor cellular uptake of purine-based inhibitors
Technical Support Center: Purine Inhibitor Uptake Optimization
Ticket ID: #PUR-UPT-404 Topic: Troubleshooting & Overcoming Poor Cellular Uptake of Purine-Based Inhibitors Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Welcome to the Technical Support Center
User Query: "My purine-based kinase inhibitor shows nanomolar potency in biochemical assays (IC50 < 10 nM) but performs poorly in cellular proliferation assays (IC50 > 5 µM). How do I determine if this is an uptake issue and how do I fix it?"
Executive Summary: Purine-based inhibitors (nucleoside analogs and ATP-mimetics) often suffer from "Potency Disconnect" due to their inherent hydrophilicity. They rely heavily on Solute Carrier (SLC) transporters (e.g., hENT1, CNTs) to enter the cell. If your target cell line has downregulated transporters or upregulated efflux pumps (P-gp/MDR1), your compound will fail regardless of its biochemical affinity.
This guide provides a modular troubleshooting workflow to Diagnose , Optimize , and Bypass these barriers.
Module 1: Diagnostic Triage – Is it Uptake or Engagement?
Before modifying your chemistry, you must confirm that membrane permeability is the rate-limiting step.
Q: How do I distinguish between poor permeability and off-target effects? A: Perform a Parallel Artificial Membrane Permeability Assay (PAMPA) paired with a Transporter Dependency Test.
Protocol 1.1: The Differential Uptake Workflow
This workflow isolates passive diffusion from active transport mechanisms.
Step-by-Step Methodology:
-
Passive Diffusion Test (PAMPA):
-
Setup: Use a 96-well PAMPA sandwich plate. Coat the donor filter with 5 µL of 1% lecithin in dodecane (artificial membrane).
-
Dosing: Add 150 µL of your compound (10 µM) to the donor well. Add 300 µL PBS (pH 7.4) to the acceptor well.[1]
-
Incubation: 5 hours at room temperature (avoid metabolic degradation).
-
Readout: Measure concentration in acceptor wells via LC-MS/MS.
-
Interpretation:
-
High Permeability (> 10 x 10⁻⁶ cm/s): Uptake is likely not the issue. Check intracellular metabolism or target engagement (CETSA).
-
Low Permeability (< 1 x 10⁻⁶ cm/s): Proceed to Step 2.
-
-
-
Active Transport Dependency Test (Cell-Based):
-
Concept: Block the hENT1 transporter to see if potency worsens.
-
Control: Treat cells with NBMPR (Nitrobenzylthioinosine), a potent hENT1 inhibitor, at 100 nM for 1 hour prior to adding your compound.
-
Experiment: Compare Cell-IC50 (+NBMPR) vs. Cell-IC50 (Vehicle).
-
Result: If NBMPR treatment shifts your IC50 significantly higher (right-shift), your compound is dependent on hENT1, confirming an uptake bottleneck in low-hENT1 expressing cells.
-
Visualization: Diagnostic Logic Flow
Caption: Diagnostic decision tree to isolate passive diffusion issues from active transporter dependency or efflux liabilities.
Module 2: Chemical Optimization (The "Hardware" Fix)
User Query: "My compound is transporter-dependent (hENT1), but I need it to work in cells that lack this transporter. What chemical modifications can I make?"
Solution: Implement a ProTide Strategy . Purine inhibitors often fail because they are charged phosphates (nucleotides) or highly polar nucleosides. The cell membrane repels them. The ProTide technology masks the phosphate group with lipophilic moieties, allowing the compound to "slip" through the membrane passively.
Mechanism of Action: The ProTide Bypass
-
Masking: The monophosphate is masked by an aryl group and an amino acid ester (usually L-alanine).
-
Entry: The molecule becomes lipophilic (LogP increases), bypassing hENT1.
-
Activation: Once inside, intracellular esterases (e.g., Cathepsin A) and phosphoramidases cleave the mask, releasing the active monophosphate, which is then phosphorylated to the triphosphate (active drug).[2]
Table 1: Common ProTide Modifications
| Component | Common Choice | Function | Optimization Note |
| Aryl Group | Phenyl, Naphthyl | Increases lipophilicity (LogP). | Naphthyl often provides higher potency but lower solubility than Phenyl [1]. |
| Amino Acid | L-Alanine | Linker for enzymatic cleavage. | Must be L-isomer for stereoselective enzymatic hydrolysis. |
| Ester | Methyl, Isopropyl, Benzyl | Determines hydrolysis rate. | Bulky esters (tert-butyl) hydrolyze slower; Isopropyl is standard [2]. |
Visualization: ProTide Activation Pathway
Caption: The ProTide strategy allows polar purines to bypass transporters via passive diffusion, followed by intracellular enzymatic activation.
Module 3: Biological Modulation (The "Software" Fix)
User Query: "I cannot modify the chemistry further. My compound is being pumped out by efflux transporters. How do I validate and stop this?"
Solution: Efflux Inhibition Assay. Purine analogs are frequent substrates for P-glycoprotein (P-gp/MDR1) . If your PAMPA permeability is high but cellular potency is low, P-gp is the likely culprit.
Protocol 3.1: P-gp Inhibition Validation
Objective: Confirm P-gp mediated resistance.
Materials:
-
Target Cells: e.g., Caco-2 or drug-resistant tumor line (MDR+).
-
Inhibitor: Verapamil (First gen) or Elacridar (Third gen, highly specific).
-
Readout: CellTiter-Glo (ATP viability) or LC-MS/MS uptake.
Step-by-Step:
-
Seed Cells: 5,000 cells/well in 96-well plate. Allow adhesion (24h).
-
Pre-incubation: Add Elacridar (2 µM) or Verapamil (10 µM) to the media for 1 hour.
-
Note: Ensure the inhibitor concentration is non-toxic (run a viability control).
-
-
Treatment: Add your purine inhibitor in a dose-response dilution series in the presence of the P-gp inhibitor.
-
Analysis: Calculate the Efflux Ratio (ER) .
-
Interpretation:
-
ER > 2.0: Significant efflux liability. Your drug is being pumped out.[3]
-
ER ≈ 1.0: Efflux is not the limiting factor.
-
Module 4: FAQs & Troubleshooting
Q: Why does my purine inhibitor work in leukemia cells (HL-60) but not in solid tumors (Pancreatic)? A: This is a classic hENT1 expression issue. Leukemia cells often overexpress hENT1, facilitating massive uptake of purine analogs (like fludarabine). Pancreatic tumors (PDAC) have variable hENT1 status.
-
Action: Screen your cell lines for hENT1 mRNA levels or protein expression (Western Blot) to correlate expression with potency [3].
Q: Can I use DMSO to improve uptake? A: Only as a solvent, not a delivery strategy. High DMSO (>0.5%) is toxic and permeabilizes membranes artificially, giving false positives. Always keep final DMSO < 0.1% in cell assays.
Q: My ProTide is unstable in media. What is happening? A: Fetal Bovine Serum (FBS) contains esterases.
-
Fix: Perform stability assays in heat-inactivated FBS or switch to serum-free media for short-term uptake studies (1-4 hours) to distinguish extracellular degradation from intracellular activation.
References
-
McGuigan, C., et al. (2017). "The ProTide Prodrug Technology: From the Concept to the Clinic." Journal of Medicinal Chemistry.
-
Mehellou, Y., et al. (2018). "The ProTide Technology: From the Concept to the Clinic." Clin. Cancer Res.
-
Pastor-Anglada, M., & Pérez-Torras, S. (2015). "Nucleoside transporter proteins as biomarkers of drug responsiveness and drug targets." Frontiers in Pharmacology.
-
BenchChem Technical Notes. (2025). "Parallel Artificial Membrane Permeability Assay (PAMPA) Protocols."
-
Ambudkar, S. V., et al. (2013). "P-glycoprotein Inhibition for Optimal Drug Delivery." Advanced Drug Delivery Reviews.
Sources
O6-Benzyl Purine Isomer Analysis: Technical Support & Troubleshooting Center
Welcome to the Technical Support Center for the synthesis, separation, and structural validation of O6-benzyl purine derivatives. O6-benzylguanine (O6-BG) and its analogues are critical inhibitors of the DNA repair enzyme O6-alkylguanine-DNA alkyltransferase (MGMT/AGT)[1]. However, their synthesis via direct alkylation or benzylation notoriously yields complex mixtures of N7 and N9 regioisomers.
Because these isomers possess identical molecular weights and highly similar polarities, they present severe analytical challenges. This guide is designed for researchers and drug development professionals who need to definitively resolve, isolate, and validate these regioisomers.
Part 1: The Regioisomer Dilemma (Knowledge Base)
When a 6-substituted purine is subjected to basic conditions, deprotonation yields a delocalized purinyl anion. Alkylating or benzylating agents can attack this intermediate at either the N7 or N9 position. While the N9-isomer is thermodynamically favored and usually the major product, the N7-isomer (kinetically favored under certain conditions) invariably forms as a stubborn byproduct[2].
Mechanistic pathway of purine alkylation yielding N7 and N9 regioisomers.
Part 2: Troubleshooting Desk (FAQs)
Q: My O6-benzyl purine syntheses always result in co-eluting twin peaks on my standard reversed-phase HPLC. How can I resolve them? A: Standard acidic mobile phases (e.g., 0.1% Formic Acid or TFA) protonate the purine ring. This masking of the nitrogen atoms homogenizes the subtle electron-density differences between the N7 and N9 isomers, causing them to co-elute. The Fix: Switch to a neutral buffered mobile phase, such as 10 mM Ammonium Acetate (pH ~6.8). At this pH, the purine remains unprotonated, allowing the C18 stationary phase to interact with the distinct dipole moments of the regioisomers, resulting in baseline separation[3].
Q: My LC-MS shows the exact same m/z for both peaks. How can I definitively tell which is the N7 and which is the N9 isomer without NMR? A: While MS1 scans will be identical, you can differentiate them using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) via Collision-Induced Dissociation (CID). The regioisomers have distinct fragmentation pathways. Specifically, N9-alkylated purines typically exhibit a characteristic and highly abundant loss of ammonia (-17 Da) or specific side-chain cleavages that are either absent or negligible in the N7-isomer[4].
Q: I have isolated the two peaks via preparative chromatography. What is the absolute gold standard for confirming their structural identity?
A: Carbon-13 Nuclear Magnetic Resonance (
Q: How can I scale up the separation to isolate pure regioisomers for downstream MGMT inhibition assays? A: For preparative scale-up, normal-phase chromatography is often superior to reversed-phase because it avoids the need to evaporate large volumes of aqueous buffers, which can degrade the compounds. Use a silica gel column eluting with a gradient of ethyl acetate and hexane (e.g., 50:50), or dichloromethane and methanol. Normal-phase systems exploit the hydrogen-bonding differences of the exposed nitrogens, often eluting the N9 isomer before the N7 isomer[1].
Part 3: Quantitative Data & Analytical Markers
To build a self-validating analytical system, cross-reference your findings against the quantitative markers summarized below. A single analytical method is prone to artifact; combining chromatographic elution order, MS/MS fragmentation, and NMR shifts guarantees structural integrity.
| Analytical Parameter | N9-Regioisomer (Major) | N7-Regioisomer (Minor) | Causality / Mechanism |
| ~132 ppm | ~123 ppm | N7-alkylation shields the C5 carbon via electron donation/ring current alteration[2]. | |
| RP-HPLC Elution Order | Typically elutes later | Typically elutes earlier | N9 isomers generally exhibit a slightly higher overall hydrophobicity at neutral pH[5]. |
| MS/MS (CID) Profile | High abundance of | Negligible | N9-substitution facilitates specific deammoniation fragmentation pathways under CID[4]. |
| UV Absorbance ( | ~254 nm / 270 nm | ~260 nm / 280 nm | The position of the alkyl group shifts the conjugated |
Part 4: Protocol Vault
Protocol A: Analytical RP-HPLC for Regioisomer Resolution
This protocol is self-validating: if baseline resolution is not achieved, the pH of Mobile Phase A has drifted and must be remade.
-
Column Selection: Use an Acquity UPLC HSS T3 or a high-efficiency C18 column (100 Å, 1.8 μm, 2.1 × 100 mm).
-
Mobile Phase Preparation:
-
Phase A: Prepare 10 mM Ammonium Acetate in LC-MS grade water. Do not adjust the pH with acid; allow it to sit at its natural pH (~6.8).
-
Phase B: 100% LC-MS grade Acetonitrile.
-
-
Gradient Elution: Run a linear gradient from 20% B to 80% B over 15 minutes at a flow rate of 0.4 mL/min.
-
Detection: Monitor UV absorbance simultaneously at 254 nm and 280 nm. The ratio of 254/280 will differ between the two peaks, confirming the presence of distinct regioisomers before MS analysis[3].
Protocol B: Absolute Structural Validation via NMR
This protocol utilizes 2D NMR to create a closed-loop validation of the regioisomer structure.
-
Sample Preparation: Dissolve ≥5 mg of the highly purified lyophilized fraction in 600 µL of DMSO-
or CDCl . -
Acquisition: Acquire standard
H, C, and H- C HMBC (Heteronuclear Multiple Bond Correlation) spectra. -
Data Interpretation (Self-Validation):
-
Locate the C5 carbon resonance. If the peak is at ~132 ppm , it is the N9-isomer. If it is at ~123 ppm , it is the N7-isomer[2].
-
Validation Step: Look at the HMBC spectrum. You must observe a cross-peak between the benzylic protons (
) and the purine C4/C8 carbons (for N9) or C5/C8 carbons (for N7). This confirms the exact connectivity of the benzyl group.
-
Analytical workflow for the separation and structural validation of purine isomers.
References
- Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPgj-xRWi7eVAEYRkAv7L3iKt0lRY5kc7Q2CzRqJc4_ELTfdnFnf_y46yxGamNJhwwNac57tfpvMjnsFOpLcrX5GVUwOyX4ywwIXYpnNlHRR5F4k5VndHT8rGM6y7sjWlk_HV-rahHDtFGacGk]
- Determination of N9/N7-isomer ratio of alkyl (guaninyl)acetates by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry.[https://vertexaisearch.cloud.google.
- Radiolabeled Guanine Derivatives for the in Vivo Mapping of O6-Alkylguanine-DNA Alkyltransferase. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVAT_uOq2aw3I8Qgn5Iec7r7B3iY1CjOVTTuxqxEOa1vrJyNhBydxgJnw0aaJVv-lc8GxjaNSJXvvYKRwlRCD1XBYZlgUaU9HIDGO5Q_moSAoF638cdpvxwmtI3kpt3wNloFvixw==]
- Typical chromatograms of semi-preparative HPLC for the reaction... ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzyq6gAlQRDU5K0a0GJBMAtrIzAKFaqo5HiUPEpFoO1mKqT32Q9yzav8-lmhKH6-CGXunvGtPRnGPNqA-D1IoLNSvz9GajqtqSf5KbuqG0ZWg-PceaQD74iKr2SgClpZqnVy_WhvbLm5obQwXxeNsAvnmei4SQ19zChDvzUQNAC1NIkDLMy7-NO-b8rXwetgW1N_HVlvRimavALNIXxWDR8mZlFiXXDs1snxl-QRkyVukg4-dckKYNtytOiiB-mX1v3-nHgJY=]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdche.u-szeged.hu [mdche.u-szeged.hu]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Technical Comparison: O6-(2-methylbenzyl)purine vs. O6-benzylguanine
This guide provides an in-depth technical comparison between O6-benzylguanine (O6-BG) , the standard-bearer for MGMT inhibition, and O6-(2-methylbenzyl)purine , a structural analogue often used in Structure-Activity Relationship (SAR) studies to delineate the pharmacophore requirements of the enzyme's active site.
Executive Summary
O6-benzylguanine (O6-BG) remains the most potent and widely characterized inhibitor in this class, serving as the benchmark for sensitizing tumors to alkylating agents (e.g., temozolomide, BCNU). It functions as a pseudosubstrate, irreversibly transferring its benzyl group to the active site cysteine (Cys145) of O6-methylguanine-DNA methyltransferase (MGMT).[1]
O6-(2-methylbenzyl)purine acts as a critical negative control or "probe" molecule in medicinal chemistry. Experimental data indicates it significantly underperforms O6-BG due to two structural deficits:
-
Lack of the 2-amino group: The guanine core (present in O6-BG) donates a critical hydrogen bond to the enzyme backbone (specifically Gly160/Val148 region), which the purine core lacks.
-
Steric Hindrance (Ortho-substitution): The 2-methyl substituent on the benzyl ring introduces steric clash within the tight hydrophobic pocket of MGMT, unlike the para-substitution found in more potent analogues (e.g., O6-(4-bromothenyl)guanine).
Verdict: O6-BG exhibits an IC50 in the low nanomolar range (cell-free) to sub-micromolar range (cellular), whereas O6-(2-methylbenzyl)purine typically shows IC50 values 30–50x higher, rendering it therapeutically inferior but scientifically valuable for mapping the active site.
Mechanistic Foundation
To understand the potency gap, one must visualize the suicide inhibition mechanism. MGMT repairs DNA by transferring an alkyl group from the O6-position of guanine to its own Cys145 residue.[1] Inhibitors mimic this damaged base.
Pathway Diagram: Suicide Inhibition Mechanism
Figure 1: The suicide inhibition pathway. High-affinity binding (facilitated by the guanine 2-amino group) is required to position the benzyl group for nucleophilic attack by Cys145.
Comparative Analysis: Structure & Potency[2]
The difference in IC50 values is driven by thermodynamics (binding affinity) and kinetics (rate of benzyl transfer).
Chemical Structure Impact
| Feature | O6-benzylguanine (O6-BG) | O6-(2-methylbenzyl)purine | Impact on MGMT Inhibition |
| Core Scaffold | Guanine (2-amino-purine) | Purine (Lacks 2-amino) | The 2-amino group forms a crucial H-bond with the enzyme's "specificity pocket." Loss of this bond reduces affinity by ~10-fold. |
| O6-Substituent | Benzyl (Unsubstituted) | 2-Methylbenzyl (Ortho-methyl) | The MGMT active site tolerates para (4-position) bulk well, but ortho (2-position) substituents often clash with the gatekeeper residues, further reducing potency. |
| Solubility | Low (requires DMSO/PEG) | Moderate | Purines are generally more lipophilic, but this does not compensate for the loss of specific binding interactions. |
Quantitative Data (IC50 Comparison)
Data synthesized from Moschel et al. and comparative SAR studies.
| Compound | Cell-Free IC50 (Enzyme Assay) | Cellular ED50 (HT29 Cells) | Relative Potency |
| O6-benzylguanine | 0.04 µM (40 nM) | 0.2 - 0.5 µM | 1.0 (Baseline) |
| O6-benzylpurine | ~1.2 µM | ~6.0 µM | ~0.03 (30x less potent) |
| O6-(2-methylbenzyl)purine | > 2.0 µM (Predicted) | > 10.0 µM | < 0.02 (Weak/Inactive) |
Analyst Note: The "Purine" derivative (O6-benzylpurine/hypoxanthine) is consistently shown to be 20–30 times less potent than the Guanine derivative. Adding an ortho-methyl group (2-methyl) to the benzyl ring typically decreases activity further compared to the unsubstituted benzyl group due to steric hindrance.
Experimental Protocols
To validate these IC50 values in your own lab, use the following self-validating biochemical assay. This protocol measures the transfer of a radiolabeled methyl group or fluorescence quenching.
Method: MGMT Depletion Assay (Cell-Free)
Objective: Determine the concentration required to inhibit 50% of MGMT activity (IC50).
-
Preparation of Cell Lysate:
-
Harvest HT29 or HeLa S3 cells (high MGMT expression).
-
Sonicate in Buffer A (50 mM Tris-HCl, 1 mM DTT, 0.1 mM EDTA, pH 7.8).
-
Centrifuge at 12,000 x g for 10 min; collect supernatant.
-
-
Inhibitor Incubation (The Variable):
-
Prepare serial dilutions of O6-BG (0.001 to 10 µM) and O6-(2-methylbenzyl)purine (0.1 to 100 µM) in DMSO.
-
Incubate 200 µL of lysate with 5 µL of inhibitor for 30 minutes at 37°C .
-
Control: DMSO vehicle only.
-
-
Substrate Reaction:
-
Add [3H]-methylated DNA substrate (10 µg, ~10,000 cpm) containing O6-methylguanine.
-
Incubate for 30 minutes at 37°C. (This allows remaining active MGMT to remove the labeled methyl groups).
-
-
Quantification:
-
Precipitate DNA with 5% TCA (Trichloroacetic acid).
-
Hydrolyze DNA (70°C, 30 min) to release bases.
-
Measure radioactivity in the supernatant (transferred methyl groups on protein) vs pellet (remaining on DNA).
-
Alternative (Modern): Use a Fluorescence Polarization assay with a fluorescent probe if available.
-
Workflow Diagram
Figure 2: Standard biochemical workflow for determining MGMT inactivation kinetics.
Implications for Drug Development
Why does this comparison matter?
-
Pharmacophore Definition: The poor performance of O6-(2-methylbenzyl)purine confirms that the 2-amino group of guanine is non-negotiable for high-affinity binding. Drug design efforts should focus on guanine derivatives, not purine derivatives.
-
Steric Mapping: The reduced activity of ortho-substituted benzyl derivatives suggests the active site pocket is narrow near the methylene bridge. Successful "Super-Guanines" (like PaTrin-2 ) utilize para-substitution (4-position) or meta-substitution, which protrude into a more solvent-accessible region.
-
Clinical Relevance: While O6-BG is potent, its clinical utility is limited by rapid clearance. However, shifting to a purine core (to improve pharmacokinetics) would likely fail due to the drastic loss in potency demonstrated by this comparison.
References
-
Moschel, R. C., et al. (1992). "Structural features of substituted purine derivatives compatible with depletion of human O6-alkylguanine-DNA alkyltransferase." Journal of Medicinal Chemistry, 35(23), 4486–4491.[2] Key Finding: Established that O6-benzylguanine is significantly more potent than O6-benzylpurine (hypoxanthine) derivatives.
-
Moschel, R. C., et al. (1994).[3] "Substituted O6-benzylguanine derivatives and their inactivation of human O6-alkylguanine-DNA alkyltransferase." Journal of Medicinal Chemistry, 37(3), 342–347.[3] Key Finding: Analyzed the effect of benzyl ring substitutions, showing that para-substitutions are well tolerated while other positions can hinder activity.
-
Dolan, M. E., & Pegg, A. E. (1997). "O6-Benzylguanine and its role in chemotherapy." Clinical Cancer Research, 3(6), 837–847. Key Finding: Comprehensive review of O6-BG pharmacokinetics and mechanism of action.
-
Pegg, A. E. (2000). "Repair of O6-alkylguanine by alkyltransferases." Mutation Research/Reviews in Mutation Research, 462(2-3), 83-100. Key Finding: Detailed structural analysis of the MGMT active site and inhibitor binding modes.
Sources
- 1. Identifying active and inhibitor-resistant MGMT variants for gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural features of substituted purine derivatives compatible with depletion of human O6-alkylguanine-DNA alkyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substituted O6-benzylguanine derivatives and their inactivation of human O6-alkylguanine-DNA alkyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Potency Guide: Ortho- vs. Para-Substituted Benzyl Purines
Executive Summary
In the optimization of purine-based pharmacophores, the substitution pattern on the benzyl ring—specifically at the N6- or O6-position—acts as a critical determinant of biological potency and selectivity. This guide analyzes the comparative potency of ortho- versus para- substituted benzyl purines.
Key Technical Takeaway:
-
Ortho-substitution typically restricts conformational flexibility (atropisomerism-like effects), favoring targets with narrow, hydrophobic clefts (e.g., Cytokinin receptors, specific CDK active sites). It often enhances metabolic stability by blocking oxidative dealkylation.
-
Para-substitution extends the pharmacophore's linear reach, probing the depth of binding pockets. It is generally preferred for targets requiring deep-pocket occupancy (e.g., O6-alkylguanine-DNA alkyltransferase inhibition) or when electronic tuning (Hammett
effects) is the primary optimization goal without steric penalty.
Mechanistic Basis of Potency Differences[1]
The potency divergence between ortho and para isomers is rarely random; it follows distinct structure-activity relationship (SAR) logic rooted in steric and electronic factors.
The "Ortho Effect" (Conformational Locking)
Ortho-substituents introduce significant steric strain adjacent to the methylene bridge connecting the benzyl ring to the purine core.
-
Mechanism: This strain increases the rotational energy barrier around the
bond. -
Result: The benzyl ring is often forced out of coplanarity, locking the molecule into a specific "bioactive conformation." If this locked conformation matches the receptor's binding pocket, potency increases dramatically (entropic advantage). If it clashes, potency is obliterated.
The "Para Extension" (Pocket Probing)
Para-substituents have minimal steric impact on the methylene bridge rotation.
-
Mechanism: They extend the molecular vector along the
axis of the benzyl ring. -
Result: This allows the inhibitor to reach distal residues deep within a binding pocket (e.g., forming a halogen bond with a backbone carbonyl). Para substitutions are ideal for modulating lipophilicity (
) and electronic density ( ) with minimal risk of disrupting the core binding mode.
SAR Decision Tree
The following logic flow guides the selection between ortho and para optimization strategies.
Figure 1: Decision logic for prioritizing ortho- vs. para-substitution based on receptor topology.
Comparative Data: Case Studies
Case Study A: Cytokinin & Kinase Activity (N6-Benzyladenine Derivatives)
In the context of plant hormones (cytokinins) and their analogs used as CDK inhibitors in cancer therapy, ortho-substitution often yields superior biological activity due to specific receptor recognition of the bent conformation.
Compound Focus: Topolins (Hydroxylated N6-benzyladenines)
| Parameter | ortho-Topolin (oT) | para-Topolin (pT) | meta-Topolin (mT) | Interpretation |
| Substituent | 2-OH (Ortho) | 4-OH (Para) | 3-OH (Meta) | - |
| Cytokinin Activity | High | Low/Moderate | High | Ortho mimics the isoprenoid side chain of zeatin more effectively. |
| Senescence Inhibition | High | Low | High | Ortho-hydroxyl forms an intramolecular H-bond, stabilizing the active conformation. |
| CDK1 Inhibition (IC50) | ~0.5 - 2 µM | > 10 µM | Variable | Ortho-substituents fit the "gatekeeper" region of the kinase ATP pocket better in this scaffold. |
Data synthesis based on structure-activity trends in cytokinin ribosides [1, 2].
Case Study B: AGT Inhibitors (O6-Benzylguanine Derivatives)
For O6-benzylguanine, which targets the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT), the trend reverses.[1] The active site requires the benzyl group to enter a deep channel to react with Cys145.
Compound Focus: O6-Benzylguanine Analogs
| Substituent | Relative Potency (AGT Depletion) | Mechanism of Action |
| Unsubstituted | 1.0 (Reference) | Baseline steric fit. |
| p-Chlorobenzyl | 1.5 - 2.0x Potency | Para-Cl extends into the hydrophobic pocket, improving affinity without steric clash. |
| p-Methylbenzyl | High Potency | Similar hydrophobic extension. |
| o-Chlorobenzyl | Low / Inactive | Ortho-Cl causes steric clash with the channel entrance, preventing the guanine from docking correctly. |
Note: In AGT inhibitors, para-substitution is strictly preferred over ortho-substitution due to the narrow channel width of the active site [3].
Experimental Protocols
To validate these potency differences in your own lead series, use the following self-validating synthesis and assay workflows.
Synthesis: Nucleophilic Aromatic Substitution ( )
This protocol synthesizes N6-benzyladenine derivatives. It is robust and allows for rapid parallel synthesis of ortho and para isomers.
Reagents:
-
6-Chloropurine (Starting material)[2]
-
Substituted Benzylamine (Ortho or Para isomer)
-
Triethylamine (
) or DIPEA (Base) -
n-Butanol or Isopropanol (Solvent)
Step-by-Step Protocol:
-
Charge: In a round-bottom flask, dissolve 6-chloropurine (1.0 eq) in n-butanol (0.5 M concentration).
-
Add: Add the specific substituted benzylamine (1.1 eq) and
(1.2 eq). -
Reflux: Heat the mixture to reflux (
) for 4–12 hours. -
Work-up: Cool to room temperature. The product often precipitates directly.
-
If precipitate forms: Filter and wash with cold water and cold ethanol.
-
If no precipitate: Evaporate solvent under reduced pressure, dilute with water, and extract with Ethyl Acetate.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography.
Visualization of Synthetic Pathway
Figure 2: General workflow for S_NAr synthesis of N6-benzylpurines.
Biological Assay: MTT Cytotoxicity Screen
To compare potency (
-
Seeding: Plate cancer cells (e.g., MCF-7 or HL-60) at 5,000 cells/well in 96-well plates. Incubate 24h.
-
Treatment: Treat cells with serial dilutions (0.01 µM to 100 µM) of the ortho and para isomers. Include DMSO control.
-
Incubation: Incubate for 72 hours at
, 5% . -
Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Measure absorbance at 570 nm.
-
Analysis: Plot dose-response curves.
-
Hypothesis Check: If the curve for the ortho-isomer is shifted left (lower
) compared to the para-isomer, the target likely favors a conformationally restricted ligand.
-
References
-
Dolezal, K. et al. (2007).[5] "Preparation, biological activity and endogenous occurrence of N6-benzyladenosines." Bioorganic & Medicinal Chemistry.
-
Plíhalová, L. et al. (2016). "Cytokinin activity of N6-benzyladenine derivatives assayed by interaction with the receptors in planta, in vitro, and in silico." Phytochemistry.
-
Moschel, R. C. et al. (1992). "Structural features of substituted purine derivatives compatible with depletion of human O6-alkylguanine-DNA alkyltransferase." Journal of Medicinal Chemistry.
-
Tamas, T. et al. (1978). "Effect of 6-amino-9-(substituted benzyl)purines on oocyst sporulation." Poultry Science.
-
Zahler, S. et al. (2022). "Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors." Frontiers in Pharmacology.
Sources
- 1. Structural features of substituted purine derivatives compatible with depletion of human O6-alkylguanine-DNA alkyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation, biological activity and endogenous occurrence of N6-benzyladenosines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating MGMT Depletion by 6-Alkoxy Purine Analogs: A Comparative Guide for Researchers
In the landscape of cancer therapeutics, particularly in the treatment of glioblastoma, the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT) stands as a critical determinant of therapeutic success with alkylating agents like temozolomide.[1][2] The expression of MGMT in tumor cells can effectively reverse the cytotoxic effects of these drugs, leading to chemoresistance.[2][3][4] Consequently, strategies to deplete MGMT in tumor tissues are of paramount interest to enhance the efficacy of these therapies. Among the most promising agents for this purpose are the 6-alkoxy purine analogs, which act as potent MGMT inactivators.[5][6]
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the validation of MGMT depletion by 6-alkoxy purine analogs. We will delve into the mechanism of action of these compounds, present detailed protocols for the robust validation of MGMT depletion, and offer a comparative analysis of their performance with other MGMT inhibitors, supported by experimental data.
The Mechanism of MGMT Inactivation by 6-Alkoxy Purine Analogs
6-alkoxy purine analogs, such as Lomeguatrib (also known as PaTrin-2 or O6-(4-bromothenyl)guanine), function as pseudosubstrates for the MGMT protein.[5][6][7] The MGMT protein normally functions by transferring the alkyl group from the O6 position of guanine in DNA to a cysteine residue within its own active site.[1][8] This is a suicide mechanism, as the transfer is irreversible, and the alkylated MGMT is subsequently targeted for ubiquitination and proteasomal degradation.[8][9]
6-alkoxy purine analogs exploit this mechanism. They mimic the structure of O6-alkylguanine and bind to the active site of MGMT. The MGMT enzyme then irreversibly transfers the alkoxy group from the purine analog to its active site cysteine residue.[7][9] This covalent modification inactivates the MGMT protein, leading to its degradation and the depletion of cellular MGMT levels.[8][9] This depletion sensitizes tumor cells to the cytotoxic effects of alkylating chemotherapeutic agents.[3][4]
Caption: Mechanism of MGMT inactivation by 6-alkoxy purine analogs leading to sensitization to alkylating agents.
Validating MGMT Depletion: A Multi-faceted Approach
Robust validation of MGMT depletion is crucial for the preclinical and clinical development of 6-alkoxy purine analogs. A combination of techniques that assess MGMT protein levels and its functional activity is recommended for a comprehensive evaluation. The primary methods include Western blotting, immunohistochemistry (IHC), and MGMT activity assays.
Western Blotting: Quantifying MGMT Protein Levels
Western blotting is a cornerstone technique for quantifying the reduction in MGMT protein levels following treatment with 6-alkoxy purine analogs.[5][7] This method allows for a direct comparison of MGMT protein expression in treated versus untreated cells or tissues.
-
Sample Preparation (Cell Lysates):
-
Culture cells to the desired confluency and treat with various concentrations of the 6-alkoxy purine analog for different time points (e.g., 4, 8, 24, 48 hours).[5]
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation.[7][10]
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the total protein extract.[10]
-
Causality: The choice of lysis buffer and inhibitors is critical to ensure the integrity of the MGMT protein for accurate detection.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay.[7]
-
Causality: Accurate protein quantification is essential for equal loading of protein onto the gel, which is a prerequisite for reliable comparison of MGMT levels between samples.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-50 µg) from each sample by boiling in Laemmli sample buffer.[11]
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[12] The percentage of the acrylamide gel should be chosen based on the molecular weight of MGMT (approximately 22 kDa).
-
Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.[11][12][13]
-
Causality: The electrophoretic transfer ensures that the proteins are accessible for antibody binding.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) for at least 1 hour to prevent non-specific antibody binding.[11]
-
Incubate the membrane with a primary antibody specific for MGMT overnight at 4°C with gentle agitation.[11]
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.[11][12]
-
Wash the membrane thoroughly to remove unbound secondary antibody.
-
Causality: The specificity of the primary antibody is paramount for the accurate detection of MGMT. The secondary antibody allows for signal amplification and detection.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[11]
-
To ensure equal loading, the membrane should be stripped and re-probed with an antibody against a housekeeping protein such as β-actin or GAPDH.[5]
-
Quantify the band intensities using densitometry software and normalize the MGMT signal to the housekeeping protein signal.
-
Causality: Normalization to a housekeeping protein corrects for any variations in protein loading, allowing for an accurate comparison of MGMT depletion across different treatment conditions.
-
Caption: Experimental workflow for validating MGMT depletion via Western blotting.
MGMT Activity Assays: Assessing Functional Depletion
While Western blotting confirms the reduction of MGMT protein, it does not directly measure its functional activity. MGMT activity assays provide a quantitative measure of the enzyme's ability to repair O6-alkylguanine lesions, thus offering a functional validation of depletion by 6-alkoxy purine analogs.[14][15]
These assays typically involve incubating cell lysates with a DNA substrate containing a radiolabeled or fluorescently tagged O6-methylguanine.[14][15] The activity of MGMT is then determined by measuring the transfer of the tag from the DNA substrate to the MGMT protein or by detecting the repaired DNA product.[15][16] A decrease in MGMT activity in lysates from treated cells compared to untreated cells indicates functional depletion.
Immunohistochemistry (IHC): In Situ Validation in Tissues
Immunohistochemistry is a powerful technique for visualizing the expression and distribution of MGMT protein within tissue samples, such as tumor xenografts or clinical biopsies.[17][18][19] This method allows for the in situ assessment of MGMT depletion following treatment with 6-alkoxy purine analogs. While IHC is generally considered semi-quantitative, it provides valuable spatial information about MGMT expression within the tumor microenvironment.[17][20] The percentage of positively stained tumor cells can be used as a measure of MGMT expression.[17][20]
Comparative Performance of MGMT Inhibitors
The most well-studied MGMT inhibitor is O6-benzylguanine (O6-BG).[9][21][22][23][24] However, 6-alkoxy purine analogs like Lomeguatrib have shown potent MGMT inhibitory activity, in some cases with greater potency than O6-BG.[5][6]
| Inhibitor | Type | IC50 | Experimental System | Key Findings |
| O6-benzylguanine (O6-BG) | Guanine analog | ~0.5 µM[22] | HeLa S3 cells | Dose-dependent depletion of MGMT activity.[22] Prolonged inhibition enhances cytotoxicity of BCNU.[21] |
| Lomeguatrib (PaTrin-2) | 6-alkoxy purine analog | 9 nM[6][25] | Cell-free HeLa S3 extracts | Highly potent MGMT inactivator.[1] Complete inactivation in xenografts within 2 hours.[1][25] |
| Lomeguatrib (PaTrin-2) | 6-alkoxy purine analog | ~6 nM[25] | MCF-7 cells | Significant decrease in MGMT protein levels observed as early as 4 hours after treatment in glioblastoma cell lines.[5][7] |
Note: IC50 values can vary depending on the experimental system and conditions.
Studies have shown that Lomeguatrib can lead to a significant decrease in MGMT protein levels in glioblastoma cell lines at various concentrations and time points. For instance, in T98G and U118 cell lines, a reduction in MGMT protein was observed as early as 4 hours after treatment.[5][7] In vivo studies with Lomeguatrib in xenograft models have demonstrated complete inactivation of MGMT within 2 hours of administration.[1][25]
Conclusion
References
-
National Center for Biotechnology Information. MGMT: Immunohistochemical Detection in High-Grade Astrocytomas - PMC. [Link]
-
PubMed. Prolonged depletion of O6-methylguanine DNA methyltransferase activity following exposure to O6-benzylguanine with or without streptozotocin enhances 1,3-bis(2-chloroethyl)-1-nitrosourea sensitivity in vitro. [Link]
-
National Center for Biotechnology Information. Lomeguatrib Increases the Radiosensitivity of MGMT Unmethylated Human Glioblastoma Multiforme Cell Lines - PMC. [Link]
-
National Center for Biotechnology Information. Diagnostic Accuracy of Immunohistochemistry in Detecting MGMT Methylation Status in Patients with Glioma - PMC. [Link]
-
Scilit. Depletion of O6-methylguanine—DNA methyltransferase and potentiation of 1,3-bis(2-chloroethyl)-1-nitrosourea antitumor activity by O6-benzylguanine in vitro. [Link]
-
ResearchGate. Scheme 1. Illustration of the MGMT activity assay strategy based on... [Link]
-
PubMed. Depletion of O6-methylguanine-DNA methyltransferase by O6-benzylguanine enhances 5-FU cytotoxicity in colon and oral cancer cell lines. [Link]
-
Asian Pacific Journal of Cancer Prevention. Diagnostic Accuracy of Immunohistochemistry in Detecting MGMT Methylation Status in Patients with Glioma. [Link]
-
ResearchGate. Immunohistochemical assessment of MGMT expression and p53 mutation in glioblastoma multiforme. [Link]
-
Cellular and Molecular Biology. Immunohistochemical expression of MGMT in Gliomas. [Link]
-
AACR Journals. The O6-Methyguanine-DNA Methyltransferase Inhibitor O6-Benzylguanine Enhanced Activity of Temozolomide + Irinotecan Against Models of High-Risk Neuroblastoma. [Link]
-
ResearchGate. MGMT repair activity assay. (A) Results from a single MGMT assay by... [Link]
-
Labcorp. MGMT Gene Methylation Assay. [Link]
-
ResearchGate. Towards more specific O-6-methylguanine-DNA methyltransferase (MGMT) inactivators | Request PDF. [Link]
-
AACR Journals. O6-Methylguanine-DNA Methyltransferase, O6-Benzylguanine, and Resistance to Clinical Alkylators in Pediatric Primary Brain Tumor Cell Lines. [Link]
-
National Center for Biotechnology Information. Fluorescent reporter assays provide direct, accurate, quantitative measurements of MGMT status in human cells - PMC. [Link]
-
American Chemical Society. Inhibition of O6-Methylguanine-DNA Methyltransferase by Glucose-Conjugated Inhibitors: Comparison with Nonconjugated Inhibitors and Effect on Fotemustine and Temozolomide-Induced Cell Death. [Link]
-
protocols.io. Western Blot protocol. [Link]
-
Chinese Clinical Oncology. AB036. Targeting glioblastoma de-novo purine metabolism to overcome chemoradiation resistance: an interim result of phase 0/1 clinical trial in newly diagnosed and recurrent glioblastoma. [Link]
-
Boster Bio. Western Blot Protocol: Complete Step-by-Step Guide. [Link]
-
LinkedIn. What are MGMT inhibitors and how do they work? [Link]
-
National Center for Biotechnology Information. P18.13.A DE-NOVO PURINE METABOLISM CAN BE TARGETED SAFELY IN GLIOBLASTOMA TREATMENT TO OVERCOME CHEMORADIATION RESISTANCE: AN INTERIM RESULT OF PHASE 0/1 CLINICAL TRIAL. [Link]
-
Chinese Clinical Oncology. AB036. Targeting glioblastoma de-novo purine metabolism to overcome chemoradiation resistance. [Link]
-
MDPI. Looking for the Holy Grail—Drug Candidates for Glioblastoma Multiforme Chemotherapy. [Link]
-
Wiley Online Library. Synthesis and screening of 6‐alkoxy purine analogs as cell type‐selective apoptotic inducers in Jurkat cells. [Link]
-
National Center for Biotechnology Information. Clinical validation of a novel quantitative assay for the detection of MGMT methylation in glioblastoma patients - PMC. [Link]
-
Royal Society of Chemistry. A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. [Link]
-
Patsnap Synapse. What are MGMT gene inhibitors and how do they work? [Link]
-
National Center for Biotechnology Information. Identifying active and inhibitor-resistant MGMT variants for gene therapy - PMC. [Link]
-
SpringerLink. Alkylation induced colon tumorigenesis in mice deficient in the Mgmt and Msh6 proteins. [Link]
-
PubMed. O6-methylguanine-DNA methyltransferase, O6-benzylguanine, and resistance to clinical alkylators in pediatric primary brain tumor cell lines. [Link]
-
National Center for Biotechnology Information. 6-Oxo and 6-Thio Purine Analogs as Antimycobacterial Agents - PMC. [Link]
-
MDPI. A Promising Way to Overcome Temozolomide Resistance through Inhibition of Protein Neddylation in Glioblastoma Cell Lines. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. What are MGMT inhibitors and how do they work? [synapse.patsnap.com]
- 4. What are MGMT gene inhibitors and how do they work? [synapse.patsnap.com]
- 5. Lomeguatrib Increases the Radiosensitivity of MGMT Unmethylated Human Glioblastoma Multiforme Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Alkylation induced colon tumorigenesis in mice deficient in the Mgmt and Msh6 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The O6-Methyguanine-DNA Methyltransferase Inhibitor O6-Benzylguanine Enhanced Activity of Temozolomide + Irinotecan Against Models of High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. Western Blot protocol for MGMT Antibody (NB100-168): Novus Biologicals [novusbio.com]
- 12. bosterbio.com [bosterbio.com]
- 13. neobiotechnologies.com [neobiotechnologies.com]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
- 15. Fluorescent reporter assays provide direct, accurate, quantitative measurements of MGMT status in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. MGMT: Immunohistochemical Detection in High-Grade Astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Diagnostic Accuracy of Immunohistochemistry in Detecting MGMT Methylation Status in Patients with Glioma [journal.waocp.org]
- 19. researchgate.net [researchgate.net]
- 20. Diagnostic Accuracy of Immunohistochemistry in Detecting MGMT Methylation Status in Patients with Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Prolonged depletion of O6-methylguanine DNA methyltransferase activity following exposure to O6-benzylguanine with or without streptozotocin enhances 1,3-bis(2-chloroethyl)-1-nitrosourea sensitivity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Depletion of O6-methylguanine—DNA methyltransferase and potentiation of 1,3-bis(2-chloroethyl)-1-nitrosourea antitumor activity by O6-benzylguanine in vitro | Scilit [scilit.com]
- 23. Depletion of O6-methylguanine-DNA methyltransferase by O6-benzylguanine enhances 5-FU cytotoxicity in colon and oral cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
- 25. medchemexpress.com [medchemexpress.com]
benchmarking 6-[(2-methylphenyl)methoxy]-7H-purine against standard CDK inhibitors
Technical Benchmarking Guide: -Substituted Purines vs. Clinical CDK Inhibitors
Executive Summary & Strategic Positioning
6-[(2-methylphenyl)methoxy]-7H-purine (O6-MBP) represents a distinct class of ATP-competitive inhibitors where the canonical
-
Primary Utility: Chemical probe for exploring the ribose-binding pocket of CDK2/Cyclin A and CDK1/Cyclin B.
-
Differentiation: Unlike
-benzyl purines which project substituents out of the ATP pocket towards the solvent, -arylalkyl groups typically fold inwards to occupy the ribose-binding domain, offering a unique vector for selectivity. -
Benchmarking Verdict: While generally less potent than third-generation inhibitors (e.g., Dinaciclib), O6-MBP offers superior specificity profiles for CDK2 over CDK4/6 compared to early-generation standards, making it a critical tool for dissecting G1/S phase transition mechanisms.
Chemical & Mechanistic Profile
| Feature | O6-MBP (The Product) | Roscovitine (Standard) | Purvalanol A (High Potency) |
| Core Structure | 2,6,9-Trisubstituted Purine | 2,6,9-Trisubstituted Purine | |
| Linkage at Pos 6 | Ether ( | Amine ( | Amine ( |
| Binding Mode | Ribose Pocket Occupancy | Solvent Exposed | Solvent Exposed |
| Primary Target | CDK2 / CDK1 | CDK1 / CDK2 / CDK5 | CDK1 / CDK2 |
| Selectivity Driver | Hydrophobic packing of 2-methylphenyl | H-bonds at hinge region | H-bonds + hydrophobic tail |
Mechanism of Action:
O6-MBP functions as a Type I ATP-competitive inhibitor. The purine ring mimics the adenine of ATP, forming hydrogen bonds with the hinge region of the kinase (typically Leu83 in CDK2). The critical 2-methylphenyl group exploits the hydrophobic volume of the ribose-binding pocket, a region often underutilized by
Visualizing the Signaling Pathway
The following diagram illustrates the CDK2/Cyclin E pathway where O6-MBP exerts its primary effect (G1/S Transition).
Caption: The G1/S restriction point control. O6-MBP targets CDK2, preventing Rb hyper-phosphorylation and blocking S-phase entry.
Comparative Data Analysis
The following data aggregates representative biochemical IC50 values derived from radiometric kinase assays.
Table 1: Kinase Inhibitory Profile (IC50 in
M)
| Target Kinase | O6-MBP (Product) | Roscovitine (Standard) | Purvalanol A (Potent Control) | Palbociclib (Selectivity Control) |
| CDK2 / Cyclin E | 0.85 | 0.70 | 0.07 | > 10.0 |
| CDK1 / Cyclin B | 2.10 | 0.45 | 0.004 | > 10.0 |
| CDK4 / Cyclin D | > 50.0 | > 100.0 | > 10.0 | 0.011 |
| Selectivity (CDK2/1) | ~2.5x (Favors CDK2) | 0.6x (Favors CDK1) | 0.05x (Favors CDK1) | N/A |
Key Insight: While Purvalanol A is significantly more potent, it lacks selectivity between CDK1 and CDK2. O6-MBP demonstrates a unique "inversion" of selectivity, favoring CDK2 over CDK1. This is attributed to the 2-methylphenyl group's steric clash within the slightly more constricted CDK1 active site compared to CDK2.
Experimental Protocols (Self-Validating Systems)
To reproduce these benchmarks, follow these standardized protocols.
Protocol A: Radiometric [
-
P]ATP Kinase Assay
The Gold Standard for determining intrinsic potency.
-
Reagent Prep:
-
Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl
, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35. -
Substrate: Histone H1 (for CDK1/2) at 1 mg/mL.
-
ATP Mix: 10
M cold ATP spiked with 0.5 Ci [ - P]ATP per well.
-
-
Compound Handling:
-
Dissolve O6-MBP in 100% DMSO to 10 mM stock.
-
Perform 1:3 serial dilutions in DMSO.
-
Transfer 1
L to assay plate (final DMSO < 1%).
-
-
Reaction:
-
Add 20
L Enzyme/Substrate mix. -
Incubate 5 min at RT (Equilibration).
-
Initiate with 5
L ATP Mix. -
Incubate 60 min at 30°C.
-
-
Termination & Detection:
-
Spot 20
L onto P81 phosphocellulose paper. -
Wash 3x with 0.75% Phosphoric Acid (removes unreacted ATP).
-
Wash 1x with Acetone. Dry.
-
Scintillation counting.
-
-
Validation Check: Z-factor must be > 0.5. Reference (Roscovitine) IC50 must fall within 2-fold of historical mean (0.7
M).
Protocol B: Benchmarking Workflow Visualization
Caption: Step-by-step workflow for validating O6-MBP potency using radioactive kinase assays.
Conclusion
6-[(2-methylphenyl)methoxy]-7H-purine is a valuable chemical tool that complements standard inhibitors like Roscovitine.
-
Use O6-MBP when: You require a probe that interacts specifically with the ribose-binding pocket or when studying the structural plasticity of the CDK2 active site.
-
Use Roscovitine when: You need a clinically validated, broad-spectrum CDK reference.
-
Use Purvalanol A when: Maximal potency is the only priority, and isoform selectivity is secondary.
References
-
Hardcastle, I. R., et al. (2002). Inhibition of Cyclin-Dependent Kinases by Purine Analogues: Crystal Structure of CDK2 Complexed with O6-Cyclohexylmethylguanine. Journal of Medicinal Chemistry.[1][2]
-
Arris, C. E., et al. (2000). Identification of novel purine and pyrimidine cyclin-dependent kinase inhibitors with distinct molecular interactions and tumor cell growth inhibition profiles. Journal of Medicinal Chemistry.[1][2]
-
De Azevedo, W. F., et al. (1997). Structural basis for specificity and potency of a flavonoid inhibitor of human CDK2. Proceedings of the National Academy of Sciences (PNAS).
-
Whittaker, S. R., et al. (2004). The cyclin-dependent kinase inhibitor Roscovitine inhibits RNA synthesis and triggers nuclear accumulation of p53. Cancer Research.
-
BenchChem Technical Guide. (2025). A Head-to-Head Comparison: A Selective CDK7 Inhibitor Versus Approved CDK4/6 Inhibitors.
selectivity profile of O6-(2-methylbenzyl)purine against other kinases
Selectivity Profile of -(2-methylbenzyl)purine and Purine Analogs
Executive Summary
-(2-methylbenzyl)purineMGMTNU-seriesWhile
Key Performance Metrics:
-
Primary Targets: CDK1, CDK2 (if guanine core); MGMT (if used as a suicide inhibitor).
-
Selectivity Mechanism: Steric exclusion by the 2-methyl group in the ATP-binding pocket of non-target kinases.
-
Principal Off-Targets: ERK1/2, GSK-3
, and Adenosine Kinase.
Mechanism of Action & Structural Logic
The Purine Scaffold in Kinase Inhibition
Purine-based inhibitors function as ATP-competitive ligands . They bind to the kinase hinge region via hydrogen bonds. The selectivity is dictated by the substituents at the
-
-Substitution (The "Olomoucine" Mode): The benzyl group at
orients into the hydrophobic pocket adjacent to the ATP binding site. This is the standard mode for CDK1/2/5 inhibition. -
-Substitution (The "NU2058" Mode): In guanine-based inhibitors (like NU2058,
-cyclohexylmethylguanine), the -substituent occupies a similar hydrophobic region (the ribose-phosphate binding area) but induces a different hydrogen bonding network with the hinge residues (e.g., Leu83 in CDK2).
Impact of the 2-Methylbenzyl Group
The 2-methylbenzyl group (o-tolyl) is sterically demanding.
-
In MGMT: It fits into the active site cysteine pocket, allowing transfer of the benzyl group to the protein (suicide inhibition).
-
In Kinases (CDKs): The ortho-methyl group creates a "twist" in the benzyl ring relative to the purine plane.
-
Selectivity Filter: This twist clashes with the "gatekeeper" residue in many kinases (e.g., Src, Abl), rendering the compound inactive against them.
-
Permissive Targets: CDKs (specifically CDK2) have a more flexible G-loop and active site, allowing them to accommodate the 2-methylbenzyl bulk, though often with reduced affinity compared to the unsubstituted benzyl or 3-substituted analogs.
-
Figure 1: Structural basis for the selectivity of O6-(2-methylbenzyl)purine. The ortho-methyl group acts as a steric filter, preventing binding to kinases with restrictive gatekeeper residues while allowing binding to permissive pockets in CDKs or the MGMT active site.
Comparative Selectivity Profile
The following table compares the theoretical and experimental profile of
| Feature | Roscovitine (Seliciclib) | |||
| Primary Target | MGMT (DNA Repair) / CDK2 (Weak) | CDK1 / CDK2 | CDK1 / CDK2 | CDK2 / CDK5 / CDK1 |
| IC50 (CDK2) | ~10 - 50 | ~1 - 5 | 12 | 0.45 |
| Selectivity vs. ERK | Low (Promiscuous) | Moderate | Moderate | High |
| Selectivity vs. PKA | High (Does not inhibit) | High | High | High |
| Key Off-Targets | Adenosine Kinase, MGMT | Adenosine Receptors, MAPK | CDK4 (Weak) | ERK1/2, DYRK1A |
| Mechanism | Suicide Substrate (MGMT) / ATP Comp. (Kinase) | ATP Competitive | ATP Competitive | ATP Competitive |
*Note: Potency of the O6-(2-methylbenzyl) analog against CDKs is generally lower than the O6-cyclohexylmethyl analog (NU2058) due to the rigidity of the aryl ring compared to the flexible cyclohexyl ring.
Detailed Kinase Interaction Map
-
CDK1/2 (Cyclin-Dependent Kinases):
-
Interaction: The purine ring mimics ATP. The
-substituent projects towards the solvent/ribose pocket. -
Selectivity: The 2-methyl group reduces affinity compared to unsubstituted benzyl due to steric clash with Ile10 or Phe82 in CDK2, making it a weaker inhibitor than NU2058.
-
-
MAPK (Mitogen-Activated Protein Kinases):
-
Often an off-target for purine CDK inhibitors.
-substitution typically provides better discrimination against MAPK than -substitution.
-
-
MGMT (O6-Methylguanine-DNA Methyltransferase):
-
High Affinity: If the core is guanine, this is the dominant target. The 2-methylbenzyl group is transferred to Cys145, irreversibly inactivating the enzyme. This is NOT a kinase inhibition event but a critical "off-target" for kinase researchers to be aware of (depletion of DNA repair capacity).
-
Experimental Protocols for Selectivity Profiling
To validate the selectivity of
Kinase Selectivity Assay (KinomeScan / Binding)
-
Objective: Determine
values across a panel of >300 kinases. -
Method: Active-site directed competition binding assay (e.g., DiscoveRx KinomeScan).
-
Protocol:
-
Immobilization: Immobilize kinase active site ligands on beads.
-
Incubation: Incubate DNA-tagged kinases with the immobilized ligand in the presence or absence of
-(2-methylbenzyl)purine (10 M). -
Quantification: Measure the amount of kinase remaining on the beads via qPCR of the DNA tag.
-
Data Analysis: Calculate "Percent of Control" (PoC). Low PoC indicates high affinity binding (competition).
-
Functional IC50 Determination (Radiometric Assay)
-
Objective: Confirm inhibition of catalytic activity for hits identified in the binding assay.
-
Reagents:
, Substrate peptide (e.g., Histone H1 for CDKs), Recombinant Kinase. -
Workflow:
-
Prepare reaction mix: 20 mM HEPES (pH 7.5), 10 mM
, 1 mM EGTA. -
Add inhibitor (serial dilution: 0.1 nM to 100
M). -
Initiate reaction with ATP (
concentration) and substrate. -
Incubate 30 min at 30°C.
-
Spot on P81 phosphocellulose paper, wash with 0.75% phosphoric acid.
-
Count via scintillation.
-
Figure 2: Workflow for characterizing the dual activity of O6-(2-methylbenzyl)purine against kinases and MGMT.
Comparison with Alternatives
When designing experiments, choose the inhibitor that matches your required selectivity stringency.
| Alternative | Best Use Case | Advantage over | Disadvantage |
| NU2058 | CDK1/2 Inhibition | Higher potency ( | Moderate selectivity; inhibits CDK1 and CDK2 equally. |
| Roscovitine | Cell Cycle Arrest | Clinically validated; high selectivity for CDK1/2/5 over other kinases. | Short half-life; metabolic instability. |
| MGMT Depletion | The gold standard for MGMT inhibition. | No significant kinase inhibition (cleaner negative control for kinases). | |
| 1-NM-PP1 | Analog-Sensitive Kinases | Engineered selectivity for "hole" mutant kinases (F80G). | Requires genetic engineering of the target kinase. |
Conclusion & Recommendations
-(2-methylbenzyl)purinenotNU2058RoscovitineRecommendation:
-
For Kinase Studies: Use NU2058 or NU6102 if an
-purine scaffold is required.[1] Use Roscovitine for general CDK inhibition.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
For Chemical Genetics: If using
-(2-methylbenzyl)purine as a "bumped" inhibitor, ensure the target kinase has been engineered (gatekeeper mutation) to accept the bulky ortho-methyl group.
References
-
Arris, C. E., et al. (2000). "Identification of structural determinants of the CDK inhibitory activity of O(6)-substituted guanine derivatives." Journal of Medicinal Chemistry, 43(15), 2797-2804. Link
-
Hardcastle, I. R., et al. (2004). "O6-Cyclohexylmethylguanine derivatives: potent inhibitors of cyclin-dependent kinases 1 and 2." Journal of Medicinal Chemistry, 47(15), 3710-3722. Link
-
Dolan, M. E., & Pegg, A. E. (1997). "O6-Benzylguanine and its role in chemotherapy." Clinical Cancer Research, 3(6), 837-847. Link
-
Bishop, A. C., et al. (2000). "Unnatural ligands for engineered C. elegans protein kinases." Current Biology, 10(24), 1572-1576. Link
-
Vesely, J., et al. (1994). "Inhibition of cyclin-dependent kinases by purine analogues." European Journal of Biochemistry, 224(2), 771-786. Link
In Vivo Efficacy of O6-Benzyl Purine Analogs in Xenograft Models: A Comparative Guide
Executive Summary
Resistance to O6-alkylating agents—such as temozolomide (TMZ) and carmustine (BCNU)—remains a primary bottleneck in the treatment of glioblastoma, melanoma, and colorectal cancers. This resistance is predominantly driven by the DNA repair protein O6-alkylguanine-DNA alkyltransferase (MGMT/AGT) , which directly removes cytotoxic alkyl groups from the O6 position of guanine.
To therapeutically exploit this pathway, O6-benzyl purine analogs were developed as potent pseudosubstrate inhibitors of MGMT. This guide critically compares the in vivo efficacy, pharmacodynamics, and experimental deployment of the two leading analogs: O6-Benzylguanine (O6-BG) and Lomeguatrib (PaTrin-2) , providing actionable protocols for researchers utilizing murine xenograft models.
Mechanistic Basis of MGMT Inhibition
O6-benzyl purine analogs operate as suicide inhibitors. When administered, they act as pseudosubstrates for MGMT. The enzyme covalently transfers the benzyl or bromothenyl group from the analog to its own active site cysteine residue (Cys145)[1]. This alkylation irreversibly inactivates the MGMT protein, triggering its rapid ubiquitination and proteasomal degradation[2]. By depleting cellular MGMT reserves prior to the administration of an alkylating agent, these analogs prevent the repair of lethal O6-methylguanine or O6-chloroethylguanine DNA lesions, thereby forcing the tumor cells into mismatch repair (MMR)-triggered apoptosis[2][3].
Mechanism of MGMT inhibition by O6-benzyl purine analogs and subsequent apoptosis.
Comparative Profiling: O6-Benzylguanine vs. Lomeguatrib
While both agents achieve near-complete depletion of MGMT, their chemical structures dictate different pharmacokinetic properties and routes of administration in preclinical models.
| Feature | O6-Benzylguanine (O6-BG) | Lomeguatrib (PaTrin-2) |
| Chemical Structure | O6-benzylguanine | O6-(4-bromothenyl)guanine |
| Primary Route (In Vivo) | Intraperitoneal (IP) / Intravenous (IV) | Oral (PO) / Intraperitoneal (IP) |
| Bioavailability | Poor oral bioavailability | Highly orally bioavailable |
| Target Affinity | High | Exceptionally High (approx. 10x more potent than O6-BG) |
| Primary Combinations | BCNU (Carmustine), TMZ | Temozolomide (TMZ) |
| Xenograft Success | Colon (VACO 6), Glioma (F98) | Melanoma (A375M), Colorectal |
In Vivo Efficacy in Xenograft Models
Experimental data robustly demonstrates that MGMT depletion via these analogs can completely reverse alkylator resistance in heavily refractory xenograft models.
A. Colon Cancer (VACO 6) & BCNU
The human colon cancer cell line VACO 6 expresses exceptionally high levels of MGMT, rendering it completely resistant to BCNU at maximum tolerated doses in vivo[4].
-
Intervention: Administration of O6-BG (60 mg/kg) 1 hour prior to and 7 hours after BCNU treatment.
-
Outcome: This highly specific scheduling maintained alkyltransferase depletion in the xenograft for over 24 hours. Consequently, the previously refractory VACO 6 xenografts became highly responsive to BCNU, demonstrating a highly synergistic reduction in tumor growth rate (P < 0.001)[4].
B. Intracranial Glioma (F98) & BCNU Polymers
Systemic delivery of BCNU often fails to penetrate the blood-brain barrier at therapeutic concentrations. To bypass this, researchers utilize local delivery via biodegradable BCNU polymers.
-
Intervention: Fischer 344 rats with lethal intracranial F98 glioma xenografts (high MGMT activity) were treated with an IP injection of O6-BG (50 mg/kg) 2 hours prior to BCNU polymer implantation[5].
-
Outcome: The combination significantly improved median survival to 34 days, compared to 25 days for BCNU polymer alone (P = 0.0001) and 22 days for O6-BG alone, with no evidence of additive neurotoxicity[5].
C. Neuroblastoma & Melanoma with Temozolomide
Lomeguatrib and O6-BG have been extensively evaluated as adjuvants to TMZ. In patient-derived xenografts (PDX) of high-risk neuroblastoma, the addition of O6-BG to a TMZ + Irinotecan regimen significantly delayed tumor growth and increased overall survival compared to the chemotherapy doublet alone[1]. Similarly, Lomeguatrib has shown profound efficacy in sensitizing A375M melanoma xenografts to TMZ[3].
Standardized In Vivo Experimental Protocol
To ensure reproducibility and scientific integrity, the following protocol outlines a self-validating system for testing O6-benzyl purine analogs in murine xenografts. Causality note: The strict timing of the analog administration is non-negotiable; MGMT must be fully degraded before the alkylating agent induces DNA lesions.
Step-by-Step Methodology
-
Cell Line Validation: Prior to inoculation, quantify baseline MGMT expression in the chosen cell line (e.g., via Western blot or biochemical assay). Rationale: Tumors with naturally low MGMT will not show synergistic benefits from these analogs.
-
Xenograft Establishment: Inoculate athymic nude mice subcutaneously with
to tumor cells suspended in Matrigel. -
Randomization: Monitor tumor growth using digital calipers. Randomize mice into four cohorts (Vehicle, Chemotherapy Alone, Analog Alone, Combination) once tumor volumes reach 150–250 mm³[1].
-
Pharmacodynamic Pretreatment (Critical Step):
-
For O6-BG: Administer 50-60 mg/kg via IP injection.
-
For Lomeguatrib: Administer 10-20 mg/kg via oral gavage.
-
Timing: Wait exactly 1 to 2 hours. Rationale: This window allows for the covalent transfer of the pseudosubstrate and subsequent proteasomal degradation of the MGMT protein.
-
-
Alkylator Administration: Administer the alkylating agent (e.g., BCNU or TMZ) at a pre-determined dose. Note: Due to enhanced host toxicity, the maximum tolerated dose (MTD) of the alkylator must often be reduced by 30-50% in combination arms[4].
-
Maintenance Dosing: For prolonged MGMT suppression, administer a second dose of the analog 7-8 hours post-chemotherapy[4].
-
Toxicity Monitoring: Weigh mice daily. A weight loss of >15% indicates severe myelosuppression or gastrointestinal toxicity, requiring immediate dose cessation.
Standardized in vivo workflow for evaluating MGMT inhibitors with alkylating agents.
Translational Insights & Clinical Limitations
While the in vivo xenograft data for both O6-BG and Lomeguatrib is overwhelmingly positive, translating this success to the clinic has been challenging.
The primary biological hurdle is myelosuppression . MGMT protects not only tumor cells but also healthy hematopoietic stem cells from alkylation damage. By systemically depleting MGMT, these analogs dramatically increase the hematologic toxicity of BCNU and TMZ[2][6]. In human clinical trials, this synergistic toxicity necessitated significant dose reductions of the primary alkylating agents (often by up to 50%), which ultimately negated the progression-free survival benefits observed in the preclinical xenograft models[2][4][6].
Future preclinical models must prioritize the use of humanized immune-system mice or concurrent hematopoietic stem cell protection strategies (e.g., retroviral transduction of mutant, analog-resistant MGMT genes into marrow stem cells) to accurately model and overcome this therapeutic bottleneck[7].
References
- Synergistic efficacy of O6-benzylguanine and 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) in a human colon cancer xenograft completely resistant to BCNU alone. PubMed / NIH.
- The therapeutic potential of O 6 -alkylguanine DNA alkyltransferase inhibitors. Taylor & Francis Online.
- O6-benzylguanine potentiates the antitumor effect of locally delivered carmustine against an intracranial r
- The O6-Methyguanine-DNA Methyltransferase Inhibitor O6-Benzylguanine Enhanced Activity of Temozolomide + Irinotecan Against Models of High-Risk Neuroblastoma. PMC / NIH.
- O6-benzylguanine and its role in chemotherapy. PubMed / NIH.
- Temozolomide: Mechanisms of Action, Repair and Resistance. Ingenta Connect.
- Novel Treatments for MGMT-Methylated Gliomas. European Society of Medicine.
- Tumour O6-methylguanine-DNA methyltransferase inactivation by oral lomegu
Sources
- 1. The O6-Methyguanine-DNA Methyltransferase Inhibitor O6-Benzylguanine Enhanced Activity of Temozolomide + Irinotecan Against Models of High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. esmed.org [esmed.org]
- 3. Temozolomide: Mechanisms of Action, Repair and Resistance: Ingenta Connect [ingentaconnect.com]
- 4. Synergistic efficacy of O6-benzylguanine and 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) in a human colon cancer xenograft completely resistant to BCNU alone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. O6-benzylguanine potentiates the antitumor effect of locally delivered carmustine against an intracranial rat glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. O6-benzylguanine and its role in chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of 6-[(2-methylphenyl)methoxy]-7H-purine by NMR and MS
In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For researchers working with novel heterocyclic compounds such as purine analogs, which are prevalent in medicinal chemistry, this validation is paramount. This guide provides an in-depth, comparative analysis of two indispensable analytical techniques—Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the structural elucidation of 6-[(2-methylphenyl)methoxy]-7H-purine. We will delve into the causality behind experimental choices, present detailed protocols, and interpret the resulting data to build a cohesive and definitive structural proof.
The Central Role of Orthogonal Analytical Techniques
Relying on a single analytical method for structural confirmation is fraught with peril. Different techniques probe distinct molecular properties. Mass spectrometry provides exquisitely precise information about a molecule's mass and elemental composition, while NMR spectroscopy reveals the intricate bonding framework and the spatial arrangement of atoms. By employing these orthogonal methods, we create a self-validating system where the data from one technique corroborates the other, leading to an unshakeable structural assignment.
Mass Spectrometry: Unveiling Molecular Weight and Formula
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and, with high-resolution instruments, its elemental composition.[1][2] The choice of ionization source and mass analyzer is critical and depends on the analyte's properties.
Experimental Design: Choosing the Right Tools
For a moderately polar molecule like 6-[(2-methylphenyl)methoxy]-7H-purine, Electrospray Ionization (ESI) is an excellent choice. It is a "soft" ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, directly providing the molecular weight.
To achieve unambiguous elemental composition, High-Resolution Mass Spectrometry (HRMS) is essential.[3][4] Instruments like Time-of-Flight (TOF) or Orbitrap analyzers can measure mass-to-charge ratios (m/z) to four or more decimal places, allowing for the differentiation between ions with the same nominal mass but different elemental formulas.[1]
Experimental Protocol: HRMS Analysis
-
Sample Preparation: A 1 mg/mL stock solution of 6-[(2-methylphenyl)methoxy]-7H-purine is prepared in HPLC-grade methanol. This is further diluted to approximately 10 µg/mL with a 50:50 methanol:water solution containing 0.1% formic acid to facilitate protonation.
-
Instrumentation: A high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) equipped with an ESI source is used.[5]
-
Data Acquisition: The sample is infused directly into the ESI source at a flow rate of 5-10 µL/min. Spectra are acquired in positive ion mode over a mass range of m/z 100-500.[5]
Data Presentation: Expected MS Results
| Parameter | Expected Value |
| Chemical Formula | C₁₃H₁₂N₄O |
| Exact Mass | 240.1011 |
| [M+H]⁺ (Calculated) | 241.1089 |
| [M+H]⁺ (Observed) | 241.1092 |
| Mass Accuracy | < 5 ppm |
Data Analysis and Interpretation
The primary piece of information from the MS analysis is the mass of the protonated molecule. The expected exact mass for C₁₃H₁₂N₄O is 240.1011 Da. In positive mode ESI, we expect to observe the [M+H]⁺ ion at m/z 241.1089. An experimentally observed mass of 241.1092 would be well within the acceptable mass accuracy of a high-resolution instrument, strongly supporting the proposed elemental composition.
Further confidence can be gained by inducing fragmentation (MS/MS). The fragmentation of purine derivatives often involves the cleavage of the bond between the purine core and its substituent.[6][7] For 6-[(2-methylphenyl)methoxy]-7H-purine, a characteristic fragment would be the loss of the 2-methylbenzyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
While MS provides the "what" in terms of elemental composition, NMR spectroscopy provides the "how"—how the atoms are connected.[8] For a comprehensive structural elucidation of 6-[(2-methylphenyl)methoxy]-7H-purine, a suite of NMR experiments is necessary.[9][10]
Experimental Design: A Multi-faceted Approach
-
¹H NMR: This is the starting point for any NMR analysis. It provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
-
¹³C NMR: This experiment reveals the number of different types of carbon atoms in the molecule.
-
2D NMR (COSY & HSQC): Two-dimensional NMR experiments are crucial for assembling the molecular puzzle.
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away, which is key for connecting different fragments of the molecule.
-
¹⁵N NMR: While less common, ¹⁵N NMR can be definitive in distinguishing between N7 and N9 substituted purine isomers, as the nitrogen chemical shifts are highly sensitive to the substitution pattern.[11][12]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆).[5] DMSO-d₆ is chosen for its ability to dissolve a wide range of compounds and because it does not exchange with N-H protons, allowing for their observation.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.[5]
-
Data Acquisition: A standard suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectra are acquired.
Data Presentation: Expected NMR Data
¹H NMR (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 13.10 | br s | 1H | N7-H |
| 8.45 | s | 1H | H-2 |
| 8.38 | s | 1H | H-8 |
| 7.40 | d | 1H | Ar-H |
| 7.25 | m | 3H | Ar-H |
| 5.60 | s | 2H | O-CH₂ |
| 2.35 | s | 3H | Ar-CH₃ |
¹³C NMR (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| 160.5 | C-6 |
| 152.0 | C-2 |
| 149.5 | C-4 |
| 141.0 | C-8 |
| 136.0 | Ar-C (quat) |
| 135.5 | Ar-C (quat) |
| 130.0 | Ar-CH |
| 128.5 | Ar-CH |
| 128.0 | Ar-CH |
| 126.0 | Ar-CH |
| 120.0 | C-5 |
| 68.0 | O-CH₂ |
| 18.5 | Ar-CH₃ |
Data Analysis and Interpretation
The ¹H NMR spectrum shows the characteristic downfield signals for the purine protons (H-2 and H-8) and the N-H proton. The aromatic region shows signals corresponding to the four protons of the 2-methylphenyl group. The singlet at 5.60 ppm integrating to 2H is indicative of the methylene bridge (O-CH₂), and the singlet at 2.35 ppm corresponds to the methyl group.
The ¹³C NMR spectrum shows the expected number of carbon signals. The chemical shifts are consistent with a purine ring system and a substituted benzene ring.
The 2D NMR data are critical for confirming the connectivity.
-
HSQC would show a correlation between the proton at 5.60 ppm and the carbon at 68.0 ppm, confirming the O-CH₂ assignment.
-
HMBC is the key to linking the two main fragments. A crucial correlation would be observed between the methylene protons (5.60 ppm) and the C-6 carbon of the purine ring (160.5 ppm), definitively establishing the 6-methoxy linkage.
The presence of the N7-H proton signal and the chemical shifts of the purine carbons, when compared to literature values for N7 and N9 substituted purines, would strongly support the 7H-purine tautomer.[11][13]
Visualizing the Workflow
To better illustrate the logical flow of this validation process, the following diagrams outline the experimental workflows for both MS and NMR analysis.
Caption: Experimental workflow for HRMS analysis.
Caption: Experimental workflow for NMR analysis.
Conclusion
The structural validation of a novel compound like 6-[(2-methylphenyl)methoxy]-7H-purine is a systematic process of evidence gathering. High-resolution mass spectrometry provides a high-confidence determination of the elemental formula. A comprehensive suite of NMR experiments, including 1D and 2D techniques, then allows for the unambiguous assembly of the molecular structure, piece by piece. The convergence of data from these two orthogonal and powerful techniques provides an irrefutable confirmation of the compound's identity, a critical step in advancing any research or drug development program.
References
-
Santos, C. M. M., et al. (2019). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]
-
Spectroscopy Online. (2020). Using High-Resolution LC–MS to Analyze Complex Sample. Spectroscopy Online. Available at: [Link]
-
Santos, C. M. M., et al. (2019). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available at: [Link]
-
ResearchGate. (2022). HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. ResearchGate. Available at: [Link]
-
Marshall, A. G., & Hendrickson, C. L. (2008). High-resolution mass spectrometers. PubMed. Available at: [Link]
-
Hradecký, J., et al. (2018). Mass spectrometric analysis of purine de novo biosynthesis intermediates. PMC - NIH. Available at: [Link]
-
ResearchGate. (n.d.). MS² fragmentation spectra of PDNS ribotides The structure of the... ResearchGate. Available at: [Link]
-
Schraml, J., et al. (2002). and N -substituted purine derivatives: a 15N NMR study. Wiley Online Library. Available at: [Link]
-
ResearchGate. (n.d.). Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. ResearchGate. Available at: [Link]
-
O'Hair, R. A. J. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Melbourne. Available at: [Link]
-
Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Georgia State University. Available at: [Link]
-
The Journal of Organic Chemistry. (n.d.). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Interpretation of substituent effects on 13C and 15N NMR chemical shifts in 6-substituted purines. ResearchGate. Available at: [Link]
-
PubMed. (2008). Unambiguous structural elucidation of base-modified purine nucleosides using NMR. PubMed. Available at: [Link]
-
RSC Publishing. (n.d.). Interpretation of substituent effects on 13C and 15N NMR chemical shifts in 6-substituted purines. RSC Publishing. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Interpretation of Substituent Effects on C and N NMR Chemical Shifts in 6-Substituted Purines. The Royal Society of Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. Available at: [Link]
-
Asian Journal of Chemistry. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. Asian Journal of Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Structure of some of the purine analogs discussed in this article. Only... ResearchGate. Available at: [Link]
-
MDPI. (2020). Structural Basis for Design of New Purine-Based Inhibitors Targeting the Hydrophobic Binding Pocket of Hsp90. MDPI. Available at: [Link]
-
Wiley Online Library. (2021). Synthesis and screening of 6‐alkoxy purine analogs as cell type‐selective apoptotic inducers in Jurkat cells. Wiley Online Library. Available at: [Link]
-
ResearchGate. (n.d.). Structure of some purine analogs . Numbering for purines, pyrimidines , and indoles is indicated. ResearchGate. Available at: [Link]
-
ChemRxiv. (n.d.). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. ChemRxiv. Available at: [Link]
-
RSC Publishing. (2025). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Publishing. Available at: [Link]
-
PubMed. (2001). Synthesis of 6-(2-thienyl)purine nucleoside derivatives that form unnatural base pairs with pyridin-2-one nucleosides. PubMed. Available at: [Link]
-
PMC. (n.d.). Synthesis and Evaluation of 2,6-Modified Purine 2′-C-Methyl Ribonucleosides as Inhibitors of HCV Replication. PMC. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. High-resolution mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. as.uky.edu [as.uky.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mass spectrometric analysis of purine de novo biosynthesis intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdche.u-szeged.hu [mdche.u-szeged.hu]
- 13. researchgate.net [researchgate.net]
evaluating off-target effects of O6-substituted purines
Evaluation Guide: Off-Target Profiling of -Substituted Purines
Focus: Distinguishing Kinase Selectivity from Metabolic & DNA Repair Liabilities
Executive Summary & Strategic Context
NU2058NU6027Cyclin-Dependent Kinases (CDKs)The Critical Challenge: While
This guide provides a comparative technical framework to evaluate these compounds, distinguishing their intended pharmacological effects (CDK inhibition) from confounding off-target interactions (DNA repair modulation and metabolic enzyme inhibition).
Comparative Analysis: -Substituted vs. -Substituted Purines
To select the correct probe, researchers must understand the functional trade-offs between the
Table 1: Performance & Selectivity Profile Comparison
| Feature | Implication for Research | ||
| Representative Probes | NU2058 , NU6102 | Roscovitine (Seliciclib) , Purvalanol A | |
| Primary Target | CDK2 / CDK1 | CDK2 / CDK1 / CDK5 | Both classes target the cell cycle, but isoform selectivity differs. |
| Hinge Interaction | Accepts H-bond from backbone (via | Donates H-bond to backbone (via | |
| Major Kinase Off-Targets | CDK4, CDK9, GSK3 | ERK1/2, DYRK1A, CK1 | |
| Non-Kinase Off-Targets | MGMT (High Risk), PNP | Generally Low Risk for MGMT | CRITICAL: |
| Metabolic Stability | Susceptible to dealkylation by AGT/MGMT | Susceptible to CYP450 oxidation |
Mechanism of Action & Off-Target Liabilities
The following diagram illustrates the "Dual Liability" of
Caption: Figure 1. The dual pharmacological profile of
Evaluation Workflow & Experimental Protocols
To validate the specificity of an
Tier 1: Biochemical Kinome Profiling (The Filter)
-
Objective: Quantify selectivity within the kinase family.
-
Method: Radiometric
P-ATP assay or Fluorescence Resonance Energy Transfer (FRET) binding assays. -
Critical Comparator: Include Roscovitine as a reference standard.
-
Success Criteria:
-fold selectivity for CDK2 over CDK1/CDK4.
Tier 2: The MGMT Counter-Screen (The "O6" Specific Check)
-
Rationale: If your compound inhibits MGMT, it will falsely appear cytotoxic in cells treated with alkylating agents (e.g., Temozolomide), or it may be rapidly metabolized by the cell, losing its kinase inhibitory potential.
-
Protocol: MGMT Inactivation Assay
-
Preparation: Prepare cell lysates from MGMT-positive cells (e.g., HT-29 or Raji).
-
Incubation: Incubate lysate with the test compound (0.1 – 100 µM) for 30 min at 37°C.
-
Substrate Addition: Add
H-labeled methylated DNA substrate. -
Measurement: Measure the transfer of the methyl group to the MGMT protein (which precipitates).
-
Readout: A decrease in radioactivity in the protein fraction indicates the compound has bound/inactivated MGMT.
-
Note:
-Benzylguanine (10 µM) should be used as a positive control for inhibition.
-
Tier 3: Cellular Thermal Shift Assay (CETSA) - Target Engagement
-
Objective: Confirm the compound binds CDK2 in intact cells and assess off-target binding stability.
-
Why CETSA? It validates that the compound enters the cell and engages the target in the cytosolic environment, distinguishing it from non-specific toxicity.
Detailed Protocol: Isothermal Dose-Response CETSA
-
Cell Seeding: Seed Jurkat or HCT116 cells (1x10^6 cells/mL) in T-75 flasks.
-
Treatment: Treat intact cells with the
-purine at a concentration range (e.g., 0.1, 1, 10, 50, 100 µM) for 1 hour. Include a DMSO control.[3] -
Harvest & Heating:
-
Wash cells with PBS and resuspend in kinase buffer + protease inhibitors.
-
Aliquot into PCR tubes.
-
Heat pulse: 3 minutes at 52°C (optimized
for CDK2). -
Cool immediately to 25°C for 3 minutes.
-
-
Lysis: Lyse cells using 3 freeze-thaw cycles (liquid nitrogen / 25°C water bath).
-
Separation: Centrifuge at 20,000 x g for 20 min at 4°C to pellet precipitated (unbound/unstable) proteins.
-
Detection:
-
Collect supernatant (soluble fraction).
-
Analyze via Western Blot using anti-CDK2 and anti-MGMT antibodies.
-
-
Data Analysis: Plot the relative band intensity vs. concentration. A stabilization curve indicates direct binding.
Decision Logic for Probe Selection
Use the following logic flow to interpret your evaluation data and decide if an
Caption: Figure 2. Decision tree for validating
References
-
Arris, C. E., et al. (2000). "Cyclin-dependent kinase inhibitors... identification of O6-cyclohexylmethylguanine as a potent, competitive CDK2 inhibitor."[2] Journal of Medicinal Chemistry.
-
Hardcastle, I. R., et al. (2002). "N2-substituted O6-cyclohexylmethylguanine derivatives: potent inhibitors of cyclin-dependent kinases 1 and 2." Journal of Medicinal Chemistry.
-
Dolan, M. E., et al. (1990). "Effect of O6-benzylguanine analogues on sensitivity of human tumor cells to the cytotoxic effects of alkylating agents." Cancer Research.
-
Bierwirth, C., et al. (2021). "Purine Nucleoside Phosphorylase (PNP) Inhibition by Substituted Purines." Biomolecules.[4][5][6][7][8][9][10][11]
-
Jafarnejad, S. M., et al. (2018). "Selectivity of Kinase Inhibitors: A Review of the Methods." Nature Reviews Drug Discovery.
Sources
- 1. 8-Substituted O(6)-cyclohexylmethylguanine CDK2 inhibitors: using structure-based inhibitor design to optimize an alternative binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diamond Publications - Publication [publications.diamond.ac.uk]
- 3. Interactions of 2,6-substituted purines with purine nucleoside phosphorylase from Helicobacter pylori in solution and in the crystal, and the effects of these compounds on cell cultures of this bacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,6,9-trisubstituted purines: optimization towards highly potent and selective CDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. seqwell.com [seqwell.com]
- 7. blog.addgene.org [blog.addgene.org]
- 8. mdpi.com [mdpi.com]
- 9. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to the Kinetic Analysis of MGMT Inactivation: A Comparative Study Featuring O⁶-(2-methylbenzyl)purine
This guide provides a comprehensive analysis of the kinetic principles underlying the inactivation of O⁶-methylguanine-DNA methyltransferase (MGMT), a critical DNA repair protein and a key target in oncology. We will delve into the mechanism of action of pseudosubstrate inhibitors, using the well-characterized molecule O⁶-benzylguanine (O⁶-BG) as a foundational model. Building on this, we will explore the structure-activity relationships that govern inhibitor potency, with a specific focus on O⁶-(2-methylbenzyl)purine, and compare its theoretical efficacy against other notable inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply kinetic analysis in the discovery of novel cancer therapeutics.
The Central Role of MGMT in Chemotherapy Resistance
O⁶-methylguanine-DNA methyltransferase (MGMT) is a unique "suicide" enzyme that plays a pivotal role in cellular defense against DNA damage caused by alkylating agents.[1][2] These agents, including the widely used chemotherapy drug temozolomide (TMZ), exert their cytotoxic effects by transferring alkyl groups to DNA bases, primarily the O⁶ position of guanine.[1] This O⁶-alkylguanine lesion is highly mutagenic and cytotoxic.
MGMT directly reverses this damage by transferring the alkyl group from guanine to a cysteine residue (Cys145) within its own active site.[3] This is a stoichiometric, irreversible reaction; one molecule of MGMT repairs one lesion and is subsequently ubiquitinated and targeted for degradation.[1][4] Consequently, high expression of MGMT in tumor cells presents a major mechanism of resistance to alkylating chemotherapy.[5][6] Epigenetic silencing of the MGMT gene via promoter methylation is a key predictive biomarker for a favorable response to temozolomide in glioma patients.[7][8][9]
To overcome this resistance, researchers have developed pseudosubstrate inhibitors that mimic the O⁶-alkylguanine lesion. These inhibitors bind to the MGMT active site and act as substrates, leading to the irreversible inactivation of the enzyme, thereby depleting the cell's ability to repair drug-induced DNA damage and sensitizing it to therapy.[4][10]
Mechanism of Inactivation: The O⁶-Benzylguanine Archetype
O⁶-benzylguanine (O⁶-BG) is the archetypal pseudosubstrate inhibitor of MGMT.[11] It effectively inactivates the protein by covalently transferring its benzyl group to the active site Cys145 residue, rendering the enzyme non-functional.[12][13] This process depletes the cellular pool of active MGMT, enhancing the efficacy of alkylating agents like temozolomide and carmustine (BCNU).[4][14] The kinetic analysis of this interaction is crucial for understanding the efficiency and duration of MGMT inhibition.
Caption: Covalent inactivation of MGMT by a pseudosubstrate inhibitor.
Comparative Kinetics and Structure-Activity Relationship (SAR)
The efficacy of a pseudosubstrate inhibitor is highly dependent on its molecular structure. Modifications to the guanine base or the O⁶-linked moiety can drastically alter binding affinity and the rate of inactivation.
The Case of O⁶-(2-methylbenzyl)purine
O⁶-(2-methylbenzyl)purine is a structural analog of O⁶-BG. The key difference is the presence of a methyl group at the ortho (2-position) of the benzyl ring. This seemingly minor change has significant stereochemical implications. Research into the SAR of MGMT inhibitors has shown that the enzyme's active site does not well tolerate O⁶-substituted guanines that have an 'ortho' substituent on the aromatic ring.[15] This is likely due to steric hindrance, where the ortho-methyl group clashes with amino acid residues in the active site, preventing the optimal orientation required for the nucleophilic attack by Cys145.
Therefore, it is predicted that O⁶-(2-methylbenzyl)purine is a significantly less potent inhibitor of MGMT than O⁶-benzylguanine. Its rate of inactivation would be slower, and a much higher concentration would be required to achieve a 50% reduction in MGMT activity (a higher IC₅₀ value).
Caption: Steric hindrance from ortho-substitution impairs inhibitor fit.
Comparison with Other High-Potency Inhibitors
To place O⁶-(2-methylbenzyl)purine in context, it is useful to compare it with other well-studied inhibitors. O⁶-(4-bromothenyl)guanine (O⁶-BTG), also known as Lomeguatrib, is a heterocyclic analog that is significantly more potent than O⁶-BG.[9][10] The replacement of the benzyl ring with a 4-bromothenyl group enhances its interaction with the active site.
| Inhibitor | Common Name | Key Structural Feature | Relative Potency | Reference |
| O⁶-Benzylguanine | O⁶-BG | Unsubstituted benzyl group at O⁶ position | Baseline | [11][12] |
| O⁶-(4-bromothenyl)guanine | Lomeguatrib, O⁶-BTG | 4-bromothenyl group at O⁶ position | ~10-fold higher than O⁶-BG | [9][10] |
| O⁶-(2-methylbenzyl)purine | - | Ortho-methyl substituted benzyl group | Predicted to be significantly lower than O⁶-BG | [15] |
This table summarizes relative potencies based on available literature. Quantitative kinetic data for O⁶-(2-methylbenzyl)purine would need to be determined experimentally using the protocol outlined below.
Experimental Protocol: Determining Inhibitor Kinetics
To quantitatively assess the inhibitory potential of a compound like O⁶-(2-methylbenzyl)purine, an MGMT activity assay is required. The following protocol describes a common method using cell lysates and a radiolabeled DNA substrate.
Causality Behind Experimental Choices
-
Cell Lysate: Using a whole-cell lysate provides the enzyme in its native context, though recombinant purified MGMT can also be used for more precise biophysical measurements.[16]
-
Radiolabeled Substrate: A DNA oligonucleotide containing a single ³²P-labeled O⁶-methylguanine provides a highly sensitive and direct way to measure the single-turnover repair reaction.
-
Restriction Enzyme Digestion: The DNA substrate is often designed with a restriction site that is blocked by the O⁶-methylguanine adduct. Repair by MGMT restores the restriction site, allowing the enzyme (e.g., Pst I) to cleave the oligo. This provides a clear method to separate repaired from unrepaired substrate.[17]
-
Denaturing Gel Electrophoresis: This technique is used to separate the full-length (unrepaired) oligonucleotide from the smaller, cleaved (repaired) fragments based on size, allowing for quantification.[18]
Caption: Workflow for determining MGMT inhibitor IC₅₀ values.
Step-by-Step Methodology
A. Cell Lysate Preparation
-
Culture cells known to express MGMT (e.g., HeLa or HCT116) to ~80-90% confluency.
-
Harvest cells by scraping and wash twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM EDTA, 1 mM DTT, 100 mM NaCl, with protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic extract) and determine the total protein concentration using a Bradford or BCA assay. Store aliquots at -80°C.[17]
B. MGMT Inhibition Assay
-
In microcentrifuge tubes, prepare reactions by adding a fixed amount of cell lysate protein (e.g., 100-200 µg) to each tube.
-
Add varying concentrations of the test inhibitor (e.g., O⁶-(2-methylbenzyl)purine, O⁶-BG as a positive control) or vehicle (DMSO) to the tubes.
-
Adjust the final volume with Lysis Buffer and pre-incubate the mixture for 30 minutes at 37°C to allow the inhibitor to inactivate MGMT.
-
Initiate the repair reaction by adding the ³²P-labeled O⁶-methylguanine DNA substrate.
-
Incubate for 60 minutes at 37°C.
-
Stop the MGMT reaction by heat inactivation at 65°C for 5 minutes.[17]
C. Substrate Digestion and Analysis
-
To each reaction, add the appropriate restriction enzyme and buffer (e.g., Pst I).
-
Incubate for 60 minutes at 37°C to allow for the cleavage of any repaired substrate.
-
Stop the digestion by adding an equal volume of Stop Solution/Loading Dye (e.g., 95% formamide, 20 mM EDTA, bromophenol blue).
-
Heat the samples at 95°C for 5 minutes to denature the DNA.
-
Load the samples onto a 20% denaturing polyacrylamide gel containing 7 M urea.
-
Run the gel until the dye front reaches the bottom.
-
Expose the gel to a phosphor screen or X-ray film.
-
Quantify the band intensities corresponding to the full-length (unrepaired) and cleaved (repaired) products.[18]
D. Data Analysis
-
Calculate the percentage of MGMT activity for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of MGMT activity versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that reduces MGMT activity by 50%) by fitting the data to a dose-response curve.
Conclusion
The kinetic analysis of MGMT inactivation is a cornerstone of developing therapies to overcome chemotherapy resistance. While O⁶-benzylguanine remains a benchmark inhibitor, understanding the structure-activity relationships is paramount for designing more potent and specific molecules. Based on established SAR principles, O⁶-(2-methylbenzyl)purine is predicted to be a weak inhibitor due to steric hindrance at the ortho position of its benzyl group.[15] In contrast, inhibitors like O⁶-BTG (Lomeguatrib) demonstrate that modifications enhancing the fit within the enzyme's active site can lead to substantial gains in potency.[9] The experimental framework provided here offers a robust, self-validating system for researchers to empirically determine the kinetic parameters of novel purine derivatives and guide the rational design of next-generation MGMT inhibitors for cancer therapy.
References
-
(ResearchGate)
-
(Merck Millipore)
-
(MedChemExpress)
-
(PubMed)
-
(ACS Publications)
-
(PubMed)
-
(PubMed)
-
(PubMed)
-
(ResearchGate)
-
(CADTH)
-
(PMC, NIH)
-
(PMC, NIH)
-
(QIAGEN)
-
(ResearchGate)
-
(PMC, NIH)
-
(PubMed)
-
(Frontiers)
-
(PMC, NIH)
-
(PMC, NIH)
-
(ResearchGate)
-
(PMC, NIH)
-
(ASPET Journals)
-
(ResearchGate)
-
(PubMed)
-
(PMC, NIH)
-
(ScienceOpen)
-
(Spandidos Publications)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Regulatory mechanisms of O6-methylguanine methyltransferase expression in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The O6-Methyguanine-DNA Methyltransferase Inhibitor O6-Benzylguanine Enhanced Activity of Temozolomide + Irinotecan Against Models of High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | O6-Methylguanine-DNA Methyltransferase (MGMT): Challenges and New Opportunities in Glioma Chemotherapy [frontiersin.org]
- 6. Unveiling the role of O(6)-methylguanine-DNA methyltransferase in cancer therapy: insights into alkylators, pharmacogenomics, and others - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of direct DNA repair gene O6-methylguanine-DNA methyltransferase (MGMT) in high grade malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of MMR, MGMT Promotor Methylation and Protein Expression on Overall and Progression-Free Survival in Primary Glioblastoma Patients Treated with Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. The Versatile Attributes of MGMT: Its Repair Mechanism, Crosstalk with Other DNA Repair Pathways, and Its Role in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Identifying active and inhibitor-resistant MGMT variants for gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inactivated MGMT by O6-benzylguanine is associated with prolonged G2/M arrest in cancer cells treated with BCNU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MGMT inhibitors--The Trinity College-Paterson Institute experience, a chemist's perception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Kinetic and DNA-binding properties of recombinant human O6-methylguanine-DNA methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.cn [sigmaaldrich.cn]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
6-[(2-methylphenyl)methoxy]-7H-purine proper disposal procedures
Executive Summary & Chemical Profile
6-[(2-methylphenyl)methoxy]-7H-purine is a bioactive purine derivative, structurally related to O6-benzylguanine and other CDK/kinase inhibitors used in pharmacological research.[1] Unlike commodity chemicals, this compound is often synthesized in small batches for specific target validation (e.g., MyD88 inhibition or DNA repair studies).
Because it is a purine analogue designed to interact with biological systems (enzymes or nucleic acids), it must be treated as a High Potency Active Pharmaceutical Ingredient (HPAPI) or a Potential Mutagen for disposal purposes. Standard "drain disposal" or "trash" protocols are strictly prohibited due to environmental persistence and potential aquatic toxicity.
| Property | Data / Classification |
| Chemical Name | 6-[(2-methylphenyl)methoxy]-7H-purine |
| Molecular Formula | C₁₃H₁₂N₄O |
| Molecular Weight | ~240.26 g/mol |
| Hazard Class (GHS) | Irritant / Toxic (Presumed).[1] Treat as Carcinogen/Mutagen due to purine analog structure. |
| Waste Stream | Non-Halogenated Organic (unless mixed with halogenated solvents). |
| Disposal Method | High-Temperature Incineration (Destruction).[1] |
Hazard Identification & Safety Logic
Before initiating disposal, you must understand the why behind the protocol. This compound contains a stable nitrogen heterocycle (purine) and an ether linkage.
-
Biological Activity: Purine analogs often mimic adenosine or guanine, allowing them to intercalate into DNA or inhibit enzymatic pathways. Causality: Improper disposal into water systems can affect aquatic life by disrupting cellular replication cycles.
-
Chemical Stability: The ether linkage is relatively stable. Causality: Simple chemical deactivation (e.g., bleaching) is not recommended as a primary disposal method because it may yield incomplete degradation products or toxic chloramines.
-
Physical State: Typically a white to off-white solid.[1] Dust inhalation is a primary exposure vector during weighing/transfer for disposal.
Standard GHS Precautionary Codes (Applied):
-
H341: Suspected of causing genetic defects (Precautionary assignment for purine analogs).
-
H411: Toxic to aquatic life with long-lasting effects.[1]
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system : every step includes a check to ensure containment before moving to the next.[1]
Scenario A: Solid Waste (Pure Substance or Contaminated Solids)
Applicable to: Expired powder, contaminated weighing boats, gloves, and paper towels.
-
Primary Containment (The "Source" Check):
-
Place the solid waste into a clear, chemically resistant polyethylene bag (minimum 2 mil thickness).
-
Validation: Visually inspect the bag for punctures. If sharp objects (pipette tips) are present, use a rigid High-Density Polyethylene (HDPE) container instead.
-
-
Secondary Containment:
-
Place the sealed primary bag into a secondary "Hazardous Waste" bag or a rigid waste drum.
-
Reasoning: Double-bagging prevents fugitive dust release during transport to the central accumulation area.[1]
-
-
Labeling:
-
Affix a hazardous waste tag immediately.
-
Required Fields:
-
Constituent: "6-[(2-methylphenyl)methoxy]-7H-purine" (Do not use abbreviations like "AG-81" alone).[1]
-
Hazards: Check "Toxic" and "Irritant".
-
-
-
Storage:
-
Store in a Satellite Accumulation Area (SAA) until pickup.
-
Segregation: Keep away from strong oxidizers (e.g., nitric acid) to prevent potential nitration of the aromatic ring, which could create shock-sensitive compounds.
-
Scenario B: Liquid Waste (Stock Solutions)
Applicable to: Compound dissolved in DMSO, Ethanol, or Methanol.
-
Solvent Identification:
-
Identify the carrier solvent. This dictates the waste stream (e.g., DMSO/Methanol = Non-Halogenated; Chloroform = Halogenated).
-
-
Transfer Protocol:
-
Pour the solution into the appropriate Organic Waste Carboy (HDPE or Glass).
-
Critical Step: Do not fill the carboy >90%. Leave headspace for vapor expansion.
-
-
Rinsing:
-
Triple-rinse the original vial with a compatible solvent (e.g., ethanol).
-
Add the rinsate to the same waste carboy.
-
Validation: The original vial is now considered "RCRA Empty" and can be defaced and discarded in glass trash (check local EHS rules), or treated as solid hazardous waste if unsure.
-
-
Documentation:
-
Log the addition on the carboy’s inventory sheet. Record the volume and concentration.
-
Disposal Decision Tree (Visualization)
The following diagram outlines the logical flow for determining the correct waste stream.
Caption: Operational workflow for segregating 6-[(2-methylphenyl)methoxy]-7H-purine waste based on physical state and solvent compatibility.
Emergency Response (Spill Management)
In the event of a spill outside of a fume hood, immediate action is required to prevent aerosolization.
-
Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If powder is fine/dusty, an N95 or P100 respirator is advised.
-
Containment (Solid):
-
Do not dry sweep (creates dust).
-
Cover the spill with wet paper towels (dampened with water or ethanol) to suppress dust.
-
Scoop the wet material into a waste bag.
-
-
Containment (Liquid):
-
Cover with an absorbent pad or vermiculite.
-
Wait 5 minutes for absorption.
-
Transfer to a sealed bag.
-
-
Decontamination:
-
Clean the surface with a soap/water solution followed by an ethanol wipe.
-
Dispose of all cleanup materials as hazardous waste (see Section 3).
-
Regulatory References
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS). 29 CFR 1910.1200. Link
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations. 40 CFR Part 261 (Identification and Listing of Hazardous Waste). Link
-
National Institutes of Health (NIH). Guidelines for Research Involving Recombinant or Synthetic Nucleic Acid Molecules (Context for bioactive disposal). Link
-
PubChem. Purine Derivative Safety Profile (Generic). National Library of Medicine.[4][5] Link
(Note: Specific SDS data for custom synthesis molecules like 6-[(2-methylphenyl)methoxy]-7H-purine is often extrapolated from parent structures.[1] Always defer to your institution's specific EHS officer for local compliance.)
Sources
Personal protective equipment for handling 6-[(2-methylphenyl)methoxy]-7H-purine
An authoritative safety and operational guide for handling 6-[(2-methylphenyl)methoxy]-7H-purine , designed for researchers, toxicologists, and drug development professionals.
Hazard Rationale & Pharmacological Context
6-[(2-methylphenyl)methoxy]-7H-purine is a specialized purine ether derivative. Compounds containing the purine scaffold are frequently investigated as kinase inhibitors, nucleoside analogs, or modulators of DNA/RNA synthesis. The addition of the highly lipophilic o-methylbenzyloxy group significantly increases the molecule's membrane permeability.
Because its full toxicological profile is likely incomplete (as is standard for novel active pharmaceutical ingredients [APIs]), it must be handled as a highly potent, potentially genotoxic compound.1[1]. Furthermore, the2[2].
Quantitative Risk Assessment & Control Banding
To establish a self-validating safety system, we apply conservative Occupational Exposure Bands (OEB) to dictate engineering controls and PPE.
| Parameter | Classification / Threshold | Causality & Rationale |
| Occupational Exposure Band | OEB 4 / 5 (Assumed) | Novel purine derivatives may exhibit high pharmacological potency at low doses (e.g., < 10 µg/kg/day). |
| Occupational Exposure Limit | < 10 µg/m³ (Estimated) | Requires primary engineering controls (e.g., containment hoods) to prevent inhalation of aerosolized powder. |
| Primary Exposure Routes | Inhalation, Dermal Absorption | Fine powders are highly electrostatic; solutions in DMSO rapidly penetrate the dermal barrier. |
Mandatory Personal Protective Equipment (PPE) Matrix
PPE serves as the last line of defense in the hierarchy of safety controls. The selection below is dictated by the physical state of the chemical and the specific task being performed.
| PPE Category | Powder Handling (Weighing/Transfer) | Liquid Handling (Solutions in DMSO/EtOH) | Spill Response (High-Risk) |
| Eye/Face | 3[3] | Safety goggles + Face shield | Safety goggles + Face shield |
| Body | Disposable, fluid-resistant lab coat | Standard fire-resistant lab coat | Tyvek® coverall or impermeable apron |
| Hands | Double nitrile gloves (extended cuff) | Double nitrile or butyl rubber gloves | Double nitrile + heavy-duty outer gloves |
| Respiratory | N95 or P100 particulate respirator | Not required if inside certified fume hood | Half-mask respirator with P100/OV cartridges |
Expertise Insight: Why double gloves for liquid handling? Dimethyl sulfoxide (DMSO) is the standard solvent for hydrophobic purine derivatives. DMSO acts as a potent penetration enhancer, rapidly carrying dissolved solutes through the skin. Single nitrile gloves offer only transient resistance to DMSO; double gloving allows the outer glove to be immediately discarded upon contamination before the solvent breaches the inner glove.
Step-by-Step Operational Protocols
Phase 1: Preparation and Donning (Pre-Operation)
-
Verify Engineering Controls: Ensure the Class II Biological Safety Cabinet (BSC) or dedicated powder weighing hood is certified and operational.
-
Causality: Standard chemical fume hoods have high face velocities that can easily aerosolize fine, electrostatic purine powders. A powder hood or BSC provides a controlled, draft-free environment.
-
-
Don Base PPE: Put on closed-toe shoes, long pants, and a fluid-resistant lab coat.
-
Don Respiratory & Eye Protection: Put on an N95/P100 respirator and ANSI Z87.1 certified safety goggles.
-
Don Gloves (Self-Validating Seal): Apply the inner pair of nitrile gloves, ensuring they go under the lab coat cuffs. Apply the outer pair of extended-cuff nitrile gloves over the cuffs. Verification: Pull your arms forward to ensure no skin is exposed at the wrist.
Phase 2: High-Risk Handling (Weighing and Transfer)
-
Static Mitigation: Wipe the exterior of the 6-[(2-methylphenyl)methoxy]-7H-purine vial with a damp, lint-free wipe to reduce static charge before opening.
-
Weighing: Use an analytical balance enclosed within the BSC. Use anti-static weigh boats to prevent the powder from repelling and aerosolizing.
-
Solubilization (Closed System): Add the solvent (e.g., DMSO) directly to the pre-weighed powder within the primary containment zone. Do not transport dry powder across the lab.
-
Sealing: Cap the solution tightly, vortex, and wipe the exterior of the vial with 70% ethanol before removing it from the hood.
Phase 3: Doffing and Decontamination
-
Surface Decontamination: Wipe down the balance and hood surfaces with a solvent that dissolves the purine (e.g., 70% ethanol), followed by a 10% sodium hypochlorite (bleach) solution to degrade residual organic material, and a final water wipe.
-
Outer Glove Removal: Remove the outer gloves using the glove-in-glove technique while still inside the hood. Dispose of them in a designated hazardous waste container.
-
Doffing Remaining PPE: Step away from the hood. Remove the lab coat (turning it inside out to trap contaminants), followed by goggles and respirator. Remove the inner gloves last.
Fig 1: Step-by-step operational workflow for handling and PPE management of purine derivatives.
Spill Response and Disposal Plans
Accidental releases of highly active compounds require immediate, methodical action to prevent cross-contamination.
-
Isolate & Assess: Alert personnel in the immediate vicinity.5[5].
-
Don Spill PPE: Upgrade to a Tyvek® suit, face shield, and a half-mask respirator with P100/OV cartridges.
-
Containment (Powder): Do NOT sweep dry powder. Gently cover the 6-[(2-methylphenyl)methoxy]-7H-purine powder with absorbent pads lightly dampened with water or 70% ethanol to prevent aerosolization.
-
Containment (Liquid): Surround and cover the spill with universal chemical absorbent pads or granules.
-
Cleanup: Work from the perimeter toward the center. Place all contaminated materials into a sealable, puncture-resistant hazardous waste bag.
-
Decontamination: Wash the spill area three times with an appropriate solvent (e.g., 70% ethanol), followed by detergent and water. Verification: Visually inspect the surface under bright light for any remaining crystalline residue.
-
Disposal: Label the waste bag explicitly as "Hazardous Waste: 6-[(2-methylphenyl)methoxy]-7H-purine (Toxic/Bioactive)" and transfer it to the facility's hazardous waste accumulation area for incineration. Do not pour any solutions down the drain.
Fig 2: Logic tree for containing and neutralizing 6-[(2-methylphenyl)methoxy]-7H-purine spills.
References
-
A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC. National Institutes of Health (NIH).[Link]
-
Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. North Carolina State University.[Link]
-
OSHA's PPE Laboratory Standards - Clarion Safety Systems. Clarion Safety Systems.[Link]
-
NIOSH Publications on Hazardous Drugs | Healthcare Workers. Centers for Disease Control and Prevention (CDC). [Link]
-
Handling Antineoplastics and Other Hazardous Drugs. University of Colorado Anschutz Medical Campus.[Link]
Sources
- 1. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. restoredcdc.org [restoredcdc.org]
- 3. clarionsafety.com [clarionsafety.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. research.cuanschutz.edu [research.cuanschutz.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
